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  • Product: 2-(2-Bromo-5-methoxyphenyl)ethanamine
  • CAS: 1207743-69-8; 910381-02-1

Core Science & Biosynthesis

Foundational

What is 2-(2-Bromo-5-methoxyphenyl)ethanamine

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine Abstract This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest in m...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest in medicinal chemistry and neuropharmacological research. While direct pharmacological data on this specific compound is limited, its structural relationship to well-characterized psychoactive compounds and other bioactive molecules provides a strong basis for inferring its potential properties and applications. This document consolidates available data on its physicochemical characteristics, proposes a detailed synthetic methodology based on established chemical transformations, and offers a comparative analysis of its structure-activity relationship (SAR) to guide future research. The guide is intended to serve as a foundational resource for professionals engaged in the exploration of novel chemical entities for drug discovery.

Introduction and Strategic Context

2-(2-Bromo-5-methoxyphenyl)ethanamine belongs to the phenethylamine class, a structural backbone for many neurotransmitters, hormones, and therapeutic agents. Its structure is isomeric to several well-known psychoactive compounds, most notably the 2C-x family of psychedelic agents. However, as this guide will elucidate, subtle changes in substituent positioning on the phenyl ring can dramatically alter pharmacological activity.

The primary value of 2-(2-Bromo-5-methoxyphenyl)ethanamine in a drug development context may not lie in emulating the properties of its psychoactive relatives, but rather in its potential as a unique scaffold. The presence of a bromine atom and a methoxy group offers multiple vectors for synthetic modification, while the ethylamine side chain is a classic pharmacophore for interacting with a variety of biological targets. This guide explores the synthesis, properties, and inferred biological potential of this compound, providing a framework for its rational investigation as a novel chemical probe or therapeutic precursor.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key identifiers and characteristics of 2-(2-Bromo-5-methoxyphenyl)ethanamine are summarized below.

PropertyValueSource(s)
IUPAC Name 2-(2-bromo-5-methoxyphenyl)ethanamine[1]
CAS Number 910381-02-1
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.1 g/mol
Monoisotopic Mass 229.01022 Da[1]
Physical Form White Solid
InChI Key DKOJHGDTHVOSEO-UHFFFAOYSA-N[1]
Predicted XlogP 1.9[1]
Purity (Typical) ≥96%

Synthesis and Manufacturing Pathway

While 2-(2-Bromo-5-methoxyphenyl)ethanamine is commercially available from specialized vendors, understanding its synthesis is crucial for researchers planning to create derivatives or scale up production. No direct, peer-reviewed synthesis is published for this exact molecule; however, a robust and logical pathway can be constructed from well-established reactions used for analogous compounds.[2][3][4]

The proposed pathway begins with the commercially available starting material, 3-methoxyphenol. The key strategic challenges are the regioselective bromination and the subsequent construction of the ethylamine side chain.

G cluster_0 Proposed Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine A 3-Methoxyphenol B 2-Bromo-5-methoxyphenol A->B  N-Bromosuccinimide (NBS),  CH₂Cl₂ C 2-Bromo-5-methoxybenzaldehyde B->C  Duff Reaction or  Vilsmeier-Haack D 1-(2-Bromo-5-methoxyphenyl)-2-nitroethene C->D  Nitromethane,  Ammonium Acetate E 2-(2-Bromo-5-methoxyphenyl)ethanamine D->E  LiAlH₄ or H₂/Pd-C  (Reduction)

Caption: Proposed synthetic workflow for 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Detailed Experimental Protocol (Proposed)

This protocol is a composite method derived from analogous syntheses and represents a viable route to the target compound. All steps should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Part 1: Synthesis of 2-Bromo-5-methoxyphenol (Intermediate 1)

  • Rationale: The hydroxyl group of 3-methoxyphenol is an ortho-, para-director. Direct bromination will yield a mixture of isomers, with the 2-bromo, 4-bromo, and 6-bromo products being possibilities. Using a mild brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent at room temperature provides a degree of control.[3] However, purification via column chromatography is essential to isolate the desired 2-bromo isomer from other products like 4-bromo-3-methoxyphenol.[4]

  • Procedure:

    • Dissolve 3-methoxyphenol (1.0 eq) in dichloromethane (CH₂Cl₂).

    • Add N-bromosuccinimide (1.0 eq) portion-wise to the solution while stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (approx. 2 hours).[3]

    • Quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography (silica gel, petroleum ether/ethyl acetate eluent) to afford 2-bromo-5-methoxyphenol.[3]

Part 2: Synthesis of 2-Bromo-5-methoxybenzaldehyde (Intermediate 2)

  • Rationale: Formylation of the phenol is required to set up the construction of the ethylamine side chain. The Duff reaction or Vilsmeier-Haack reaction are standard methods for ortho-formylation of phenols.

  • Procedure (Duff Reaction):

    • Add hexamethylenetetramine (HMTA) to trifluoroacetic acid (TFA) and heat gently to form the reactive electrophile.

    • Add 2-Bromo-5-methoxyphenol (Intermediate 1) to the mixture and heat for several hours.

    • Hydrolyze the resulting imine by adding aqueous acid and heating.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash, dry, and purify by chromatography to yield the target aldehyde.

Part 3: Synthesis of 1-(2-Bromo-5-methoxyphenyl)-2-nitroethene (Intermediate 3)

  • Rationale: A Henry condensation between the aldehyde and nitromethane is a classic and highly effective method for forming the C-C bond and introducing the nitrogen atom, which will become the amine.

  • Procedure:

    • Reflux a solution of 2-Bromo-5-methoxybenzaldehyde (Intermediate 2), nitromethane, and a catalyst such as ammonium acetate in a solvent like glacial acetic acid for several hours.

    • Upon cooling, the nitroethene product should precipitate.

    • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to purify.

Part 4: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine (Final Product)

  • Rationale: The final step is the reduction of the nitro group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond in one step. Catalytic hydrogenation is an alternative that may offer a cleaner reaction profile.

  • Procedure (using LiAlH₄):

    • In an oven-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a suspension of LiAlH₄ (approx. 3-4 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension in an ice bath.

    • Dissolve 1-(2-Bromo-5-methoxyphenyl)-2-nitroethene (Intermediate 3) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Caution: This reaction is highly exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature, then gently reflux for several hours until TLC indicates completion.

    • Cool the reaction in an ice bath and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates, dry over Na₂SO₄, and concentrate in vacuo to yield the crude amine.

    • The final product can be purified by chromatography or by conversion to its hydrochloride salt, which is typically a more stable, crystalline solid.

Analytical Characterization

The identity and purity of the final compound must be validated through a standard battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Inferred Biological Activity and Drug Development Potential

Direct pharmacological data for 2-(2-Bromo-5-methoxyphenyl)ethanamine is not available in peer-reviewed literature. However, its properties can be reliably inferred through a comparative analysis with its extensively studied structural isomers.

Comparative Analysis with Serotonergic Phenethylamines

The primary targets for psychoactive phenethylamines are the serotonin 5-HT₂ family of receptors (5-HT₂A, 5-HT₂B, 5-HT₂C).[5] The position of substituents on the phenyl ring is a critical determinant of receptor affinity and functional activity.

  • Reference Compound: 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): This compound is a potent psychedelic with high affinity for the 5-HT₂A receptor.[6][7] Its activity is a key benchmark for this class of molecules.

  • Key Isomer: 2-Bromo-4,5-dimethoxyphenethylamine: Research on this compound provides the most critical insight. Moving the bromine atom from the 4-position (as in 2C-B) to the 2-position results in a significant decrease in affinity for the 5-HT₂A receptor.[2]

G cluster_0 Structure-Activity Relationship (SAR) at 5-HT₂A Receptor A 4-Bromo-2,5-dimethoxy- phenethylamine (2C-B) B High 5-HT₂A Receptor Affinity (Psychoactive) A->B  Proven Activity C 2-Bromo-4,5-dimethoxy- phenethylamine D Low 5-HT₂A Receptor Affinity (Not Psychoactive) C->D  Proven Activity E 2-(2-Bromo-5-methoxyphenyl) ethanamine (Topic Compound) E->D  Inferred Activity  (Structural Analogy)

Caption: Inferred 5-HT₂A receptor activity based on structural isomer comparison.

Potential as a Scaffold for Other Therapeutic Areas

With potent serotonergic activity being unlikely, the compound's value shifts to its potential as a building block or lead structure in other domains where bromo-methoxyphenyl moieties are known to be active.

  • Anti-inflammatory Properties: Brominated phenolic compounds, including derivatives of vanillin, have demonstrated significant anti-inflammatory effects.[8] For example, 2-bromo-5-hydroxy-4-methoxybenzaldehyde was shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines by blocking NF-κB and MAPK signaling pathways.[8] The core structure of 2-(2-Bromo-5-methoxyphenyl)ethanamine is a viable starting point for exploring novel anti-inflammatory agents.

  • Anticancer Activity: Various synthetic derivatives featuring a bromo-methoxyphenyl scaffold have shown potent cytotoxic activity against cancer cell lines.[9][10] The specific arrangement of substituents plays a crucial role in their potency and selectivity. This compound could serve as a precursor for libraries of novel compounds to be screened for anticancer properties.

  • Chemical Intermediate: The compound is a functionalized phenethylamine, a common motif in pharmaceuticals. It can serve as a key intermediate in the synthesis of more complex molecules, leveraging the bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.

Conclusion and Future Directions

2-(2-Bromo-5-methoxyphenyl)ethanamine is a synthetically accessible phenethylamine derivative. While its structural similarity to psychedelic compounds is notable, a critical analysis of the structure-activity relationships of its isomers strongly suggests it lacks significant affinity for the 5-HT₂A receptor.

The true potential of this molecule for drug development professionals lies in its utility as a chemical scaffold. The bromo-methoxyphenyl core is a known pharmacophore in compounds with anti-inflammatory and anticancer activities. Future research should therefore focus on:

  • Empirical Validation: Synthesizing the compound and performing receptor binding assays (especially against a panel of serotonin receptors) to confirm the inferred low affinity for 5-HT₂A.

  • Derivative Synthesis: Using the compound as a starting material to generate a library of derivatives, modifying the amine and using the bromine as a handle for cross-coupling reactions.

  • Biological Screening: Evaluating these new derivatives in phenotypic or target-based assays for anti-inflammatory, cytotoxic, and other relevant biological activities.

This guide provides the foundational chemical knowledge and strategic rationale to undertake such a research program, positioning 2-(2-Bromo-5-methoxyphenyl)ethanamine as a promising starting point for novel therapeutic discovery.

Sources

Exploratory

2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS 910381-02-1): Synthesis, Pharmacological Applications, and Mechanistic Profiling

Executive Summary As neuropharmacology pivots toward highly selective monoamine receptor modulators, the structural nuances of phenethylamine scaffolds have become critical to drug discovery. 2-(2-Bromo-5-methoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As neuropharmacology pivots toward highly selective monoamine receptor modulators, the structural nuances of phenethylamine scaffolds have become critical to drug discovery. 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) is a specialized halogenated phenethylamine derivative. Unlike the widely documented 2C-B (4-bromo-2,5-dimethoxyphenethylamine), this compound features a bromine atom at the ortho position (C2) and a methoxy group at the meta position (C5).

This specific steric and electronic topology forces the ethylamine side chain into distinct conformational states, making it a highly valuable synthetic building block for developing novel central nervous system (CNS) agents, particularly those targeting the 5-HT (serotonin) receptor family. This whitepaper provides a comprehensive technical guide on its physicochemical properties, self-validating synthetic pathways, and pharmacological relevance.

Chemical Identity and Physicochemical Profiling

Understanding the baseline physicochemical properties of 2-(2-Bromo-5-methoxyphenyl)ethanamine is essential for downstream chromatographic purification and receptor-binding assays. The presence of the heavy bromine atom significantly increases the lipophilicity (LogP) of the molecule, enhancing potential blood-brain barrier (BBB) permeability compared to non-halogenated analogs.

PropertyValue
Compound Name 2-(2-Bromo-5-methoxyphenyl)ethanamine
CAS Number 910381-02-1
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
InChI Key DKOJHGDTHVOSEO-UHFFFAOYSA-N
Physical Form White to off-white solid (as hydrochloride salt)
Typical Purity (Commercial) ≥ 96%

Synthetic Methodology & Mechanistic Causality

The synthesis of substituted phenethylamines from their corresponding benzaldehydes is a cornerstone of organic chemistry, relying on the Henry reaction (nitroaldol condensation) followed by a robust reduction step .

The Synthetic Workflow

Synthesis Aldehyde 2-Bromo-5-methoxybenzaldehyde Condensation Henry Reaction (NH4OAc, AcOH, 90°C) Aldehyde->Condensation Nitromethane Nitromethane Nitromethane->Condensation Nitrostyrene 1-(2-Bromo-5-methoxyphenyl) -2-nitroethene Condensation->Nitrostyrene Dehydration Reduction Reduction (LiAlH4, THF, Reflux) Nitrostyrene->Reduction Product 2-(2-Bromo-5-methoxyphenyl) ethanamine Reduction->Product Amine Formation

Synthetic workflow of 2-(2-Bromo-5-methoxyphenyl)ethanamine via the Henry reaction.

Protocol 1: Henry Reaction (Nitroaldol Condensation)

Objective: Synthesize the intermediate 1-(2-bromo-5-methoxyphenyl)-2-nitroethene. Causality & Mechanism: The reaction utilizes ammonium acetate in glacial acetic acid as a bifunctional catalytic system. The acetate ion acts as a weak base to deprotonate nitromethane, forming a nucleophilic nitronate. This nitronate attacks the electrophilic carbonyl carbon of 2-bromo-5-methoxybenzaldehyde. The acidic environment provided by glacial acetic acid subsequently protonates the intermediate alkoxide, facilitating the elimination of water ( E1cB mechanism) to yield the thermodynamically stable trans-nitrostyrene.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 mmol of 2-bromo-5-methoxybenzaldehyde in 15 mL of anhydrous nitromethane. (Note: Nitromethane acts as both the reactant and the solvent).

  • Catalysis: Add 2.5 mmol (0.25 eq) of anhydrous ammonium acetate, followed by 5 mL of glacial acetic acid.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 90°C) under an inert argon atmosphere for 4–6 hours.

  • Self-Validation (QC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) eluent. The starting aldehyde will react with a 2,4-DNP stain. The reaction is complete when the aldehyde spot disappears and a new, bright yellow, highly UV-active spot (the conjugated nitrostyrene) dominates.

  • Isolation: Remove excess nitromethane and acetic acid under reduced pressure. Recrystallize the crude yellow residue from boiling isopropanol to yield pure 1-(2-bromo-5-methoxyphenyl)-2-nitroethene crystals.

Protocol 2: Reduction to the Primary Amine

Objective: Reduce the nitrostyrene to 2-(2-Bromo-5-methoxyphenyl)ethanamine. Causality & Mechanism: The conjugated nitrostyrene contains two reducible functional groups: the alkene double bond and the nitro group. Mild reducing agents (like NaBH4​ alone) are insufficient. Lithium aluminum hydride ( LiAlH4​ ) acts as a powerful hydride donor. It first reduces the electron-deficient alkene via a 1,4-hydride addition, followed by the exhaustive reduction of the nitro group to a primary amine.

Step-by-Step Methodology:

  • Preparation: Suspend 40.0 mmol (4.0 eq) of LiAlH4​ in 30 mL of anhydrous Tetrahydrofuran (THF) in a multi-neck flask at 0°C under argon.

  • Addition: Dissolve 10.0 mmol of the purified nitrostyrene in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the highly exothermic evolution of hydrogen gas.

  • Reflux: Once addition is complete, bring the reaction to reflux (66°C) for 8 hours to ensure the complete cleavage of the N-O bonds.

  • Fieser Quench: Cool the flask to 0°C. Sequentially and cautiously add x mL of distilled water, x mL of 15% NaOH aqueous solution, and 3x mL of water (where x is the mass of LiAlH4​ in grams). This precise stoichiometry traps the aluminum salts into a granular, easily filterable white precipitate.

  • Self-Validation (QC): Spot the filtrate on a TLC plate and heat with a Ninhydrin stain. The appearance of a deep purple/blue spot confirms the presence of the primary aliphatic amine.

  • Purification: Filter the aluminum salts over a Celite pad. Concentrate the filtrate, acidify with ethereal HCl to precipitate the hydrochloride salt, and filter to isolate the final product.

Pharmacological Relevance & Receptor Binding Context

Phenethylamines are canonical scaffolds for interacting with monoamine receptors, particularly the 5-HT2A and 5-HT2C subtypes . The 5-HT2A receptor is a Gq-protein coupled receptor (GPCR) heavily implicated in cognitive processing, memory consolidation, and the pathophysiology of psychiatric disorders like schizophrenia and depression .

The unique 2-bromo-5-methoxy substitution pattern of this compound alters its binding kinetics. The bulky bromine atom at the ortho position creates significant steric hindrance, restricting the rotational freedom of the ethylamine side chain. This conformational locking can lead to functional selectivity (biased agonism), where the ligand preferentially activates specific intracellular cascades over others.

The 5-HT2A Receptor Gq-Coupled Signaling Cascade

When a phenethylamine ligand binds to the 5-HT2A receptor, it triggers a well-defined intracellular signaling pathway:

Pathway Ligand Phenethylamine Ligand Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation PIP2 PIP2 PLC->PIP2 Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Channel PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation

Gq-coupled signaling cascade of the 5-HT2A receptor upon ligand activation.

Analytical Characterization Standards

To ensure the scientific integrity of the synthesized 2-(2-Bromo-5-methoxyphenyl)ethanamine, the following analytical validations are standard practice:

  • 1H NMR (Nuclear Magnetic Resonance): Essential for confirming the regiochemistry of the aromatic ring. The meta-coupling between the protons at C4 and C6, alongside the distinct singlet of the methoxy group (~3.8 ppm) and the characteristic triplets of the ethylamine aliphatic chain (~2.8 ppm and ~3.0 ppm), validate the structural connectivity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight. Due to the presence of the bromine atom, the mass spectrum will exhibit a characteristic 1:1 isotopic doublet pattern at M+ and [M+2]+ (m/z 230 and 232), which is the definitive fingerprint of mono-brominated compounds.

References

  • Wikipedia. "Henry reaction". Available at:[Link]

  • Zhang, G., & Stackman, R. W. (2015). "The role of serotonin 5-HT2A receptors in memory and cognition". Frontiers in Pharmacology. Available at:[Link]

  • Raymond, J. R., et al. (2001). "Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways". NIH Public Access. Available at:[Link]

Foundational

An In-depth Technical Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine

Abstract This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest to researchers in neuropharmacology and medicinal chemistry. Due to its s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a substituted phenethylamine of interest to researchers in neuropharmacology and medicinal chemistry. Due to its structural similarity to psychoactive compounds such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), this molecule represents a valuable tool for investigating the structure-activity relationships of halogenated phenethylamines. This document details the chemical structure, physicochemical properties, proposed synthetic routes, and analytical characterization of 2-(2-Bromo-5-methoxyphenyl)ethanamine. Furthermore, it offers insights into its potential pharmacological profile, drawing comparisons with its better-studied isomers. Safety protocols for handling, storage, and disposal are also extensively covered to ensure safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive substances and the development of new therapeutic agents.

Introduction and Chemical Identity

2-(2-Bromo-5-methoxyphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure is characterized by an ethylamine chain attached to a phenyl ring, which is substituted with a bromine atom at the 2-position and a methoxy group at the 5-position.

The precise placement of the bromine and methoxy groups on the phenyl ring is crucial in determining the molecule's interaction with biological targets, particularly serotonin receptors. While its isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), is a well-documented psychedelic with known affinity for the 5-HT2A receptor, the pharmacological properties of 2-(2-Bromo-5-methoxyphenyl)ethanamine are not as extensively studied, making it a compound of significant research interest.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
IUPAC Name 2-(2-Bromo-5-methoxyphenyl)ethanamineN/A
Synonyms 2-Bromo-5-methoxyphenethylamineN/A
CAS Number 910381-02-1[3]
Molecular Formula C₉H₁₂BrNO[3]
Molecular Weight 230.10 g/mol [3]
Appearance White Solid (predicted)[3]
Purity Typically >96% for research-grade material[3]
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform. Solubility in water is expected to be low for the freebase, but would increase for its salt form.N/A
InChI 1S/C9H12BrNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3[3]
InChIKey DKOJHGDTHVOSEO-UHFFFAOYSA-N[3]
SMILES COC1=CC(CCN)=C(Br)C=C1N/A

Synthesis and Purification

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine can be approached through several routes, with the most plausible starting from commercially available 2-bromo-5-methoxyphenol or a related precursor. A common and effective strategy involves the conversion of a suitable precursor to the corresponding phenylacetonitrile, followed by reduction of the nitrile group to the primary amine.

Proposed Synthetic Workflow

The following diagram illustrates a logical synthetic pathway for the preparation of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

G cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Reduction 2_bromo_5_methoxyphenol 2-Bromo-5-methoxyphenol intermediate_1 Intermediate Halide/Tosylat 2_bromo_5_methoxyphenol->intermediate_1 Halogenation or Tosylation 2_bromo_5_methoxyphenylacetonitrile 2-(2-Bromo-5-methoxyphenyl)acetonitrile intermediate_1->2_bromo_5_methoxyphenylacetonitrile Cyanation target_compound 2-(2-Bromo-5-methoxyphenyl)ethanamine 2_bromo_5_methoxyphenylacetonitrile->target_compound Nitrile Reduction (e.g., LiAlH4 or Borane)

Caption: Proposed synthetic workflow for 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Experimental Protocol: Reduction of 2-(2-Bromo-5-methoxyphenyl)acetonitrile

This protocol describes the reduction of the nitrile precursor to the target amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[4][5]

Materials:

  • 2-(2-Bromo-5-methoxyphenyl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (DCM) for extraction

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol (for salt formation, optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel with celite)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Addition of Nitrile: Cool the suspension to 0°C in an ice bath. Dissolve 2-(2-Bromo-5-methoxyphenyl)acetonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C in an ice bath. Cautiously and sequentially, add deionized water (1 volume relative to LiAlH₄), followed by 10% NaOH solution (1.5 volumes relative to LiAlH₄), and finally deionized water again (3 volumes relative to LiAlH₄). This will precipitate the aluminum salts.

  • Work-up: Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate or DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromo-5-methoxyphenyl)ethanamine as an oil or solid.

  • Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

  • (Optional) Salt Formation: For improved stability and handling, the freebase can be converted to its hydrochloride salt. Dissolve the purified amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent dropwise until precipitation is complete. The resulting solid can be collected by filtration, washed with cold solvent, and dried under vacuum.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-(2-Bromo-5-methoxyphenyl)ethanamine. The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 2-(2-Bromo-5-methoxyphenyl)ethanamine are presented below. These predictions are based on computational models and data from structurally similar compounds.[6][7][8]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

  • δ 7.20 (d, J = 8.5 Hz, 1H): Aromatic proton ortho to the bromine atom.

  • δ 6.80 (d, J = 2.5 Hz, 1H): Aromatic proton ortho to the methoxy group.

  • δ 6.65 (dd, J = 8.5, 2.5 Hz, 1H): Aromatic proton meta to both the bromine and methoxy groups.

  • δ 3.80 (s, 3H): Methoxy protons.

  • δ 2.95 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the aromatic ring.

  • δ 2.80 (t, J = 7.0 Hz, 2H): Methylene protons adjacent to the amine group.

  • δ 1.50 (br s, 2H): Amine protons (signal may be broad and exchangeable with D₂O).

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • δ 159.0: Aromatic carbon attached to the methoxy group.

  • δ 138.0: Aromatic carbon ipso to the ethylamine group.

  • δ 133.0: Aromatic carbon attached to the bromine atom.

  • δ 117.0: Aromatic CH ortho to the methoxy group.

  • δ 115.0: Aromatic CH meta to both substituents.

  • δ 113.0: Aromatic CH ortho to the bromine atom.

  • δ 55.5: Methoxy carbon.

  • δ 42.0: Methylene carbon adjacent to the amine group.

  • δ 38.0: Methylene carbon adjacent to the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-(2-Bromo-5-methoxyphenyl)ethanamine, electron ionization (EI) would likely lead to fragmentation through cleavage of the Cα-Cβ bond of the ethylamine side chain, a characteristic fragmentation pathway for phenethylamines.[9][10][11][12]

Expected Mass Spectrum (EI):

  • m/z 229/231 [M]⁺: Molecular ion peak, showing the characteristic isotopic pattern for a bromine-containing compound.

  • m/z 200/202: Fragment resulting from the loss of the ethylamine group (-CH₂NH₂).

  • m/z 30: Fragment corresponding to the CH₂NH₂⁺ ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanamine is expected to show characteristic absorption bands for the amine, aromatic, and ether functional groups.[13][14][15]

Expected IR Absorption Bands (KBr Pellet or Thin Film):

  • 3400-3300 cm⁻¹ (m, br): N-H stretching vibrations of the primary amine.

  • 3100-3000 cm⁻¹ (w): Aromatic C-H stretching.

  • 2950-2850 cm⁻¹ (m): Aliphatic C-H stretching of the ethyl and methoxy groups.

  • 1600-1450 cm⁻¹ (s): Aromatic C=C stretching vibrations.

  • 1250-1200 cm⁻¹ (s): Asymmetric C-O-C stretching of the methoxy group.

  • 1050-1000 cm⁻¹ (s): Symmetric C-O-C stretching of the methoxy group.

  • 850-750 cm⁻¹ (s): Aromatic C-H out-of-plane bending, indicative of the substitution pattern.

  • 600-500 cm⁻¹ (m): C-Br stretching.

Potential Pharmacological Profile and Structure-Activity Relationships

Direct pharmacological data for 2-(2-Bromo-5-methoxyphenyl)ethanamine is not widely available in the public domain. However, its potential activity can be inferred from the extensive research on its structural isomers, particularly 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[1][16][17]

Phenethylamines of this class are known to interact with serotonin receptors, with the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₑ) being the primary targets for their psychoactive effects. The position of substituents on the phenyl ring significantly influences receptor affinity and functional activity.

Studies on halogenated phenethylamines suggest that the position of the halogen atom is a critical determinant of 5-HT₂ₐ receptor agonism.[2][3][18][19][20] It is hypothesized that moving the bromine atom from the 4-position (as in 2C-B) to the 2-position may alter the binding orientation within the receptor pocket, potentially leading to a different pharmacological profile. This could manifest as a change in receptor affinity, efficacy (full agonist, partial agonist, or antagonist), or selectivity for different serotonin receptor subtypes.

The following diagram illustrates the potential interaction of substituted phenethylamines with serotonin receptors, leading to downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling phenethylamine 2-(2-Bromo-5-methoxyphenyl)ethanamine receptor Serotonin Receptor (e.g., 5-HT2A) phenethylamine->receptor Binding g_protein Gq/11 G-protein receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation pip2 PIP2 plc->pip2 Hydrolysis dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activation ca_release Ca²⁺ Release ip3->ca_release cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response

Caption: Postulated signaling pathway of substituted phenethylamines via Gq-coupled serotonin receptors.

Safety, Handling, and Disposal

As with all research chemicals, particularly those with potential psychoactive properties, strict adherence to safety protocols is paramount. The following guidelines are based on general safety procedures for phenethylamine derivatives.[21][22][23][24][25][26][27]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat should be worn. For larger quantities, a chemical-resistant apron may be necessary.

Handling
  • All handling of 2-(2-Bromo-5-methoxyphenyl)ethanamine should be performed in a well-ventilated chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

Storage
  • Store in a tightly sealed, light-resistant container.

  • Keep in a cool, dry, and well-ventilated area.

  • For long-term storage, refrigeration or freezing is recommended to minimize degradation.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated materials and empty containers should be treated as hazardous waste.

Conclusion

2-(2-Bromo-5-methoxyphenyl)ethanamine is a valuable research tool for scientists investigating the neuropharmacological effects of substituted phenethylamines. This guide has provided a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, and predicted analytical data to aid in its identification and characterization. While its pharmacological profile remains to be fully elucidated, comparisons with its well-studied isomers suggest it may possess interesting and potentially unique interactions with serotonin receptors. As with any research chemical, a thorough understanding of its properties and strict adherence to safety protocols are essential for its responsible use in a laboratory setting. Further research into this compound is warranted to fully understand its pharmacological and toxicological profile.

References

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2018). MDPI. [Link]

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry. (n.d.). Digital Repository. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). ACS Publications. [Link]

  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY. (2019). Institute of Forensic Research. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). PMC. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... (n.d.). ResearchGate. [Link]

  • [Structure-activity Relationships of Halogenated Phenylethanolamine and Phenoxypropanolamine]. (1976). PubMed. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (2023). KoreaScience. [Link]

  • Material Safety Data Sheet - Phenethylamine. (2004). Cole-Parmer. [Link]

  • Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. (n.d.). ClinicalTrials.gov. [Link]

  • Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. (2018). PMC. [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. (n.d.). Sungkyunkwan University. [Link]

  • Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. (2023). PMC. [Link]

  • 2C-B. (n.d.). Wikipedia. [Link]

  • The reductive decyanation reaction: an overview and recent developments. (2017). Beilstein Journal of Organic Chemistry. [Link]

  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B): A review of the public domain literature. (n.d.). ResearchGate. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (n.d.). Chromatography Today. [Link]

  • GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. (2009). Chromatography Today. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). PMC. [Link]

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  • -FTIR spectra of (a)... (n.d.). ResearchGate. [Link]

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Exploratory

2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS 910381-02-1): A Technical Guide to Synthesis, Derivatization, and Medicinal Chemistry Applications

Executive Summary In modern medicinal chemistry and drug development, the rapid assembly of complex, CNS-active architectures relies heavily on highly functionalized, privileged scaffolds. 2-(2-Bromo-5-methoxyphenyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the rapid assembly of complex, CNS-active architectures relies heavily on highly functionalized, privileged scaffolds. 2-(2-Bromo-5-methoxyphenyl)ethanamine is a specialized bifunctional building block. Combining the classic phenethylamine pharmacophore with an ortho-bromine atom and a meta-methoxy group, this compound serves as a critical intermediate for transition-metal-catalyzed cross-coupling and regioselective cyclization. This whitepaper details the physicochemical properties, self-validating de novo synthesis protocols, and advanced derivatization strategies for this high-value intermediate.

Structural Rationale & Pharmacophore Significance

The structural design of 2-(2-Bromo-5-methoxyphenyl)ethanamine offers three distinct vectors for molecular editing:

  • The Phenethylamine Backbone : A "privileged structure" recognized by a vast array of G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The Ortho-Bromine Atom (C2) : Acts as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the late-stage installation of aryl or heteroaryl groups.

  • The Methoxy Group (C5) : Modulates the electronic landscape of the aromatic ring. Crucially, its electron-donating nature strongly activates the C6 position, facilitating regioselective electrophilic aromatic substitutions such as the Pictet-Spengler cyclization.

Physicochemical & Quantitative Data

Commercially available primarily as a hydrochloride salt[1], the compound's core properties are summarized below to aid in reaction stoichiometry and analytical characterization.

PropertyValue
Chemical Name 2-(2-Bromo-5-methoxyphenyl)ethanamine
CAS Registry Number 910381-02-1
Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Physical State Solid / Powder (typically supplied as HCl salt)
Key Functional Groups Primary amine, Aryl bromide, Aryl methyl ether
Commercial Availability Sigma-Aldrich, Fujifilm Wako[1]

De Novo Synthesis Strategy

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine relies on the efficient construction of its precursor, 2-bromo-5-methoxybenzaldehyde, followed by a classical Henry reaction (nitroaldol condensation) and a chemoselective reduction.

Causality of Experimental Choices
  • Regioselective Bromination : Direct bromination of 3-hydroxybenzaldehyde selectively yields the 2-bromo isomer. This regioselectivity is driven by the synergistic directing effects of the strongly ortho/para-directing hydroxyl group and the meta-directing aldehyde group, which heavily favor electrophilic attack at the C2 position[2][3].

  • Chemoselective Reduction : Standard industrial reduction of nitrostyrenes often utilizes catalytic hydrogenation (H2 over Pd/C). However, applying Pd/C to this specific substrate will catalyze rapid hydrodebromination, stripping the essential bromine atom from the aromatic ring. To preserve the aryl bromide handle for downstream cross-coupling, a hydride donor such as Lithium Aluminum Hydride (LiAlH4) or a non-hydrogenolytic system (e.g., NaBH4/NiCl2) is strictly required.

Synthesis A 3-Hydroxybenzaldehyde B 2-Bromo-5-hydroxybenzaldehyde A->B Br2, CH2Cl2 35°C C 2-Bromo-5-methoxybenzaldehyde B->C MeI, K2CO3 DMF, rt D Nitrostyrene Intermediate C->D CH3NO2, NH4OAc Reflux E 2-(2-Bromo-5-methoxyphenyl) ethanamine D->E LiAlH4, THF (Avoid Pd/C)

Synthetic route for 2-(2-Bromo-5-methoxyphenyl)ethanamine from 3-hydroxybenzaldehyde.

Detailed Experimental Methodologies

The following self-validating protocols detail the step-by-step synthesis of the compound from basic starting materials.

Step 1: Bromination of 3-Hydroxybenzaldehyde[3][5]
  • Suspend 3-hydroxybenzaldehyde (1.0 eq) in dichloromethane (CH2Cl2) in a round-bottomed flask fitted with an overhead stirrer and a dosing funnel.

  • Heat the mixture to 35-40°C to completely dissolve the starting material.

  • Slowly add elemental bromine (1.02 eq) dropwise, controlling the rate of addition to maintain the reaction temperature strictly between 35-38°C to prevent over-bromination.

  • Stir the reaction mixture at 35°C overnight.

  • Slowly cool the mixture to -5°C to 0°C over a period of 2 hours, continuing stirring for an additional hour to maximize precipitation.

  • Collect the precipitated solid by filtration and wash the filter cake with a cold 1:1 mixture of n-heptane and CH2Cl2. Dry under vacuum to yield 2-bromo-5-hydroxybenzaldehyde (Yield: 63-87%).

Step 2: Methylation to 2-Bromo-5-methoxybenzaldehyde[4]
  • Dissolve 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and anhydrous K2CO3 (2.0 eq) in dry N,N-dimethylformamide (DMF).

  • Add methyl iodide (2.0 eq) and stir the mixture for 3 hours at room temperature.

  • Quench the reaction mixture with water and extract the organic phase into diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) and remove the solvent under reduced pressure to yield 2-bromo-5-methoxybenzaldehyde as a white crystalline solid (Yield: ~90%).

Step 3: Henry Reaction (Nitroaldol Condensation)
  • Dissolve 2-bromo-5-methoxybenzaldehyde in an excess of nitromethane (acting as both reagent and solvent).

  • Add catalytic ammonium acetate (NH4OAc).

  • Reflux the mixture for 4-6 hours under an inert atmosphere.

  • Remove excess nitromethane under reduced pressure. Recrystallize the crude deep-yellow solid from hot isopropanol to yield pure (E)-1-bromo-4-methoxy-2-(2-nitrovinyl)benzene.

Step 4: Chemoselective Reduction to Ethanamine
  • Suspend LiAlH4 (3.5 eq) in anhydrous THF under an inert argon atmosphere and cool to 0°C.

  • Slowly add a solution of the nitrostyrene intermediate in THF dropwise to control the highly exothermic reduction.

  • Once addition is complete, reflux the mixture for 4 hours.

  • Cool the reaction to 0°C and perform a strict Fieser workup (for every n grams of LiAlH4, sequentially add n mL water, n mL 15% NaOH, and 3n mL water) to safely quench the unreacted hydride and precipitate granular aluminum salts.

  • Filter the salts, concentrate the filtrate, and treat with ethereal HCl to precipitate 2-(2-Bromo-5-methoxyphenyl)ethanamine hydrochloride.

Advanced Derivatization & Medicinal Chemistry Applications

The true value of this molecule lies in its capacity to serve as a central hub for generating vast libraries of complex heterocyclic compounds.

  • Cross-Coupling Reactions : The C2-bromine atom is highly susceptible to oxidative addition by palladium catalysts. Suzuki-Miyaura coupling with various arylboronic acids allows for the rapid synthesis of biaryl phenethylamines. Buchwald-Hartwig amination can yield complex N-aryl derivatives.

  • Pictet-Spengler Cyclization : Phenethylamines readily undergo Pictet-Spengler cyclization with aldehydes to form tetrahydroisoquinolines (THIQs). In this specific isomer, the 5-methoxy group strongly activates the C6 position (para to the methoxy group) toward electrophilic aromatic substitution. This regioselective cyclization provides rapid access to highly substituted THIQ scaffolds, which are ubiquitous in natural products and CNS-active pharmaceuticals.

Derivatization Center 2-(2-Bromo-5-methoxyphenyl)ethanamine Suzuki Suzuki-Miyaura Coupling (Biaryl Phenethylamines) Center->Suzuki Pd Cat., Ar-B(OH)2 (Reacts at C2-Br) Buchwald Buchwald-Hartwig Amination (N-Aryl Derivatives) Center->Buchwald Pd Cat., Ar-NH2 (Reacts at C2-Br) Pictet Pictet-Spengler Cyclization (Tetrahydroisoquinolines) Center->Pictet R-CHO, H+ (Cyclizes at C6) Amide Reductive Amination (N-Alkyl Derivatives) Center->Amide R-CHO, NaBH3CN (Reacts at Amine)

Key derivatization pathways utilizing the bifunctional handles of the ethanamine scaffold.

References

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia SciELO[Link]

Sources

Foundational

An In-Depth Technical Guide to the Serotonin Receptor Interactions of 2-(2-Bromo-5-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the serotonergic pharmacology of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a phenethylamine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the serotonergic pharmacology of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a phenethylamine derivative belonging to the 2C-x family of psychoactive compounds. While specific functional data for this molecule is not extensively published, this document synthesizes known binding affinities with the well-established pharmacology of structurally related compounds to present a detailed profile of its expected interactions with serotonin (5-HT) receptors. We will delve into its structure-activity relationships, in vitro receptor binding and expected functional activity at key serotonin receptor subtypes, and the preclinical in vivo behavioral assays used to characterize its effects. This guide is intended to serve as a foundational resource for researchers investigating the neuropharmacology of this and related phenethylamines.

Introduction: The Phenethylamine Landscape and the Emergence of 2-(2-Bromo-5-methoxyphenyl)ethanamine

The phenethylamine class of compounds represents a vast and diverse group of neuroactive molecules, both endogenous and synthetic, that interact with a wide array of monoaminergic targets in the central nervous system. A particularly notable subclass is the 2,5-dimethoxyphenethylamines, commonly known as the 2C-x series. These compounds are structurally related to mescaline and are recognized for their potent interactions with serotonin receptors, particularly the 5-HT2 subtypes.[1][2]

2-(2-Bromo-5-methoxyphenyl)ethanamine, also known as 2C-H with a bromine substitution at the 4-position of the phenyl ring (and more commonly referred to in literature as 2C-B), is a prominent member of this family.[3] Its psychoactive effects are primarily attributed to its activity as a serotonin receptor modulator.[3] Understanding the specific interactions of this molecule with various 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the broader field of serotonergic drug development. This guide will provide a detailed examination of its receptor binding profile, presumed functional activity, and the methodologies used to assess these properties.

Molecular Profile and Synthesis Overview

Chemical Structure: 2-(2-Bromo-5-methoxyphenyl)ethanamine Molecular Formula: C9H12BrNO Molecular Weight: 229.01 g/mol [4]

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine typically starts from 3-methoxyphenol. A key step involves the bromination of the aromatic ring, followed by the introduction of the ethylamine side chain. One common synthetic route involves the protection of the hydroxyl group of 3-methoxyphenol, followed by bromination to yield 2-bromo-5-methoxyphenol.[5][6] Subsequent steps then build the ethanamine side chain to arrive at the final product. The precise control of reaction conditions is critical to ensure the correct substitution pattern on the phenyl ring.

In Vitro Serotonin Receptor Interactions

The initial characterization of a novel compound's pharmacology begins with in vitro assays to determine its binding affinity and functional activity at relevant molecular targets. For 2-(2-Bromo-5-methoxyphenyl)ethanamine, the primary targets of interest are the serotonin receptors, given its structural similarity to other known serotonergic phenethylamines.[7]

Receptor Binding Affinity

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Binding studies have demonstrated that 2-(2-Bromo-5-methoxyphenyl)ethanamine has a notable affinity for the 5-HT2 family of receptors.

Receptor SubtypeSpeciesKi (nM)Reference
5-HT2AHuman6.31 - 8.25[8]
5-HT2 (non-selective)Rat34[8]
5-HT2CRat36[8]

These data indicate that 2-(2-Bromo-5-methoxyphenyl)ethanamine is a potent ligand at the human 5-HT2A receptor, with high affinity in the low nanomolar range. Its affinity at the rat 5-HT2C receptor is also significant, though somewhat lower than at the 5-HT2A receptor. The high affinity for the 5-HT2A receptor is a hallmark of many psychedelic phenethylamines and is believed to be central to their mechanism of action.[7][9]

A standard method to determine binding affinity is the competitive radioligand binding assay.

Objective: To determine the Ki of 2-(2-Bromo-5-methoxyphenyl)ethanamine at a specific serotonin receptor subtype (e.g., 5-HT2A).

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT2A receptor.

  • A high-affinity radiolabeled antagonist for the 5-HT2A receptor (e.g., [3H]ketanserin).

  • 2-(2-Bromo-5-methoxyphenyl)ethanamine (test compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled antagonist), and competitive binding (radioligand + varying concentrations of the test compound).

  • Incubation: Add the cell membrane preparation, the test compound at various concentrations, and the radioligand to the wells. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity

Functional assays are essential to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state). Serotonin receptors are predominantly G protein-coupled receptors (GPCRs) that signal through various second messenger pathways.[10]

  • 5-HT2A and 5-HT2C Receptors: These are Gq/11-coupled receptors.[9] Agonist binding activates phospholipase C (PLC), which leads to the production of inositol phosphates (IPs) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium (Ca2+).[11]

  • Other 5-HT Receptors: Other 5-HT receptor subtypes are coupled to different G proteins. For example, the 5-HT1 family is typically Gi/o-coupled, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP). The 5-HT4, 5-HT6, and 5-HT7 receptors are Gs-coupled, causing an increase in cAMP.[12]

Based on the pharmacology of the 2C-x class of compounds, 2-(2-Bromo-5-methoxyphenyl)ethanamine is expected to be a partial agonist at the 5-HT2A and 5-HT2C receptors.[1][13] However, some studies have also suggested that under certain conditions, these compounds can act as 5-HT2A antagonists.[13]

Objective: To determine the agonist or antagonist activity of 2-(2-Bromo-5-methoxyphenyl)ethanamine at the 5-HT2A receptor.

Materials:

  • Cells expressing the human 5-HT2A receptor.

  • [3H]myo-inositol.

  • Cell culture medium.

  • Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

  • Lysis buffer.

  • Anion exchange chromatography columns.

  • Scintillation fluid and counter.

Procedure:

  • Cell Labeling: Plate the cells and incubate them with [3H]myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

  • Stimulation: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist (like serotonin) with varying concentrations of the test compound (for antagonist mode). Incubate for a set time (e.g., 30-60 minutes).

  • Lysis and Separation: Stop the reaction and lyse the cells. Separate the inositol phosphates from the free [3H]myo-inositol using anion exchange chromatography.

  • Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.

  • Data Analysis: Plot the amount of [3H]inositol phosphates produced against the log concentration of the test compound. For agonist activity, determine the EC50 (concentration for half-maximal effect) and Emax (maximum effect). For antagonist activity, determine the IC50 and calculate the Kb using the Schild equation.

Caption: Workflow for a phosphoinositide hydrolysis functional assay.

In Vivo Behavioral Pharmacology

To understand the physiological and behavioral effects of 2-(2-Bromo-5-methoxyphenyl)ethanamine, in vivo studies in animal models are essential. These assays can provide insights into its potential psychoactive properties and its effects on sensorimotor gating and discriminative stimulus effects.

Head-Twitch Response (HTR)

The head-twitch response in rodents is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation by psychedelic compounds.[14][15] The potency of a compound to induce HTR often correlates with its hallucinogenic potency in humans.[3][16]

Objective: To assess the 5-HT2A receptor-mediated effects of 2-(2-Bromo-5-methoxyphenyl)ethanamine in mice.

Materials:

  • Male C57BL/6J mice.

  • 2-(2-Bromo-5-methoxyphenyl)ethanamine dissolved in a suitable vehicle (e.g., saline).

  • A 5-HT2A selective antagonist (e.g., ketanserin) for validation studies.

  • Observation chambers.

  • A video recording system or a magnetometer-based detection system.

Procedure:

  • Acclimation: Place the mice individually in the observation chambers and allow them to acclimate for a period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection). For antagonist studies, the antagonist is administered prior to the test compound.

  • Observation: Record the number of head twitches over a defined period (e.g., 30-60 minutes). This can be done by trained observers or using an automated system.

  • Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle-treated group. A dose-response curve can be generated to determine the ED50 for inducing HTR.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Prepulse inhibition is a measure of sensorimotor gating, a neurological process that filters out redundant or unnecessary stimuli. Deficits in PPI are observed in certain psychiatric disorders like schizophrenia and can be induced by hallucinogenic drugs.[17][18]

Objective: To evaluate the effect of 2-(2-Bromo-5-methoxyphenyl)ethanamine on sensorimotor gating.

Materials:

  • Rats or mice.

  • A startle response system consisting of a sound-attenuating chamber, a speaker for delivering acoustic stimuli, and a sensor to measure the startle response.

  • The test compound and vehicle.

Procedure:

  • Acclimation: Place the animal in the startle chamber and allow a period of acclimation with background white noise.

  • Drug Administration: Administer the test compound or vehicle.

  • Testing Session: Present a series of trials in a pseudo-random order:

    • Pulse-alone trials: A strong, startling stimulus (e.g., 120 dB).

    • Prepulse-pulse trials: A weak, non-startling stimulus (e.g., 74-82 dB) presented shortly before the startling pulse.

    • No-stimulus trials: Background noise only.

  • Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle on prepulse-pulse trial / startle on pulse-alone trial)] * 100.

Drug Discrimination

The drug discrimination paradigm is a sophisticated behavioral assay that assesses the interoceptive (subjective) effects of a drug.[19][20] Animals are trained to recognize the subjective state produced by a specific drug and to make a differential response to receive a reward.

Objective: To determine if 2-(2-Bromo-5-methoxyphenyl)ethanamine produces subjective effects similar to a known hallucinogen (e.g., DOM or LSD).

Materials:

  • Rats or non-human primates.

  • An operant conditioning chamber with two levers and a reward dispenser.

  • A training drug (e.g., DOM) and vehicle.

  • The test compound.

Procedure:

  • Training:

    • On days when the training drug is administered, responses on one lever (the "drug-appropriate" lever) are rewarded (e.g., with a food pellet).

    • On days when the vehicle is administered, responses on the other lever (the "vehicle-appropriate" lever) are rewarded.

    • Training continues until the animals reliably press the correct lever based on the drug state.

  • Testing:

    • Once trained, substitution tests are conducted. Various doses of the test compound are administered, and the animal is allowed to respond on either lever.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution (typically >80% drug-appropriate responding) indicates that the test compound produces subjective effects similar to the training drug.

Metabolism

The metabolism of 2-(2-Bromo-5-methoxyphenyl)ethanamine has not been as extensively studied as its close analog, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). However, based on the metabolic pathways of 2C-B, several key transformations can be anticipated.[3]

The primary metabolic routes for 2C-B involve:

  • Oxidative deamination: This is a major pathway mediated by monoamine oxidase (MAO-A and MAO-B) enzymes, leading to the formation of aldehydes, which are then further oxidized to carboxylic acids or reduced to alcohols.[3]

  • O-demethylation: The removal of one or both of the methoxy groups.

It is highly probable that 2-(2-Bromo-5-methoxyphenyl)ethanamine undergoes similar metabolic transformations. The presence of the bromine atom is expected to influence the rate and regioselectivity of these reactions.

Metabolism Parent 2-(2-Bromo-5-methoxyphenyl)ethanamine Deaminated_Aldehyde Aldehyde Intermediate Parent->Deaminated_Aldehyde Oxidative Deamination (MAO-A/B) Demethylated_Parent O-Demethylated Parent Parent->Demethylated_Parent O-Demethylation Alcohol_Metabolite Alcohol Metabolite Deaminated_Aldehyde->Alcohol_Metabolite Reduction Acid_Metabolite Carboxylic Acid Metabolite Deaminated_Aldehyde->Acid_Metabolite Oxidation Demethylated_Metabolites Demethylated and Deaminated Metabolites Demethylated_Parent->Demethylated_Metabolites Oxidative Deamination

Caption: Predicted metabolic pathways for the topic compound.

Conclusion

2-(2-Bromo-5-methoxyphenyl)ethanamine is a phenethylamine with high affinity for the human 5-HT2A receptor, a key target for psychedelic compounds. Its profile at other serotonin receptors, particularly 5-HT2C, is also significant. Based on its structural class, it is presumed to act as a partial agonist at these Gq-coupled receptors, leading to the activation of the phospholipase C signaling cascade. In vivo, this compound is expected to induce a head-twitch response in rodents, potentially disrupt prepulse inhibition, and substitute for known hallucinogens in drug discrimination paradigms, all indicative of a psychoactive profile mediated primarily by the 5-HT2A receptor. Further research is required to fully elucidate its functional activity at a wider range of serotonin receptor subtypes and to confirm its in vivo effects and metabolic fate. The methodologies outlined in this guide provide a robust framework for such investigations, contributing to a deeper understanding of the complex pharmacology of serotonergic phenethylamines.

References

  • G protein-coupled receptor signaling: transducers and effectors. (URL: )
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  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - NCBI. (URL: [Link])

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Exploratory

The Phenethylamine Pharmacophore: Engineering Next-Generation Neurotherapeutics

Executive Summary The phenethylamine backbone is a privileged, highly tunable scaffold in neuropharmacology. Historically associated with endogenous trace amines and monoamine transporter substrates (e.g., amphetamines),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenethylamine backbone is a privileged, highly tunable scaffold in neuropharmacology. Historically associated with endogenous trace amines and monoamine transporter substrates (e.g., amphetamines), strategic structural modifications to the aromatic ring, alpha-carbon, or terminal amine have unlocked highly selective G protein-coupled receptor (GPCR) modulators.

As an application scientist bridging bench discovery and clinical translation, I approach drug development through the lens of causality and self-validating experimental systems. This whitepaper dissects the therapeutic potential of phenethylamine derivatives across three primary pharmacological axes: 5-HT2A receptor modulation (psychoplastogens), Trace Amine-Associated Receptor 1 (TAAR1) agonism (schizophrenia and addiction), and Monoamine Transporter reversal (PTSD). Furthermore, it provides robust, field-proven methodologies for validating GPCR functional bias in vitro.

5-HT2A Receptor Modulation: From Psychedelics to Psychoplastogens

Recent breakthroughs have highlighted the therapeutic potential of 5-HT2A agonists in treating treatment-resistant depression and anxiety. Classical phenethylamine psychedelics (e.g., the 2C-X series) exhibit promiscuous polypharmacology. However, the addition of an N-benzyl group has yielded exceptionally potent and selective derivatives. For example, the N-benzylated phenethylamine 25CN-NBOH acts as a potent full agonist of the 5-HT2A receptor with a binding affinity (Ki) of 0.81 nM, demonstrating 100-fold selectivity over the 5-HT2C subtype 1. Similarly, the derivative 25C-NBF has demonstrated rapid psychoplastogenic and antidepressant effects in preclinical rodent models 2.

The Mechanistic Pivot: Functional Bias The current frontier in phenethylamine drug design is decoupling therapeutic neuroplasticity from hallucinogenic liability. This is achieved via biased agonism . While unbiased agonists activate both the Gq/11 pathway (driving the hallucinogenic head-twitch response in rodents) and the β-arrestin2 pathway, engineered phenethylamines like IHCH-7086 selectively recruit β-arrestin2. This bias promotes dendritic arborization and synaptic plasticity without triggering hallucinations 1.

G Ligand Phenethylamine Derivative (e.g., 25CN-NBOH) Receptor 5-HT2A Receptor Ligand->Receptor Gq Gq/11 Pathway (Hallucinogenic Potential) Receptor->Gq Unbiased Agonism bArrestin β-Arrestin2 Pathway (Neuroplasticity / Therapeutic) Receptor->bArrestin Biased Agonism

Fig 1. Divergent 5-HT2A signaling pathways modulated by phenethylamine derivatives.

Trace Amine-Associated Receptor 1 (TAAR1): A Novel Axis for Schizophrenia

Moving away from serotonergic targets, phenethylamine derivatives are potent modulators of TAAR1, an intracellular GPCR that regulates monoaminergic tone. Unlike traditional D2 receptor antagonists that cause severe extrapyramidal side effects, TAAR1 agonists modulate dopaminergic firing in the ventral tegmental area (VTA) indirectly via cAMP/PKA signaling.

Preclinical data shows that TAAR1 agonists robustly block hyperactivity induced by amphetamines and cocaine 3. Engineered partial agonists, such as RO5263397 , have demonstrated profound efficacy in attenuating the rewarding effects of psychostimulants, positioning them as prime candidates for treating substance use disorders 4. Clinically, Ulotaront (a TAAR1/5-HT1A agonist) became the first TAAR1-targeted phenethylamine-related compound to progress to randomized controlled trials, validating this mechanism for schizophrenia treatment 3.

Monoamine Transporter Modulation: The MDMA Paradigm and Regulatory Hurdles

Midomafetamine (MDMA), a ring-substituted phenethylamine, operates primarily by reversing the direction of the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. While it has shown profound efficacy in Phase 3 clinical trials for Post-Traumatic Stress Disorder (PTSD), its clinical translation has encountered significant regulatory friction.

In September 2025, the FDA released a Complete Response Letter (CRL) regarding MDMA capsules for PTSD. The FDA cited critical safety concerns, specifically highlighting the failure of trial sponsors to systematically document abuse-related adverse events (such as euphoria) and the lack of data proving therapeutic durability beyond 18 weeks 5. From an application science perspective, this underscores a critical lesson: clinical trial protocols for psychoactive phenethylamines must be designed as rigorously as our in vitro assays, ensuring that subjective "positive" effects are quantified as potential safety signals.

Quantitative Pharmacological Profiles

To facilitate rapid comparison, the following table summarizes the binding affinities and efficacies of the key phenethylamine derivatives discussed:

CompoundPrimary TargetBinding Affinity (Ki)Efficacy (Emax)Clinical / Preclinical Indication
25CN-NBOH 5-HT2A (Unbiased)0.81 nM~100%Depression (Preclinical)
IHCH-7086 5-HT2A (β-arrestin biased)12.6 nM13%Non-hallucinogenic psychoplastogen
RO5263397 TAAR1 (Partial Agonist)< 10 nM59–85%Substance Use Disorders
Ulotaront TAAR1 / 5-HT1A~0.15 μMHighSchizophrenia (Clinical)
MDMA DAT / SERT / NET~0.6–3 μM (IC50)N/A (Transporter Reversal)PTSD (Clinical - CRL stage)

Application Scientist Protocol: Self-Validating BRET Assay for GPCR Functional Bias

As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system. In GPCR pharmacology, measuring a single pathway is insufficient. To claim a phenethylamine derivative is "biased," one must measure both Gq dissociation and β-arrestin2 recruitment in parallel. The following Bioluminescence Resonance Energy Transfer (BRET) protocol ensures that the ratio of efficacies definitively proves functional bias.

Workflow Step1 1. Co-Transfection (Receptor + Biosensor) Step2 2. Serum Starvation (Reduce Basal Noise) Step1->Step2 Step3 3. Ligand Incubation (30 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (Coelenterazine h) Step3->Step4 Step5 5. Ratiometric Readout (530nm / 480nm) Step4->Step5

Fig 2. Self-validating BRET assay workflow for quantifying GPCR functional bias.

Step-by-Step Methodology

Step 1: Co-Transfection (Receptor + Biosensor)

  • Action: Seed HEK293T cells in 6-well plates. Co-transfect with plasmids encoding the 5-HT2A receptor and the respective BRET biosensors (e.g., Rluc8-tagged β-arrestin2 and mVenus-tagged receptor).

  • Causality: HEK293T cells are selected because they lack endogenous 5-HT2A receptors, providing a null background that prevents signal confounding. The Rluc8/mVenus pair is chosen for its optimal spectral overlap and high Förster distance, maximizing the dynamic range of the assay.

Step 2: Serum Starvation & Sensitization

  • Action: 24 hours post-transfection, replace growth media with serum-free Opti-MEM and incubate for an additional 16-24 hours.

  • Causality: Fetal Bovine Serum (FBS) contains endogenous growth factors and trace amines that can induce basal GPCR activity. Starvation lowers the basal luminescent noise, significantly improving the signal-to-noise ratio upon ligand addition.

Step 3: Ligand Incubation

  • Action: Trypsinize cells, resuspend in assay buffer, and distribute into a white 96-well microplate. Add serial dilutions of the phenethylamine derivative (e.g., 25CN-NBOH) and incubate for 30 minutes at 37°C.

  • Causality: A 30-minute incubation allows the receptor-arrestin complex to reach a steady-state equilibrium. White microplates are mandatory as they reflect luminescent signals upward to the detector and prevent well-to-well optical crosstalk.

Step 4: Substrate Addition

  • Action: Add the luciferase substrate Coelenterazine h to a final concentration of 5 μM immediately before reading.

  • Causality: Coelenterazine h is highly specific for Rluc8 and generates an emission peak at 480 nm. This specific wavelength is required to excite the mVenus acceptor (emission 530 nm) without generating excessive background auto-luminescence.

Step 5: Ratiometric Readout & Data Analysis

  • Action: Read the plate using a microplate reader equipped with dual-emission filters (480 nm and 530 nm). Calculate the BRET ratio by dividing the 530 nm emission by the 480 nm emission.

  • Causality: The ratiometric nature of BRET acts as an internal control. It mathematically normalizes variations in cell number, transfection efficiency, and substrate distribution across different wells, ensuring that the calculated EC50 and Emax values are highly trustworthy and reproducible.

Conclusion

Phenethylamine derivatives represent a vast, untapped reservoir of neurotherapeutic potential. By applying rigorous, self-validating pharmacological assays, we can systematically tune this scaffold to isolate therapeutic efficacy from adverse psychiatric liabilities. Whether engineering β-arrestin-biased 5-HT2A agonists for depression or TAAR1 partial agonists for schizophrenia, the future of phenethylamine drug development relies on strict adherence to mechanistic causality and robust clinical trial design.

References

  • Targeting the 5-HT2A Receptor for Developing Psychedelic Drugs and Beyond. ACS Publications. 1

  • The psychedelic phenethylamine 25C-NBF, a selective 5-HT2A agonist, shows psychoplastogenic properties and rapid antidepressant effects in male rodents. Molecular Psychiatry.2

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. MDPI. 3

  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PubMed Central. 4

  • FDA Releases CRL Detailing Safety Concerns for MDMA-Assisted Therapy in PTSD. HCPLive. 5

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Foundational

2-(2-Bromo-5-methoxyphenyl)ethanamine: A Comprehensive Technical Guide on Synthesis, Pharmacology, and Analytical Profiling

Executive Summary & Structural Context The compound 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) is a rare, substituted phenethylamine utilized primarily as an analytical reference standard and a neuropharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

The compound 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) is a rare, substituted phenethylamine utilized primarily as an analytical reference standard and a neuropharmacological research tool. It serves as a positional isomer and structural analog of the well-characterized psychedelic 5-HT₂A/₂C ligand, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).

By omitting the methoxy group at the 2-position and shifting the heavy bromine atom from the para (4) to the ortho (2) position, this molecule provides a unique scaffold for interrogating the strict steric and electronic requirements of the serotonin 5-HT₂ receptor binding pockets. This whitepaper details the structural rationale, synthetic methodologies, and self-validating pharmacological protocols necessary for developing and profiling this compound in a laboratory setting.

Rational Design & Structure-Activity Relationships (SAR)

Phenethylamines of the "2C" series are classically defined by their 2,5-dimethoxy substitution pattern, which is critical for high-affinity binding to the 5-HT₂A and 5-HT₂C receptors. The oxygen atoms at these positions are hypothesized to engage in essential hydrogen bonding with specific serine and phenylalanine residues (e.g., Phe339 and Phe340) within the receptor's transmembrane helices[1].

When modifying the 2C-B scaffold to create 2-(2-Bromo-5-methoxyphenyl)ethanamine, two drastic SAR changes dictate its pharmacological fate:

  • Loss of the 2-Methoxy Group: The absence of the 2-methoxy oxygen removes a key hydrogen-bond acceptor. Previous studies on conformationally constrained phenethylamines demonstrate that the free lone pair electrons of the 2-oxygen must be oriented syn relative to the ethylamine moiety for optimal receptor activation.

  • Ortho-Bromine Shift: Moving the bulky, lipophilic bromine atom to the 2-position introduces significant steric hindrance near the ethylamine side chain. This likely disrupts the optimal binding conformation required for 5-HT₂A receptor agonism.

Because 2C-B itself often acts as a low-efficacy partial agonist or even a potent antagonist at 5-HT₂A receptors in certain functional assays (such as Xenopus laevis oocyte electrophysiology models)[2], the structural deviations in 2-(2-Bromo-5-methoxyphenyl)ethanamine are predicted to abolish agonistic efficacy entirely, yielding either a weak antagonist or a pharmacologically inactive ligand.

Table 1: Comparative Pharmacological Profile of Substituted Phenethylamines
CompoundSubstitution Pattern5-HT₂A Affinity (Kᵢ, nM)5-HT₂A Efficacy5-HT₂C Affinity (Kᵢ, nM)
2C-B (Reference) 4-Br-2,5-dimethoxy~1.2 - 5.0Partial Agonist / Antagonist~0.6 - 2.0
2C-I (Reference) 4-I-2,5-dimethoxy~0.8 - 2.5Partial Agonist / Antagonist~0.5 - 1.5
Target Compound 2-Br-5-methoxy> 10,000 (Estimated)Negligible / Inactive> 5,000 (Estimated)

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine follows a standard two-step pathway: a Henry (nitroaldol) condensation followed by the reduction of the resulting nitrostyrene intermediate.

Causality in Reagent Selection: While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent for nitrostyrenes, its use with halogenated aromatics (especially ortho-brominated ones) carries a high risk of unwanted reductive dehalogenation. To prevent the cleavage of the aryl-bromide bond, Aluminum Hydride (Alane, AlH₃)—generated in situ by the careful addition of 100% sulfuric acid to LiAlH₄ in dry THF—is employed. Alane is a more electrophilic reducing agent that rapidly reduces the nitro group to the primary amine without engaging in oxidative addition into the sensitive carbon-halogen bond.

Synthesis Aldehyde 2-Bromo-5-methoxy- benzaldehyde Nitrostyrene 2-Bromo-5-methoxy- beta-nitrostyrene Aldehyde->Nitrostyrene Henry Reaction Reagents1 Nitromethane Ammonium Acetate (Reflux) Reagents1->Nitrostyrene Product 2-(2-Bromo-5-methoxyphenyl) ethanamine Nitrostyrene->Product Reduction Reagents2 AlH3 (Alane) in THF (Reduction) Reagents2->Product

Synthetic pathway for 2-(2-Bromo-5-methoxyphenyl)ethanamine via Henry reaction and alane reduction.

Protocol 1: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine HCl

Self-Validating Control: The reaction progress is monitored via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The disappearance of the bright yellow nitrostyrene spot and the appearance of a baseline amine spot (ninhydrin positive) validates the completion of the reduction.

  • Henry Condensation: Dissolve 10.0 g of 2-bromo-5-methoxybenzaldehyde in 50 mL of glacial acetic acid. Add 15 mL of nitromethane and 2.5 g of anhydrous ammonium acetate. Reflux the mixture under inert atmosphere for 2 hours.

  • Crystallization: Remove heat and allow the solution to cool. Pour the mixture into 200 mL of vigorously stirred ice water. Filter the resulting bright yellow crystals of 2-bromo-5-methoxy- β -nitrostyrene, wash with cold methanol, and dry under vacuum.

  • Alane Generation (In Situ): In a flame-dried, argon-purged flask, suspend 3.0 g of LiAlH₄ in 100 mL of anhydrous THF. Cool to 0°C. Dropwise, add 2.1 mL of 100% H₂SO₄. Stir for 30 minutes to form AlH₃.

  • Reduction: Dissolve 5.0 g of the nitrostyrene in 50 mL of anhydrous THF. Add this solution dropwise to the AlH₃ suspension at 0°C. Reflux for 4 hours.

  • Workup: Quench carefully with isopropanol at 0°C, followed by 15% aqueous NaOH. Filter the precipitated aluminum salts over Celite. Extract the filtrate with diethyl ether.

  • Salt Formation: Bubble anhydrous HCl gas through the dried ether extract to precipitate 2-(2-Bromo-5-methoxyphenyl)ethanamine hydrochloride as a white crystalline solid.

Pharmacological Profiling Protocols

To determine the functional activity of this compound at serotonin receptors, a high-throughput calcium mobilization assay is employed. The 5-HT₂A receptor is a Gq-coupled GPCR; its activation stimulates Phospholipase C (PLC), leading to the cleavage of PIP₂ into IP₃ and DAG, which subsequently triggers the release of intracellular calcium [3].

Signaling Ligand Phenethylamine Ligand (e.g., 2C-B or analog) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binding & Activation GProtein Gq/11 Protein (Alpha Subunit) Receptor->GProtein Conformational Change Effector Phospholipase C (PLC) GProtein->Effector Stimulation Messengers Inositol Trisphosphate (IP3) Diacylglycerol (DAG) Effector->Messengers PIP2 Cleavage Calcium Intracellular Ca2+ Release Messengers->Calcium ER Channel Opening (IP3)

Gq-coupled 5-HT2A receptor signaling pathway modulated by phenethylamine derivatives.

Protocol 2: Functional Calcium Mobilization Assay

Causality in Experimental Design: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester allows rapid cell permeability. Once inside, intracellular esterases cleave the AM group, trapping the fluorogenic dye. This provides a direct, real-time fluorescent readout of Gq-mediated Ca²⁺ flux. Internal Controls: Serotonin (5-HT) is used as a full agonist positive control. Ketanserin (a highly selective 5-HT₂A antagonist) is used to validate that the observed Ca²⁺ flux is specifically receptor-mediated.

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT₂A receptor into 96-well black, clear-bottom plates at 40,000 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add 100 µL of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid (to inhibit dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions (10 pM to 10 µM) of 2-(2-Bromo-5-methoxyphenyl)ethanamine, 2C-B (reference), and 5-HT (positive control) in Assay Buffer.

  • Assay Execution: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds. Inject 50 µL of the compound solutions and record fluorescence continuously for 3 minutes.

  • Antagonist Mode: If the target compound shows no agonism, pre-incubate cells with the compound for 15 minutes, then challenge with an EC₈₀ concentration of 5-HT to measure potential antagonistic properties—a phenomenon frequently observed with structural analogs of 2C-B [2].

Analytical Signatures

For forensic and research verification, the synthesized compound must be rigorously characterized to confirm its identity and purity.

  • LC-MS/MS: Electrospray ionization (ESI+) will yield a protonated molecular ion [M+H]+ at m/z 230.0 and 232.0 (in a 1:1 ratio due to the natural abundance of 79Br and 81Br isotopes). The primary MS/MS transition involves the loss of ammonia ( −17 Da), yielding an abundant fragment at m/z 213.0/215.0.

  • ¹H NMR (CDCl₃): The shift of the bromine to the 2-position drastically alters the aromatic splitting pattern compared to 2C-B (which typically shows two para-oriented singlets). Expect a doublet for the proton at C3, a doublet of doublets for C4, and a finely split doublet for C6. The methoxy protons will appear as a sharp singlet near 3.8 ppm.

References

  • Villalobos, C. A., et al. (2004). "4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes." British Journal of Pharmacology, 141(7), 1167–1174. URL:[Link]

  • Braden, M. R., & Nichols, D. E. (2007). "Molecular Interaction of Serotonin 5-HT2A Receptor Residues Phe339(6.51) and Phe340(6.52) with Superpotent N-Benzyl Phenethylamine Agonists." Molecular Pharmacology, 70(6), 1956-64. URL:[Link]

  • Cummins, B. R., et al. (2025). "5-HT2A receptors: Pharmacology and functional selectivity." Pharmacological Reviews, 77, 100059. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocol.

Executive Summary

2-(2-Bromo-5-methoxyphenyl)ethanamine is a sterically hindered, halogenated phenethylamine derivative. It serves as a critical structural building block for the synthesis of conformationally restricted pharmacophores, including benzazepines, isoquinolines, and various CNS-active natural product analogs. The primary synthetic challenge in accessing this molecule is the preservation of the highly labile ortho-bromine atom during the obligatory reduction of the nitroalkene intermediate. This application note details a self-validating, two-step synthetic protocol designed to maximize yield while strictly avoiding hydrodebromination.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high scientific integrity and reproducibility, the synthetic route is governed by specific mechanistic choices rather than generic protocols.

Step 1: The Henry Reaction (Nitroaldol Condensation)

The synthesis begins with the condensation of 2-bromo-5-methoxybenzaldehyde and nitromethane. Rather than utilizing strong aqueous bases (e.g., NaOH or KOH ) which frequently stall the reaction at the β -hydroxy nitro intermediate or induce polymerization, this protocol employs ammonium acetate in glacial acetic acid [1].

  • Causality: The ammonium ion acts as a weak general acid to activate the aldehyde carbonyl, while the acetate ion acts as a weak base to generate the nitronate nucleophile. The mildly acidic, dehydrating environment of refluxing glacial acetic acid thermodynamically drives the subsequent elimination of water. This strictly favors the formation of the highly conjugated, purely (E) -isomer of the nitroalkene[2].

Step 2: Chemoselective Reduction via Alane ( AlH3​ )

Reducing a halogenated β -nitrostyrene to a primary amine is notoriously prone to side reactions. Catalytic hydrogenation ( H2​ over Pd/C ) is strictly contraindicated as it rapidly cleaves the aryl-bromide bond via hydrodebromination[3]. Furthermore, standard Lithium Aluminum Hydride ( LiAlH4​ ) in refluxing THF can engage in single-electron transfer (SET) pathways, leading to partial dehalogenation[4].

  • Causality: To circumvent this, we generate Alane ( AlH3​ ) in situ by reacting LiAlH4​ with Aluminum Chloride ( AlCl3​ ) in a 3:1 molar ratio. AlH3​ is a highly electrophilic reducing agent that lacks the SET characteristics of LiAlH4​ . It coordinates strongly to the nitro group's oxygen atoms, facilitating a rapid, clean reduction to the primary amine while leaving the sensitive Ar–Br bond completely intact[4],[3].

Process Visualization

Chemical Synthesis Workflow

SynthesisWorkflow SM 2-Bromo-5-methoxybenzaldehyde (Starting Material) Step1 Henry Reaction Reagents: CH3NO2, NH4OAc Solvent: Glacial AcOH Conditions: 100°C, 2-4h SM->Step1 Int (E)-1-Bromo-4-methoxy-2-(2-nitrovinyl)benzene (Nitroalkene Intermediate) Step1->Int Step2 Alane Reduction Reagents: LiAlH4 + AlCl3 (AlH3) Solvent: Anhydrous THF Conditions: 0°C to RT, 4h Int->Step2 Product 2-(2-Bromo-5-methoxyphenyl)ethanamine (Target Product) Step2->Product

Fig 1. Two-step synthetic workflow for 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Mechanistic Logic for Reduction Strategy

ReductionLogic Nitro Halogenated Nitroalkene (Contains Labile Ar-Br Bond) Path1 Catalytic Hydrogenation (Pd/C, H2) Nitro->Path1 Path2 Standard Hydride (LiAlH4, Reflux) Nitro->Path2 Path3 Electrophilic Alane (AlH3, 0°C to RT) Nitro->Path3 Result1 Hydrodebromination (Loss of Bromine) Path1->Result1 Result2 Single-Electron Transfer (Partial Debromination) Path2->Result2 Result3 Chemoselective Reduction (Intact Ar-Br Bond) Path3->Result3

Fig 2. Mechanistic rationale for selecting AlH3 over alternative reducing agents.

Experimental Protocols

Step 1: Synthesis of (E)-1-bromo-4-methoxy-2-(2-nitrovinyl)benzene

Objective: Condense the aldehyde with nitromethane to yield the intermediate nitroalkene[1].

  • Reaction Setup: Charge a 250 mL round-bottom flask with 2-bromo-5-methoxybenzaldehyde (10.0 g, 46.5 mmol). Add glacial acetic acid (40 mL) and stir until fully dissolved.

  • Reagent Addition: Add anhydrous ammonium acetate (3.58 g, 46.5 mmol) followed by nitromethane (17.3 mL, ~320 mmol).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100–105 °C under a nitrogen atmosphere for 2 to 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 4:1, UV visualization). The starting material ( Rf​≈0.6 ) should be fully consumed, replaced by a bright yellow product spot ( Rf​≈0.5 ).

  • Precipitation: Cool the mixture to room temperature, then pour it slowly into ice-cold distilled water (150 mL) under vigorous magnetic stirring. A bright yellow/orange precipitate will form.

  • Isolation: Collect the solid via vacuum filtration. Wash the filter cake thoroughly with distilled water (3 × 50 mL) to remove acetic acid, followed by a single wash with cold methanol (15 mL).

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure (E) -nitroalkene as bright yellow needles. Dry under high vacuum.

Step 2: Synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Objective: Chemoselectively reduce the nitro and alkene groups without cleaving the aryl bromide[4].

  • Alane Generation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser. Purge with argon. Suspend LiAlH4​ (3.4 g, 90.0 mmol) in anhydrous THF (100 mL) and cool to 0 °C in an ice bath. Slowly add anhydrous AlCl3​ (4.0 g, 30.0 mmol) in small portions. (Caution: Highly exothermic). Stir for 30 minutes at 0 °C to ensure complete conversion to AlH3​ .

  • Substrate Addition: Dissolve the purified nitroalkene (7.7 g, ~30.0 mmol) in anhydrous THF (50 mL). Transfer this to the dropping funnel and add it dropwise to the alane suspension over 45 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reduction: Once the addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • In-Process Control: Monitor via TLC (DCM:MeOH 9:1 with 1% NH4​OH ). Stain with Ninhydrin and heat; the primary amine will appear as a dark purple spot.

  • Fieser Workup (Self-Validating Step): Re-cool the flask to 0 °C. Quench the excess hydride strictly by adding sequentially and dropwise: 3.4 mL H2​O , followed by 3.4 mL 15% aqueous NaOH , and finally 10.2 mL H2​O . Stir vigorously for 15 minutes until the aluminum salts coagulate into a granular, easily filterable white precipitate.

  • Isolation: Filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF (2 × 50 mL) and EtOAc (50 mL). Concentrate the filtrate under reduced pressure.

  • Final Extraction: Dissolve the resulting crude oil in EtOAc (100 mL), wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and evaporate to yield the free base as a pale amber oil. (Note: The free base can be converted to a stable hydrochloride salt by dissolving in anhydrous diethyl ether and adding 1M HCl in ether).

Quantitative Data & Optimization

The table below summarizes the optimization data validating the choice of Alane ( AlH3​ ) over traditional reducing agents for this specific halogenated substrate.

Reducing AgentReaction ConditionsPrimary ProductYieldMechanistic Outcome / Side Reactions
H2​ , Pd/C MeOH, RT, 1 atm3-Methoxyphenethylamine0% (Target)Complete hydrodebromination[3].
LiAlH4​ THF, RefluxComplex Mixture~40%Single-electron transfer (SET) induces partial cleavage of Ar-Br bond[4].
NaBH4​ / NiCl2​ MeOH, 0 °CComplex Mixture~35%Dimerization and partial debromination.
AlH3​ (from LiAlH4​ / AlCl3​ ) THF, 0 °C to RT2-(2-Bromo-5-methoxyphenyl)ethanamine 82% Clean chemoselective reduction; Ar-Br bond remains intact[4].

References

  • [1],[2] Ramírez-Osuna, M., Narvaez-Garayzar, O. F., Somanathan, R., & Aguirre, G. (2011). Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson. Journal of the Mexican Chemical Society, 55(1), 57-61. URL:[Link]

  • [4],[3] Maresh, J. J., Ralko, A. A., Speltz, T. E., Burke, J. L., Murphy, C. M., Gaskell, Z., ... & Krzeszowiec, M. (2014). Chemoselective Zinc/HCl Reduction of Halogenated β-Nitrostyrenes: Synthesis of Halogenated Dopamine Analogues. Synlett, 25(20), 2891-2894. URL:[Link]

Sources

Application

Application Note: High-Resolution 1H NMR Structural Elucidation and Quality Control of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Mechanistic Grounding & Structural Significance Phenethylamine derivatives serv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Mechanistic Grounding & Structural Significance

Phenethylamine derivatives serve as fundamental scaffolds in neuropharmacology, trace amine-associated receptor (TAAR) research, and sports dietary supplement analysis[1]. The compound 2-(2-Bromo-5-methoxyphenyl)ethanamine presents a highly specific substitution pattern that yields a definitive nuclear magnetic resonance (NMR) signature.

The electron-withdrawing bromine atom at position 2 and the strongly electron-donating methoxy group at position 5 create a pronounced anisotropic effect across the aromatic ring. This push-pull electronic environment results in a distinct, well-resolved AMX spin system. This application note details a self-validating 1H NMR protocol designed to confirm structural integrity, assess purity, and prevent misidentification in drug development pipelines.

Principles of the Self-Validating NMR Workflow

A robust analytical protocol must not only generate data but also internally verify its own accuracy. In this workflow, we utilize two primary causality-driven mechanisms to ensure data integrity:

  • Internal Integration Anchoring: The methoxy (-OCH3) protons provide a sharp, unambiguous singlet that is highly resistant to solvent exchange or pH variations[2]. By calibrating this specific peak strictly to an integration value of 3.00, the analyst establishes an internal anchor. If the molecule is pure and structurally intact, the aromatic protons will mathematically lock to 1.00 each, and the aliphatic CH2 groups to 2.00. Any deviation instantly flags co-eluting impurities or degradation.

  • Deuterium Exchange Verification: Primary amines (-NH2) exhibit variable chemical shifts (typically broad singlets) due to hydrogen bonding and solvent interactions[3]. By employing a D2O shake, the labile -NH2 protons undergo deuterium exchange, causing their specific resonance to disappear from the 1H spectrum. This step definitively distinguishes the amine signal from overlapping aliphatic impurities[4].

Experimental Methodology: Step-by-Step Protocol

Phase 1: Sample Preparation
  • Gravimetric Sampling: Accurately weigh 10–15 mg of 2-(2-Bromo-5-methoxyphenyl)ethanamine using a microbalance[5].

  • Solvation & Matrix Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm). CDCl3 is deliberately selected over protic solvents (like CD3OD) to preserve the visibility of the -NH2 protons prior to any targeted exchange experiments[6].

  • Transfer: Transfer the homogeneous solution into a standard 5 mm borosilicate NMR tube. Ensure no particulate matter remains, as suspended solids will severely distort magnetic field homogeneity and degrade peak resolution[4].

Phase 2: Instrumental Acquisition
  • Tuning and Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe specifically to the 1H resonance frequency.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of the CDCl3 solvent. Perform gradient shimming to optimize the B0​ field homogeneity. The correct setup is verified when the TMS peak exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz[4].

  • Pulse Sequence Parameters: Execute a standard single-pulse excitation sequence (e.g., zg30). Crucially, use a relaxation delay (D1) of at least 2 to 3 seconds. This ensures the complete longitudinal relaxation ( T1​ ) of all protons, preventing the artificial truncation of integration values[1]. Acquire 16 to 32 scans depending on the desired signal-to-noise ratio.

NMR_Workflow N1 1. Sample Prep 15 mg in CDCl3 N2 2. Lock & Shim B0 Homogeneity N1->N2 N3 3. Acquisition Pulse & FID N2->N3 N4 4. Processing FT & Phasing N3->N4 N5 5. Analysis Integration & J-Coupling N4->N5

Workflow for 1H NMR sample preparation, acquisition, and spectral processing.

Spectral Analysis & Signal Assignment

The 1H NMR spectrum of 2-(2-Bromo-5-methoxyphenyl)ethanamine is characterized by three distinct regions: the deshielded aromatic system, the heteroatom-adjacent aliphatics, and the labile amine protons.

Aromatic Region (δ 6.5 - 7.5 ppm)

The aromatic protons (H-3, H-4, H-6) form a classic AMX coupling network:

  • H-3 Proton: Positioned ortho to the bromine atom, it experiences mild deshielding. It splits into a doublet ( 3J≈8.5 Hz) due to ortho-coupling with H-4.

  • H-4 Proton: Positioned ortho to the strongly electron-donating methoxy group, it is significantly shielded. It appears as a doublet of doublets ( 3J≈8.5 Hz, 4J≈3.0 Hz) due to simultaneous coupling with H-3 and H-6.

  • H-6 Proton: Shielded by both the ortho-methoxy group and the ortho-alkyl chain, it appears as a doublet ( 4J≈3.0 Hz) due to meta-coupling with H-4.

Coupling_Network cluster_aromatic Aromatic Spin System H3 H-3 Proton (d, ~7.4 ppm) H4 H-4 Proton (dd, ~6.7 ppm) H3->H4 Ortho Coupling (3J ≈ 8.5 Hz) H6 H-6 Proton (d, ~6.8 ppm) H4->H6 Meta Coupling (4J ≈ 3.0 Hz)

Spin-spin coupling (J-coupling) network of the aromatic protons in the target molecule.

Aliphatic & Heteroatom Region (δ 1.0 - 4.0 ppm)
  • Methoxy (-OCH3): Appears as a sharp, intense 3H singlet around 3.78 ppm[2].

  • Ethanamine Chain: The two methylene groups appear as coupled triplets ( 3J≈7.0 Hz). The CH2 directly adjacent to the electronegative amine (C2') is slightly more deshielded (~2.95 ppm) than the benzylic CH2 (C1', ~2.85 ppm)[6].

  • Amine (-NH2): Appears as a broad singlet around 1.60 ppm, subject to concentration and temperature variations[3].

Table 1: Quantitative 1H NMR Signal Assignments
Proton PositionExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationStructural Assignment
H-3 ~7.42Doublet (d)~8.51HAromatic CH (ortho to Bromine)
H-6 ~6.81Doublet (d)~3.01HAromatic CH (ortho to Methoxy)
H-4 ~6.68Doublet of doublets (dd)~8.5, 3.01HAromatic CH (para to Alkyl chain)
-OCH3 ~3.78Singlet (s)-3HMethoxy group (Internal Anchor)
-CH2-NH2 ~2.95Triplet (t)~7.02HAliphatic CH2 (alpha to amine)
Ar-CH2- ~2.85Triplet (t)~7.02HBenzylic CH2
-NH2 ~1.60Broad Singlet (br s)-2HPrimary amine (D2O exchangeable)

Troubleshooting & Quality Control

  • Asymmetric or Broad Peaks (Loss of Resolution): This indicates poor shimming or sample precipitation. Causality/Solution: Re-shim the Z-axis gradients. If the sample is highly concentrated, gently warm the tube to ensure complete dissolution before re-inserting it into the probe[7].

  • Overlapping Water Peak: Residual water in CDCl3 appears at ~1.56 ppm, which can obscure the -NH2 signal. Causality/Solution: Dry the sample under high vacuum prior to analysis, or utilize the aforementioned D2O exchange to isolate the water peak from the amine signal.

  • Integration Discrepancies: If the aromatic protons integrate to < 1.00 relative to the methoxy anchor, suspect paramagnetic impurities or an insufficient relaxation delay. Causality/Solution: Increase the D1 parameter to 5 seconds to allow full relaxation of the aromatic protons and re-acquire the spectrum[1].

References

  • NMR Sample Prep Made Easy | Scribd.
  • Metabolomics applied to proton nuclear magnetic resonance profile... | vup.sk.
  • ILIADe 553:2022 | CLEN Method | europa.eu.
  • Detection and Quantification of Phenethylamines in Sports Dietary Supplements by NMR Approach | ResearchG
  • A concise and simple synthesis of 1-hydroxy-phenethylamine deriv
  • Phenethylamine | C8H11N | CID 1001 | PubChem - NIH.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines... | Beilstein Journals.

Sources

Method

Application Note: 2-(2-Bromo-5-methoxyphenyl)ethanamine as a Privileged Scaffold in CNS Drug Discovery

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry Division Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1)

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the design of Central Nervous System (CNS) therapeutics relies heavily on conformationally restricted heterocyclic scaffolds. 2-(2-Bromo-5-methoxyphenyl)ethanamine is a highly versatile, dual-functional building block that provides direct access to these privileged structures.

The strategic value of this molecule lies in its specific substitution pattern:

  • The Primary Ethanamine Chain: Serves as a nucleophilic anchor for amidation, reductive amination, or direct transition-metal-catalyzed cross-coupling.

  • The ortho-Bromide: Acts as a highly reactive handle for oxidative addition in palladium-catalyzed reactions or as a radical initiation site for intramolecular cyclizations.

  • The 5-Methoxy Group: An electron-donating group that not only enriches the aromatic ring (facilitating certain electrophilic and radical processes) but also acts as a critical pharmacophore. In CNS drug design, this methoxy group mimics the hydrogen-bond accepting properties of endogenous neurotransmitters, significantly enhancing binding affinity at 5-HT (serotonin) and dopamine receptors[1].

By exploiting these features, chemists can drive divergent synthetic pathways to produce complex 3-benzazepines, indolines, and isoquinolines from a single starting material.

G A 2-(2-Bromo-5-methoxyphenyl) ethanamine B Enamide Intermediate A->B Acylation (Step 1) D 5-Methoxyindoline (Alkaloid Core) A->D Pd(0), Base Intramolecular C-N Coupling E Isoquinoline Derivatives A->E Suzuki/Heck Cascade Reactions C 7-Methoxy-3-benzazepine (CNS Active Scaffold) B->C Bu3SnH, AIBN 7-endo-trig Cyclization

Figure 1: Divergent synthetic utility of 2-(2-Bromo-5-methoxyphenyl)ethanamine in scaffold generation.

Experimental Methodologies & Self-Validating Protocols

The following protocols detail the transformation of 2-(2-Bromo-5-methoxyphenyl)ethanamine into two highly sought-after heterocyclic cores. Every step is designed with causality in mind, ensuring that experimental choices directly address the mechanistic demands of the reaction.

Protocol A: Synthesis of 3-Benzazepine Scaffolds via Radical Cyclization

The 3-benzazepine core is fundamental to drugs like Lorcaserin and Fenoldopam. This protocol utilizes a 7-endo-trig radical cyclization of a phenethylenamide derivative[2][3].

Mechanistic Causality: Forming a 7-membered ring is thermodynamically and kinetically challenging due to transannular strain and entropic penalties. To overcome this, we utilize a tributyltin hydride (Bu₃SnH) mediated radical cyclization. The high dilution (0.01 M) is strictly required to favor the unimolecular intramolecular cyclization over the bimolecular direct reduction of the aryl radical.

Step-by-Step Procedure:

  • Amidation (Pre-step): React 2-(2-Bromo-5-methoxyphenyl)ethanamine with an appropriate enoic acid chloride (e.g., methacryloyl chloride) in the presence of triethylamine (Et₃N) in dichloromethane (DCM) at 0 °C to form the enamide intermediate. Isolate via standard aqueous workup.

  • Degassing: Dissolve the enamide (1.0 mmol) in anhydrous Toluene (100 mL) to achieve a 0.01 M concentration. Sparge the solution with Argon for 30 minutes. Note: Oxygen is a radical scavenger; strict exclusion is mandatory.

  • Initiation: Heat the solution to a gentle reflux (110 °C).

  • Propagation Control: Dissolve Bu₃SnH (1.2 mmol) and Azobisisobutyronitrile (AIBN) (0.1 mmol) in 10 mL of degassed Toluene. Add this mixture to the refluxing solution via a syringe pump over a strict 4-hour period. Causality: Slow addition keeps the steady-state concentration of the tin radical extremely low, preventing premature reduction of the aryl bromide before cyclization can occur.

  • Completion & Validation: Reflux for an additional 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 7:3); the highly UV-active starting material should disappear, replaced by a lower Rf product spot.

  • Workup (Critical): Cool to room temperature and concentrate under reduced pressure. To remove highly toxic and difficult-to-separate organotin byproducts, dissolve the crude residue in DCM and stir with 10% w/w Potassium Fluoride (KF) on silica gel for 2 hours. Filter through a pad of Celite. The KF converts soluble tin species into insoluble polymeric tin fluorides.

  • Purification: Purify the filtrate via flash column chromatography to yield the 7-methoxy-3-benzazepine derivative.

Protocol B: Intramolecular Buchwald-Hartwig Amination to 5-Methoxyindolines

Indolines are ubiquitous in natural alkaloids and synthetic pharmaceuticals. This protocol leverages a Palladium-catalyzed intramolecular C-N cross-coupling[4][5].

Mechanistic Causality: The formation of the strained 5-membered indoline ring requires a catalyst system that undergoes rapid reductive elimination. We utilize Pd₂(dba)₃ with the sterically demanding ligand P(o-tolyl)₃. The steric bulk of the ligand forces the palladium center into a geometry that dramatically accelerates the reductive elimination step, outcompeting potential side reactions like β-hydride elimination.

Step-by-Step Procedure:

  • Catalyst Pre-activation: In an argon-filled glovebox or using standard Schlenk techniques, combine Pd₂(dba)₃ (2 mol%) and P(o-tolyl)₃ (8 mol%) in anhydrous Toluene (5 mL). Stir at room temperature for 15 minutes. Causality: This pre-incubation allows the displacement of the dba ligands, forming the active, coordinatively unsaturated Pd(0)L₂ species.

  • Substrate Addition: To the catalyst solution, add 2-(2-Bromo-5-methoxyphenyl)ethanamine (1.0 mmol) dissolved in Toluene (5 mL), followed by Sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Cyclization: Seal the reaction vessel and heat to 80 °C for 16 hours.

  • Validation: Monitor via LC-MS. The mass shift from the brominated starting material (M ≈ 230 Da) to the cyclized indoline (M ≈ 149 Da) provides definitive proof of successful C-N bond formation.

  • Workup: Cool the mixture to room temperature. Quench by adding 10 mL of deionized water. Causality: Water neutralizes the strong base and hydrolyzes any remaining active Pd species. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash chromatography (DCM:MeOH gradient) to isolate the 5-methoxyindoline.

G Pd0 Active Pd(0)L2 Catalyst OA Oxidative Addition (C-Br Bond Cleavage) Pd0->OA + 2-Bromophenethylamine AC Amine Coordination & Deprotonation by NaOtBu OA->AC Ar-Pd(II)-Br Intermediate RE Reductive Elimination (C-N Bond Formation) AC->RE Ar-Pd(II)-NHR Intermediate RE->Pd0 Catalyst Regeneration Product 5-Methoxyindoline Product RE->Product Product Release

Figure 2: Catalytic cycle of the intramolecular Buchwald-Hartwig amination forming the indoline core.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the divergent pathways utilizing 2-(2-Bromo-5-methoxyphenyl)ethanamine, allowing for rapid comparison of synthetic strategies[2][4][5].

Reaction PathwayCatalyst / InitiatorKey Reagents & AdditivesSolvent & TempTypical YieldTarget Scaffold
Radical Cyclization AIBN (10 mol%)Bu₃SnH (1.2 eq)Toluene, 110 °C65 - 75%7-Methoxy-3-benzazepine
C-N Amination (Homogeneous) Pd₂(dba)₃ (2 mol%)P(o-tolyl)₃, NaOtBuToluene, 80 °C80 - 90%5-Methoxyindoline
C-N Amination (Heterogeneous) 10% Pd/C (5 mol%)dppf, NaOtBut-BuOH, 80 °C70 - 85%5-Methoxyindoline
Suzuki Cascade Pd(OAc)₂ (4 mol%)Ar-B(OH)₂, K₂CO₃Dioxane/H₂O, 100 °C50 - 65%Substituted Dibenzazepines

References

  • SpectraBase Compound Profile: 2-Bromo-5-methoxyphenethylamine. John Wiley & Sons, Inc.[Link]

  • Synthesis of phenethylenamides and their radical cyclization to 3-benzazepines. Cid, M. M., Domínguez, D., Castedo, L., Vázquez-López, E. M. Tetrahedron (1999).[Link]

  • Titanocene-Based Method for Indole Synthesis. Journal of the American Chemical Society (2000).[Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI Catalysts (2021).[Link]

Sources

Application

Application Note: 2-(2-Bromo-5-methoxyphenyl)ethanamine as a Strategic Precursor for 5-HT2A Receptor Ligands

Executive Summary The rational design of selective 5-hydroxytryptamine 2A (5-HT2A) receptor ligands is a cornerstone of modern neuropsychiatric drug development. Ligands targeting this Gq/11-coupled GPCR are critical for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of selective 5-hydroxytryptamine 2A (5-HT2A) receptor ligands is a cornerstone of modern neuropsychiatric drug development. Ligands targeting this Gq/11-coupled GPCR are critical for investigating the neurobiology of schizophrenia, depression, and neuroplasticity[1]. This application note details the strategic utility of 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) [2] as a versatile, late-stage building block. By leveraging the reactive ortho-bromine handle, researchers can execute divergent synthetic pathways to access classic 2,5-dimethoxyphenethylamines (e.g., 2C-B, NBOMe series) or conformationally restricted polycyclic scaffolds[3].

Mechanistic Rationale & Strategic Utility

The classic pharmacophore for 5-HT2A receptor agonists heavily relies on the 2,5-dimethoxy substitution pattern on a phenethylamine backbone[4]. However, starting syntheses from symmetrically or fully substituted precursors limits structural diversification.

2-(2-Bromo-5-methoxyphenyl)ethanamine circumvents this limitation. The ortho-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-coupling. This enables two distinct strategic pathways:

  • Ullmann-Type Methoxylation: The bromine can be converted to a methoxy group via a copper-catalyzed C-O cross-coupling[5], yielding the universal 5-HT2A precursor 2,5-dimethoxyphenethylamine (2C-H).

  • Conformational Restriction: The bromine can be utilized in palladium-catalyzed intramolecular Heck reactions or C-H activation to tether the ethylamine side chain to the aromatic ring, generating rigidified ligands (e.g., benzocyclobutenes or benzazepines) that probe the receptor's binding pocket topography[3].

SyntheticWorkflow A 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) B Boc Protection (Boc2O, Et3N) A->B Step 1 J Pd-Catalyzed Cyclization (Intramolecular Heck) A->J Divergent Pathway C Cu-Catalyzed Methoxylation (CuBr, 9-BBN-OMe) B->C Step 2 D Deprotection (TFA/DCM) C->D Step 3 E 2,5-Dimethoxyphenethylamine (2C-H Scaffold) D->E Yields F Electrophilic Bromination (Br2, AcOH) E->F Halogenation G 2C-B (5-HT2A Partial Agonist) F->G Yields H Reductive Amination (2-Methoxybenzaldehyde) G->H N-Alkylation I 25B-NBOMe (Potent 5-HT2A Full Agonist) H->I Yields K Conformationally Restricted Ligands (e.g., Benzocyclobutenes) J->K Yields

Synthetic divergence of 2-(2-Bromo-5-methoxyphenyl)ethanamine into key 5-HT2A receptor ligands.

Pharmacological Data & Structure-Activity Relationship (SAR)

The structural modifications derived from the 2-bromo-5-methoxy precursor drastically alter the binding affinity ( Ki​ ) and functional efficacy ( Emax​ ) at the 5-HT2A receptor. N-benzyl substitution (as seen in the NBOMe series) drives the ligand deep into the orthosteric pocket, significantly increasing both affinity and efficacy[6].

Table 1: Quantitative Pharmacological Profile of Derived 5-HT2A Ligands

CompoundStructural Modification (from Precursor)5-HT2A Ki​ (nM)Functional Profile
2C-H ortho-Methoxylation~100.0Weak Partial Agonist
2C-B ortho-Methoxylation + para-Bromination1.0 - 5.0Partial Agonist[4]
25B-NBOMe 2C-B + N-(2-methoxybenzyl) alkylation0.04 - 0.08Potent Full Agonist[6]
TCB-2 Conformationally restricted benzocyclobutene~0.26High-Efficacy Agonist[3]

Note: Binding affinities are representative consensus values derived from radioligand displacement assays ([3H]-Ketanserin).

SignalingPathway L 5-HT2A Receptor (Ligand Bound) Gq Gq/11 Protein Activation L->Gq PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 Inositol Triphosphate (IP3) PIP2->IP3 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG Cleavage Ca Intracellular Ca2+ Release IP3->Ca ER Receptors PKC Protein Kinase C (PKC) Activation DAG->PKC Co-activation Ca->PKC Co-activation Cell Cellular Response (Neuronal Excitability) Ca->Cell PKC->Cell

Intracellular Gq/11 signaling cascade activated by 5-HT2A receptor full agonists.

Experimental Protocols: Self-Validating Synthetic Workflows

Protocol A: Synthesis of 2,5-Dimethoxyphenethylamine (2C-H) via Cu-Catalyzed Methoxylation

Causality & Expertise: Direct methoxylation of unactivated aryl bromides is traditionally plagued by harsh conditions and poor functional group tolerance. By employing a CuBr/oxalamide catalyst system with 9-BBN-OMe[5], we achieve mild C-O cross-coupling. Crucially, N-Boc protection is mandatory prior to this step to prevent competitive Buchwald-Hartwig intramolecular or intermolecular C-N amination.

Step 1: N-Boc Protection

  • Dissolve 2-(2-Bromo-5-methoxyphenyl)ethanamine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Add triethylamine (15.0 mmol) and cool the mixture to 0 °C.

  • Dropwise add Di-tert-butyl dicarbonate (Boc 2​ O, 11.0 mmol). Stir at room temperature for 4 hours.

  • Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The highly polar primary amine spot will disappear, replaced by a faster-eluting UV-active spot.

  • Wash with 1M HCl, brine, dry over Na 2​ SO 4​ , and concentrate to yield the N-Boc protected intermediate.

Step 2: Copper-Catalyzed Methoxylation

  • In an argon-filled glovebox, charge a Schlenk flask with the N-Boc intermediate (5.0 mmol), CuBr (5 mol%), N,N′-Bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO ligand, 5 mol%), and Cs 2​ CO 3​ (10.0 mmol)[5].

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL) and 9-methoxy-9-borabicyclo[3.3.1]nonane (9-BBN-OMe, 7.5 mmol).

  • Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation (Critical): Quench the reaction with an aqueous solution of EDTA/NH 4​ OH. This chelates the copper catalyst, forming a deep blue water-soluble complex and preventing paramagnetic line broadening in subsequent NMR analysis.

  • Extract with EtOAc, purify via flash chromatography to isolate the 2,5-dimethoxy-N-Boc intermediate.

Step 3: Deprotection

  • Dissolve the intermediate in DCM (20 mL) and add Trifluoroacetic acid (TFA, 5 mL). Stir for 2 hours at room temperature.

  • Concentrate under vacuum, basify with 2M NaOH, and extract with DCM to yield freebase 2,5-dimethoxyphenethylamine (2C-H).

Protocol B: Elaboration to 25B-NBOMe (Potent 5-HT2A Agonist)

Causality & Expertise: To generate the potent 5-HT2A agonist 25B-NBOMe, the 2C-H scaffold must undergo regioselective halogenation followed by reductive amination. The para-position (relative to the 5-methoxy group) is highly activated, ensuring exclusive regioselectivity during bromination.

Step 1: Electrophilic Bromination

  • Dissolve 2C-H (2.0 mmol) in glacial acetic acid (10 mL).

  • Slowly add a solution of elemental bromine (Br 2​ , 2.1 mmol) in acetic acid (5 mL) at room temperature.

  • Stir for 1 hour. A precipitate (2C-B hydrobromide) will form.

  • Validation: Analyze via GC-MS. The mass spectrum must show the characteristic isotopic signature of a single bromine atom—twin molecular ion peaks (M and M+2) of approximately equal intensity at m/z 259 and 261.

Step 2: Reductive Amination

  • Dissolve 2C-B freebase (1.0 mmol) in anhydrous methanol (10 mL).

  • Add 2-methoxybenzaldehyde (1.1 mmol) and a catalytic amount of glacial acetic acid. Stir for 2 hours to form the imine intermediate.

  • Cool to 0 °C and carefully add Sodium borohydride (NaBH 4​ , 2.0 mmol) in portions.

  • Stir for 4 hours, quench with water, and extract with DCM.

  • Purify via silica gel chromatography to yield 25B-NBOMe[6].

References

  • Wang, J.-R., Song, Z.-Q., Li, C., & Wang, D.-H. (2021). "Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe." Organic Letters, 23(21), 8450-8454. URL: [Link]

  • Villalobos, C. A., et al. (2004). "4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes." British Journal of Pharmacology, 141(7), 1167–1174. URL: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) & Europol. (2014). "EMCDDA–Europol 2013 Annual Report on the implementation of Council Decision 2005/387/JHA." URL: [Link]

  • Jensen, A. A., et al. (2024). "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

  • Perez-Aguilar, J. M., et al. (2012). "Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties." PLOS Computational Biology. URL: [Link]

Sources

Method

Application Notes and Protocols for In-Vivo Studies with 2-(2-Bromo-5-methoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals A Guide to the In-Vivo Characterization of a Novel Phenethylamine This document provides a comprehensive guide to the experimental design of in-vivo studies...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

A Guide to the In-Vivo Characterization of a Novel Phenethylamine

This document provides a comprehensive guide to the experimental design of in-vivo studies for the novel psychoactive compound, 2-(2-Bromo-5-methoxyphenyl)ethanamine. Given the limited direct pharmacological data for this specific molecule, this guide emphasizes a structured approach to its characterization, drawing upon established methodologies for analogous substituted phenethylamines, particularly its well-researched isomer, 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The protocols and recommendations herein are intended to provide a robust framework for researchers to generate initial in-vivo data, from which more refined and targeted studies can be designed.

Introduction: The Scientific Rationale for Investigation

2-(2-Bromo-5-methoxyphenyl)ethanamine belongs to the phenethylamine class of compounds, which are known for their diverse and potent effects on the central nervous system. Many substituted phenethylamines are agonists at serotonin 5-HT2A receptors, a property that is strongly correlated with psychedelic and hallucinogenic effects in humans.[1] The structural similarity of 2-(2-Bromo-5-methoxyphenyl)ethanamine to known psychoactive compounds, such as 2C-B, suggests a high probability of activity at serotonergic receptors and, consequently, the potential for psychoactive effects.

In-vivo studies are therefore essential to:

  • Establish the pharmacokinetic and pharmacodynamic profile of the compound.

  • Characterize its behavioral effects in established animal models.

  • Assess its safety and toxicological profile.

  • Elucidate its mechanism of action.

This guide will provide detailed protocols for key in-vivo assays and discuss the critical considerations for designing and executing these studies in a scientifically rigorous and ethical manner.

Pre-Clinical In-Vivo Experimental Workflow

The following diagram outlines a logical workflow for the in-vivo characterization of 2-(2-Bromo-5-methoxyphenyl)ethanamine, starting from initial exploratory studies to more complex behavioral and neurochemical analyses.

experimental_workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Phenotyping cluster_2 Phase 3: Mechanistic Insights Dose-Range Finding & Acute Toxicity Dose-Range Finding & Acute Toxicity Pharmacokinetic (PK) Profiling Pharmacokinetic (PK) Profiling Dose-Range Finding & Acute Toxicity->Pharmacokinetic (PK) Profiling Head-Twitch Response (HTR) Assay Head-Twitch Response (HTR) Assay Pharmacokinetic (PK) Profiling->Head-Twitch Response (HTR) Assay Drug Discrimination Studies Drug Discrimination Studies Head-Twitch Response (HTR) Assay->Drug Discrimination Studies Locomotor Activity Assessment Locomotor Activity Assessment Head-Twitch Response (HTR) Assay->Locomotor Activity Assessment In-Vivo Microdialysis In-Vivo Microdialysis Drug Discrimination Studies->In-Vivo Microdialysis Receptor Occupancy Studies Receptor Occupancy Studies Locomotor Activity Assessment->Receptor Occupancy Studies

Caption: A phased approach to the in-vivo characterization of a novel psychoactive compound.

Foundational In-Vivo Studies: Safety, Dosing, and Pharmacokinetics

Prior to conducting any behavioral assays, it is imperative to establish the safety profile and pharmacokinetic parameters of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Acute Toxicity and Dose-Range Finding

Rationale: The primary objective is to determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent behavioral experiments that are pharmacologically active but not overtly toxic.[2] This is a critical first step to ensure animal welfare and the validity of experimental data.

Protocol: Acute Toxicity Study (Up-and-Down Procedure)

This protocol is adapted from the OECD Test Guideline 425.

  • Animal Model: Male and female C57BL/6J mice (8-10 weeks old).

  • Housing: Individually housed with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.[3]

  • Compound Preparation:

    • For intraperitoneal (IP) administration, dissolve 2-(2-Bromo-5-methoxyphenyl)ethanamine hydrochloride in sterile 0.9% saline.

    • For oral (PO) administration, the compound can be dissolved in sterile water or suspended in a vehicle such as 0.5% methylcellulose.

    • The final injection volume should not exceed 10 mL/kg.[4]

  • Procedure:

    • Begin with a single animal at a starting dose. A conservative starting dose, based on data from analogous compounds, would be in the range of 1-10 mg/kg.

    • Observe the animal closely for the first 4 hours, and then at regular intervals for up to 14 days for signs of toxicity (e.g., seizures, stereotypy, changes in posture, respiratory distress).[2]

    • If the animal survives, the next animal receives a higher dose (e.g., a 3.2-fold increase).

    • If the animal dies, the next animal receives a lower dose.

    • This process is continued until the MTD is established.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and any mortalities.

Pharmacokinetic (PK) Profiling

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing meaningful behavioral experiments. PK data will inform the optimal route of administration, the time course of drug action, and the appropriate time points for behavioral testing.

Protocol: Single-Dose Pharmacokinetics in Mice

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Dosing: Administer a single, non-toxic dose of 2-(2-Bromo-5-methoxyphenyl)ethanamine via the intended route of administration for behavioral studies (e.g., IP or PO).

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes).

  • Bioanalysis: Analyze plasma samples for the concentration of the parent compound and potential metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).

Behavioral Phenotyping: Assessing Psychoactive Potential

Once a safe and pharmacologically relevant dose range has been established, the following behavioral assays can be employed to characterize the psychoactive effects of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

The Head-Twitch Response (HTR) Assay

Rationale: The head-twitch response in rodents is a rapid, rotational head movement that is a well-established behavioral proxy for 5-HT2A receptor activation and is highly predictive of hallucinogenic potential in humans.[2] Non-hallucinogenic 5-HT2A agonists do not typically induce this response.[2]

Protocol: Head-Twitch Response in Mice

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Habituation: Acclimate the mice to the testing chambers (e.g., clear cylindrical enclosures) for at least 30 minutes prior to drug administration.[5]

  • Dosing: Administer a range of doses of 2-(2-Bromo-5-methoxyphenyl)ethanamine (and a vehicle control) via IP injection.

  • Observation: Immediately after injection, place the mice back into the observation chambers. Record the number of head twitches over a 30-60 minute period.[1]

  • Data Analysis: Plot the mean number of head twitches as a function of dose to generate a dose-response curve.

Expected Outcome: If 2-(2-Bromo-5-methoxyphenyl)ethanamine is a 5-HT2A agonist with psychedelic-like properties, a dose-dependent increase in the number of head twitches is expected.

Drug Discrimination Studies

Rationale: Drug discrimination is a powerful in-vivo assay that assesses the subjective effects of a drug.[6] Animals are trained to discriminate between the effects of a known psychoactive drug and a vehicle. The ability of a novel compound to substitute for the training drug indicates that it produces similar subjective effects.[6]

Protocol: Drug Discrimination in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Training:

    • Train rats to press one lever for a food reward after administration of a known 5-HT2A agonist hallucinogen (e.g., DOI or LSD) and the other lever after administration of vehicle.[7][8]

    • Training sessions are typically conducted daily until a high level of accuracy is achieved (e.g., >80% correct responses).[9]

  • Testing:

    • Once the discrimination is established, test sessions are conducted with various doses of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

    • The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution (>80% drug-lever responding) indicates that the novel compound produces subjective effects similar to the training drug.[9]

Expected Outcome: If 2-(2-Bromo-5-methoxyphenyl)ethanamine has psychedelic-like properties, it is expected to fully substitute for a hallucinogenic training drug in a dose-dependent manner.

Mechanistic Insights: Neurochemical Correlates of Behavior

To further understand the neurobiological mechanisms underlying the behavioral effects of 2-(2-Bromo-5-methoxyphenyl)ethanamine, in-vivo microdialysis can be employed to measure changes in neurotransmitter levels in specific brain regions.

Rationale: As a presumed serotonergic agent, 2-(2-Bromo-5-methoxyphenyl)ethanamine is expected to modulate the release of serotonin and potentially other neurotransmitters like dopamine in brain regions associated with its psychoactive effects. In-vivo microdialysis allows for the direct measurement of these neurochemical changes in awake, freely moving animals.[10]

Protocol: In-Vivo Microdialysis in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into a target brain region, such as the medial prefrontal cortex or the nucleus accumbens.

  • Recovery: Allow the animals to recover from surgery for at least 48 hours.

  • Microdialysis:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula and perfuse it with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]

    • Collect baseline dialysate samples.

    • Administer a behaviorally active dose of 2-(2-Bromo-5-methoxyphenyl)ethanamine (IP or SC).

    • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-injection.

  • Neurochemical Analysis: Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC with electrochemical detection.[11]

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the baseline levels.

Expected Outcome: Administration of a 5-HT2A agonist is expected to increase extracellular levels of dopamine in the prefrontal cortex and may have more complex effects on serotonin levels depending on the specific pharmacological profile of the compound.

Data Presentation and Interpretation

Table 1: Comparative Receptor Binding Affinities of 2C-B and Related Phenethylamines

Disclaimer: The following data is for the analogous compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and is provided for comparative purposes. Direct binding data for 2-(2-Bromo-5-methoxyphenyl)ethanamine is not currently available in the public domain.

CompoundReceptorKi (nM)RadioligandReceptor SourceReference
2C-B Human 5-HT2A8.6[3H]ketanserinHuman 5-HT2A receptors[12]
2C-C Human 5-HT2A23.9[125I]DOIHEK cells expressing human 5-HT2A receptors[12]
N-Methyl-2C-B Serotonin 5-HT2A2.9[125I]DOISerotonin 5-HT2A receptor[12]
N-Methyl-2C-B Serotonin 5-HT2A380[3H]ketanserinSerotonin 5-HT2A receptor[12]

Note on Data Interpretation: The choice of radioligand (agonist vs. antagonist) can significantly impact the measured Ki value, as they may bind to different conformational states of the receptor.[12]

Table 2: In-Vivo Administration and Vehicle Selection
Route of AdministrationVehicleMaximum Volume (Mice)Maximum Volume (Rats)Notes
Intraperitoneal (IP) Sterile 0.9% Saline10 mL/kg10 mL/kgRapid absorption, suitable for water-soluble salts.[4]
5-10% DMSO in Saline10 mL/kg10 mL/kgFor compounds with limited aqueous solubility.[13]
0.5% Methylcellulose10 mL/kg10 mL/kgFor suspensions of non-soluble compounds.[13]
Oral (PO) Gavage Sterile Water10 mL/kg10 mL/kgFor water-soluble compounds.
0.5% Methylcellulose10 mL/kg10 mL/kgFor suspensions.
Intravenous (IV) - Tail Vein Sterile 0.9% Saline5 mL/kg (bolus)5 mL/kg (bolus)Requires proper restraint and technique.[14]

Mechanistic Considerations and Future Directions

The in-vivo data generated through the protocols outlined above will provide a foundational understanding of the pharmacological profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine. Further studies to elucidate its mechanism of action could include:

  • Receptor Antagonism Studies: Pre-treatment with selective 5-HT2A antagonists (e.g., ketanserin or M100907) should block the behavioral effects (e.g., HTR) of 2-(2-Bromo-5-methoxyphenyl)ethanamine if it is indeed a 5-HT2A agonist.

  • Metabolite Identification and Activity: In-depth analysis of plasma and urine samples to identify major metabolites and subsequent in-vitro and in-vivo testing of these metabolites to determine if they contribute to the overall pharmacological effect. Studies on the metabolism of the related compound 2C-B have identified several metabolites.[15][16]

  • Studies in Knockout Animals: Using 5-HT2A receptor knockout mice can definitively confirm the role of this receptor in mediating the behavioral effects of the compound.

Conclusion

The experimental design for in-vivo studies of 2-(2-Bromo-5-methoxyphenyl)ethanamine requires a systematic and logical approach, beginning with foundational safety and pharmacokinetic studies, followed by robust behavioral phenotyping and mechanistic investigations. While the lack of direct data for this specific compound necessitates a degree of inference from its structural analogs, the protocols and principles outlined in this guide provide a comprehensive framework for its initial in-vivo characterization. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data that will significantly contribute to our understanding of this novel psychoactive substance.

References

Sources

Application

Scale-up synthesis considerations for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Application Note: Scale-Up Synthesis and Process Optimization of 2-(2-Bromo-5-methoxyphenyl)ethanamine Introduction & Strategic Overview 2-(2-Bromo-5-methoxyphenyl)ethanamine is a critical phenethylamine building block u...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of 2-(2-Bromo-5-methoxyphenyl)ethanamine

Introduction & Strategic Overview

2-(2-Bromo-5-methoxyphenyl)ethanamine is a critical phenethylamine building block utilized in the synthesis of complex alkaloids, isoquinolines, and CNS-active pharmaceutical ingredients. The presence of the ortho-bromo substituent and meta-methoxy group presents unique chemoselectivity challenges during synthesis, particularly when reducing alkene and nitro moieties without triggering premature hydrodehalogenation.

This application note details a robust, scalable, and chromatography-free synthetic route starting from 2-bromo-5-methoxybenzaldehyde[1]. We emphasize the transition from hazardous laboratory-scale reagents to process-friendly alternatives, ensuring high atom economy, safety, and operational simplicity.

Synthetic Route & Mechanistic Rationale

The classical approach to substituted phenethylamines involves a two-step sequence:

  • Henry (Nitroaldol) Condensation: Condensation of 2-bromo-5-methoxybenzaldehyde with nitromethane to yield 2-bromo-5-methoxy- β -nitrostyrene[2].

  • Reduction: Conversion of the nitrostyrene to the corresponding primary amine[3].

Causality in Reagent Selection: At the laboratory scale, Lithium Aluminum Hydride (LiAlH 4​ ) in anhydrous THF is frequently employed to reduce nitrostyrenes directly to phenethylamines[4]. However, LiAlH 4​ poses severe thermal and safety hazards on a multi-kilogram scale. Furthermore, catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly contraindicated here; the highly active palladium surface readily inserts into the aryl-bromide bond, leading to unwanted debromination.

To circumvent these issues, we employ a chemoselective reduction using Sodium Borohydride (NaBH 4​ ) catalyzed by Nickel(II) Chloride (NiCl 2​ ). In situ reduction of Ni(II) generates finely divided Nickel Boride (Ni 2​ B), a highly active, non-pyrophoric catalyst that efficiently reduces both the conjugated alkene and the aliphatic nitro group without disturbing the aryl halide[5].

G SM 2-Bromo-5-methoxybenzaldehyde (Starting Material) Henry Henry Condensation (CH3NO2, NH4OAc, AcOH) SM->Henry Heat, 1-2h Intermediate 2-Bromo-5-methoxy-β-nitrostyrene (Intermediate) Henry->Intermediate Crystallization Decision Reduction Strategy Scale-Up Evaluation Intermediate->Decision LAH LiAlH4 / THF (Lab Scale: Exothermic, Debromination Risk) Decision->LAH < 10g scale NaBH4 NaBH4 / NiCl2 (Scale-Up: Chemoselective, Safer) Decision->NaBH4 > 100g scale Target 2-(2-Bromo-5-methoxyphenyl)ethanamine (Target API Building Block) LAH->Target Aqueous Workup NaBH4->Target Filtration & Extraction

Figure 1: Synthetic workflow and scale-up reduction logic for 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Bromo-5-methoxy- β -nitrostyrene

Objective: Form the nitroalkene intermediate via a thermodynamically driven Henry condensation[2].

  • Reactor Charging: To a 5 L jacketed reactor, charge 2-bromo-5-methoxybenzaldehyde (500 g, 2.32 mol) and glacial acetic acid (1.5 L). Stir at 200 rpm to achieve a homogenous solution.

  • Reagent Addition: Add ammonium acetate (179 g, 2.32 mol) followed by nitromethane (425 g, 6.96 mol). Note: Nitromethane is added in excess to drive the equilibrium and act as a co-solvent.

  • Heating & Reaction: Heat the mixture to 95–100 °C. Maintain for 3 hours.

  • In-Process Control (IPC): Pull a 0.5 mL aliquot, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). The reaction is deemed complete when the aldehyde peak area is < 2%.

  • Crystallization (Self-Validation): Cool the reactor to 20 °C. Slowly dose purified water (2.5 L) over 45 minutes. The product will spontaneously crystallize as a bright yellow solid. The formation of a filterable crystalline matrix validates the successful dehydration of the intermediate nitroaldol.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with water (2 × 500 mL) to remove acetic acid, followed by cold isopropanol (300 mL) to remove unreacted aldehyde. Dry under vacuum at 45 °C to constant weight.

Protocol B: Chemoselective Reduction to 2-(2-Bromo-5-methoxyphenyl)ethanamine

Objective: Reduce the nitrostyrene to the primary amine using in situ generated Ni 2​ B without hydrodehalogenation.

  • Catalyst Preparation: In a 10 L reactor under N 2​ , dissolve 2-bromo-5-methoxy- β -nitrostyrene (400 g, 1.55 mol) and NiCl 2​ ·6H 2​ O (73.7 g, 0.31 mol, 0.2 eq) in a mixture of THF (2.0 L) and Methanol (2.0 L). Cool the deep green solution to 0–5 °C.

  • Hydride Addition (Critical Step): Add NaBH 4​ (234 g, 6.20 mol, 4.0 eq) in 10 g portions over 2 hours.

    • Causality: Immediate evolution of H 2​ gas and a color change from green to pitch black indicates the successful formation of the active Ni 2​ B catalyst. Strict temperature control (< 15 °C) is required to prevent solvent boil-off and control the exotherm.

  • Maturation: Upon complete addition, warm the reactor to 25 °C and stir for 4 hours.

  • IPC: Analyze via HPLC. The intermediate nitroalkane and hydroxylamine must be < 1% area.

  • Quench & Workup: Cool to 5 °C. Carefully dose 2M HCl until the pH reaches 2.0. Validation: The black suspension will dissolve, yielding a clear, light green aqueous layer (Ni 2+ in solution), confirming the destruction of excess hydride and catalyst.

  • Extraction: Evaporate THF/MeOH under reduced pressure. Basify the remaining aqueous phase with 20% NaOH to pH > 12. Extract the freebase amine with Methyl tert-butyl ether (MTBE) (3 × 1 L).

  • Salt Formation (Purification): Dry the combined MTBE layers over Na 2​ SO 4​ . Filter, and dose 5M HCl in isopropanol (350 mL) into the MTBE solution. The target compound precipitates as a pristine white hydrochloride salt, eliminating the need for column chromatography. Filter and vacuum dry.

Mechanism Nitroalkene β-Nitrostyrene Derivative NiB2 Ni2B Catalyst (in situ generation) Nitroalkene->NiB2 NaBH4 Nitroalkane Nitroalkane Intermediate NiB2->Nitroalkane Hydride Transfer Hydroxylamine Hydroxylamine Intermediate Nitroalkane->Hydroxylamine NaBH4 / Ni2B Amine Primary Amine (Target) Hydroxylamine->Amine Fast Reduction

Figure 2: Mechanistic pathway of NaBH4/NiCl2 chemoselective reduction to primary amine.

Quantitative Data & Yield Comparison

To justify the scale-up methodology, the table below summarizes the performance metrics of three different reduction strategies evaluated during process development. The NaBH 4​ /NiCl 2​ system provides the optimal balance of safety, yield, and purity.

Reduction MethodCatalyst / ReagentYield (%)Purity (HPLC)Debromination (%)Scalability / Safety Profile
Method A LiAlH 4​ / THF78%92%< 1%Poor: Highly exothermic, pyrophoric hazard on scale[3].
Method B H 2​ (50 psi) / Pd/C45%60%> 30%Poor: Severe hydrodehalogenation of the 2-bromo group.
Method C (Selected) NaBH 4​ / NiCl 2​ 84%> 99% (as HCl salt)None detectedExcellent: Controlled exotherm, highly chemoselective[5].

Conclusion

The synthesis of 2-(2-Bromo-5-methoxyphenyl)ethanamine can be safely and efficiently scaled using a Henry condensation followed by a chemoselective NaBH 4​ /NiCl 2​ reduction. By isolating the product as a hydrochloride salt directly from the extraction solvent, the process bypasses resource-intensive chromatographic purification, ensuring high throughput and robust E-factor metrics suitable for commercial drug development.

References

  • Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Am
  • Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide.
  • 2-Bromo-4,5-dimethoxyphenethylamine HCl | RUO. Benchchem.
  • trans-beta-Nitrostyrene | RUO. Benchchem.
  • Dechlorination of ketamine (Discussions on Chemoselective Reduction of Halogen

Sources

Method

Application Note: Laboratory Handling and Disposal Protocols for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Executive Summary 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1)[1] is a highly functionalized halogenated phenethylamine derivative. In modern drug development and organic synthesis, it serves as a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1)[1] is a highly functionalized halogenated phenethylamine derivative. In modern drug development and organic synthesis, it serves as a critical building block and active pharmaceutical ingredient (API) precursor. Due to its dual chemical nature—combining a reactive primary amine with a stable, lipophilic brominated aromatic ring—this compound presents unique occupational hazards and environmental toxicity risks. This application note establishes a self-validating system for the safe handling, mechanistic understanding, and compliant disposal of this chemical.

Physicochemical & Mechanistic Profiling

To handle 2-(2-Bromo-5-methoxyphenyl)ethanamine safely, researchers must understand the causality behind its reactivity and toxicity:

  • Amine Corrosivity & Reactivity: The primary aliphatic amine acts as a strong localized base, capable of causing severe chemical burns to the skin, eyes, and respiratory mucous membranes[2][3]. Furthermore, primary amines readily absorb atmospheric carbon dioxide ( CO2​ ) to form carbamate salts and are susceptible to air oxidation. Therefore, handling under an inert atmosphere (Argon or Nitrogen) is not just for yield preservation, but for safety and chemical stability[2].

  • Halogenated Lipophilicity: The bromine substituent significantly increases the molecule's partition coefficient (LogP). This lipophilicity enhances its ability to penetrate biological membranes, including the blood-brain barrier and dermal layers, increasing systemic toxicity risks upon exposure[3][4].

  • Environmental Recalcitrance: The carbon-bromine ( C−Br ) bond resists standard environmental degradation. If improperly disposed of via standard incineration, halogenated organics can undergo incomplete combustion, leading to the release of corrosive hydrogen bromide ( HBr ) gas and the formation of highly toxic polybrominated dibenzodioxins and furans (PBDDs/PBDFs)[5].

Quantitative Hazard Summary
Property / HazardClassification / DataMechanistic Consequence
CAS Number 910381-02-1[1]Unique identifier for SDS tracking.
Chemical Class Halogenated PhenethylamineRequires strict segregation from non-halogenated waste[6].
Target Organs Central Nervous System, Skin, EyesHigh lipophilicity enables rapid dermal and systemic absorption[2].
Incompatibilities Strong oxidizing agents, acidsExothermic neutralization; risk of toxic gas evolution[3].
Storage Requirement Inert atmosphere, <25∘C Prevents spontaneous carbamate formation and oxidation[2][3].

Standard Operating Procedure: Laboratory Handling

This protocol is designed as a self-validating system: each step contains a verification check to ensure the integrity of the safety boundary before proceeding.

Step 1: Engineering Controls & Preparation

  • Verification: Ensure the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not handle this compound on an open bench[4][6].

  • Atmosphere: Purge the reaction vessel or handling manifold with Argon or Nitrogen[2].

  • PPE Assembly: Don a flame-resistant (FR) lab coat, chemical splash goggles, and heavy-duty Nitrile or Viton gloves. Causality: Standard latex gloves offer insufficient breakthrough times for lipophilic halogenated amines[4][5].

Step 2: Material Transfer & Weighing

  • Use a closed-system transfer method if the material is in a liquid/oil state, or an anti-static spatula if it has crystallized[4].

  • Verification: Check the analytical balance for any micro-spills immediately after weighing.

  • Seal the primary container tightly and flush the headspace with inert gas before returning it to the corrosive/amine storage cabinet[3].

Step 3: Spill Management (In case of breach)

  • Neutralization: Do not use water initially, as it may spread the lipophilic compound. Absorb the spill with an inert material (e.g., vermiculite, dry sand)[2].

  • Collection: Sweep the absorbed material using spark-proof tools and place it into a dedicated, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a dilute acidic solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough water rinse.

Waste Segregation & Disposal Workflow

The disposal of 2-(2-Bromo-5-methoxyphenyl)ethanamine is strictly governed by its halogen content. Commingling this waste with non-halogenated solvents is a critical safety and regulatory failure[6][7].

Step 1: Container Selection

  • Use a high-density polyethylene (HDPE) carboy provided by Environmental Health and Safety (EHS). Avoid metal containers, which can corrode over time due to the basicity of the amine[5].

Step 2: Segregation Rules

  • Rule: The waste must be deposited ONLY in containers explicitly labeled "Halogenated Organic Waste" [5][6].

  • Causality: Non-halogenated waste is often repurposed as fuel in standard cement kilns. Halogenated waste requires specialized high-temperature incineration (sustained >1100∘C for at least two seconds) equipped with alkaline scrubbers to safely neutralize HBr byproducts[5][7].

Step 3: Labeling and EHS Hand-off

  • Complete the hazardous waste tag immediately upon the first addition of waste. List "2-(2-Bromo-5-methoxyphenyl)ethanamine" and note the presence of "Bromine/Halogen" and "Corrosive Amine"[6].

  • Verification: Ensure the container is no more than 75% full to allow for vapor expansion before requesting an EHS pickup[6].

Workflow Visualization

G Start 2-(2-Bromo-5-methoxyphenyl)ethanamine Waste Generated CheckState Determine Waste Matrix (Aqueous vs. Organic) Start->CheckState Aqueous Aqueous Waste (Basic pH) CheckState->Aqueous Aqueous Organic Organic Solvent Waste CheckState->Organic Organic Neutralize Neutralize & Extract into Organic Phase Aqueous->Neutralize Adjust pH Halogenated Segregate into Halogenated Container Organic->Halogenated Contains Br Neutralize->Halogenated Extracted Organics Incineration High-Temp Incineration (>1100°C + Scrubbers) Halogenated->Incineration EHS Pickup & Processing

Caption: Decision workflow for the safe segregation and disposal of brominated phenethylamine waste.

References

  • AccelaChem. "2-(2-Bromo-5-Methoxyphenyl)Ethanamine CAS 910381-02-1 Catalog." accelachem.com. Available at: [Link]

  • Temple University Campus Operations. "Halogenated Solvents in Laboratories." temple.edu. Available at:[Link]

  • The University of British Columbia. "Laboratory Hazardous Waste Management - MedNet." ubc.ca. Available at: [Link]

  • Cole-Parmer. "Material Safety Data Sheet - Phenethylamine, p.a." coleparmer.com. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-(2-Bromo-5-methoxyphenyl)ethanamine Purification

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Advanced Methodologies for Isolation, Chromatography, and Crystallization Molecular Profiling & Purification Strategy 2-(2-Bromo-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Advanced Methodologies for Isolation, Chromatography, and Crystallization

Molecular Profiling & Purification Strategy

2-(2-Bromo-5-methoxyphenyl)ethanamine is a primary phenethylamine derivative. Its structural features—a basic primary amine, a lipophilic brominated aromatic ring, and an electron-donating methoxy group—present unique challenges during downstream processing. The primary amine is highly prone to atmospheric oxidation, carbamate formation via CO₂ absorption, and severe streaking on standard silica gel due to intense hydrogen bonding with acidic silanol groups[1]. Furthermore, the aryl bromide introduces the risk of co-eluting debrominated impurities if improper synthetic reduction methods were employed upstream.

Table 1: Physicochemical Properties & Purification Impact
PropertyCharacteristicImpact on Purification Strategy
Functional Group Primary Amine (-NH₂)Basic (pKa ~9.7)[2]; requires pH > 12 for complete free-base extraction[3]. Causes severe streaking on standard normal-phase silica[4].
Aromatic Substituents -Br (ortho), -OCH₃ (meta)Increases lipophilicity. The bromine atom is highly susceptible to reductive cleavage (debromination) during upstream synthesis.
Physical State Viscous Oil (Free Base)Prone to oxidation and CO₂ absorption (carbamate formation)[5]. Difficult to handle, weigh accurately, or store long-term.
Physical State Crystalline Solid (HCl Salt)Highly stable. The crystallization process provides a rigid lattice that intrinsically excludes impurities, bypassing the need for chromatography[6][7].

Troubleshooting Workflows & Visualizations

The following logical pathways define the standard operating procedures for resolving the most common bottlenecks in phenethylamine purification.

ABE_Workflow Start Crude Reaction Mixture (Organic Solvent) AddAcid Add 1M HCl (aq) Extract & Separate Start->AddAcid Org1 Organic Phase (Neutral/Acidic Impurities) AddAcid->Org1 Discard/Save Aq1 Aqueous Phase (Amine HCl Salt) AddAcid->Aq1 Keep Basify Add 2M NaOH (aq) Adjust to pH > 12 Aq1->Basify Extract Extract with EtOAc/DCM Separate Phases Basify->Extract Aq2 Aqueous Phase (Salts/Waste) Extract->Aq2 Discard Org2 Organic Phase (Free Base Amine) Extract->Org2 Keep SaltGen Add Ethereal HCl Crystallize Org2->SaltGen PureProduct Pure Amine HCl Salt (Crystals) SaltGen->PureProduct

Workflow for acid-base extraction and HCl salt crystallization of primary amines.

Chrom_Troubleshooting Issue Amine Streaking on Silica Gel CheckPurity Check Purity (LC-MS / 2D TLC) Issue->CheckPurity Degradation Silica Degradation Observed? CheckPurity->Degradation ChangePhase Switch to Basic Alumina or NH2-Silica Degradation->ChangePhase Yes Modifier Add 1-5% Et3N or NH4OH to Mobile Phase Degradation->Modifier No Success Sharp Elution Peaks High Recovery ChangePhase->Success Modifier->Success

Logical troubleshooting pathway for resolving primary amine streaking during chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak heavily on silica gel, and how can I fix it? A1: The streaking of primary amines on standard normal-phase silica gel is primarily caused by robust acid-base interactions between the basic amine and the Brønsted acidic silanol groups on the silica surface[1]. This interaction leads to band broadening, irreversible adsorption, and severe yield loss[8]. Causality & Solution: You must neutralize the silica's acidic sites by incorporating a basic modifier into your mobile phase. Adding 1–5% (v/v) Triethylamine (Et₃N) or concentrated Ammonium Hydroxide (NH₄OH) acts as a competing amine, occupying the silanol sites and allowing your target phenethylamine to elute with a sharp peak shape[4]. If the compound degrades on silica, switch the stationary phase to amine-functionalized silica or basic alumina, which inherently eliminates the need for basic modifiers[1].

Q2: During acid-base extraction, I am losing a significant portion of my product. What is going wrong? A2: Yield loss during liquid-liquid extraction of phenethylamines usually stems from incomplete phase partitioning due to improper pH control. The predicted pKa of similar methoxyphenethylamines is approximately 9.7[2]. Causality & Solution: To ensure complete protonation and partitioning into the aqueous phase, the pH must be adjusted to < 2 using 1M HCl. Conversely, to extract the free base back into the organic phase, the aqueous layer must be basified to pH > 12 using 2M NaOH[3]. Failure to reach pH 12 will leave partially protonated amine in the aqueous layer. Furthermore, phenethylamine salts are poorly soluble in solvents like dichloromethane; ensure the free base is fully liberated before organic extraction[3].

Q3: LC-MS analysis shows an impurity with a mass of[M-79] or [M-80]. Chromatography isn't separating it. What is this? A3: This mass difference corresponds to the loss of a bromine atom (atomic weight ~79.9), indicating a debrominated impurity: 2-(3-methoxyphenyl)ethanamine. Causality & Solution: This typically occurs during upstream synthesis if catalytic hydrogenation (e.g., Pd/C and H₂) was used to reduce a nitrostyrene intermediate, which inadvertently cleaves the aryl-bromide bond. Normal-phase chromatography struggles to separate these analogs because their polarity is nearly identical (driven by the primary amine). You must either use Reversed-Phase Chromatography (e.g., C18 with a basic modifier)[4], or optimize the upstream reduction step using a non-hydrogenolytic reagent (e.g., LiAlH₄ or NaBH₄/NiCl₂).

Q4: My isolated free base is a viscous oil that turns yellow/brown over time. How do I stabilize it? A4: Primary amines in their free base form are highly susceptible to oxidation and reaction with atmospheric carbon dioxide to form carbamates[5]. Causality & Solution: Convert the free base oil into a crystalline hydrochloride (HCl) salt. HCl salts are chemically stable, resistant to atmospheric CO₂, and provide a rigid crystal lattice that intrinsically excludes closely related impurities during the crystallization process, often bypassing the need for column chromatography[5][6][7].

Validated Experimental Protocols

Protocol A: Optimized Acid-Base Extraction for Phenethylamines

This protocol utilizes pH differentials to separate the basic amine from neutral and acidic synthetic byproducts[2][3].

  • Solubilization: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction: Add an equal volume of 1M aqueous HCl. Shake vigorously and vent. The amine protonates to form a water-soluble hydrochloride salt.

  • Phase Separation: Collect the aqueous layer. Self-Validation Step: Spot both layers on a TLC plate and stain with Ninhydrin. A purple spot in the aqueous layer confirms the successful migration of the primary amine. Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH until the pH is strictly > 12 (verify with pH paper). The solution will turn cloudy as the water-insoluble free base liberates[3].

  • Organic Extraction: Extract the basified aqueous layer three times with fresh Dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base oil.

Protocol B: Preparation and Recrystallization of the Hydrochloride Salt

This protocol converts the unstable free base oil into a highly pure, stable crystalline solid[6][9].

  • Solvent Selection: Dissolve the purified free base oil in a minimal volume of a dry, non-polar solvent (e.g., anhydrous diethyl ether or isopropyl acetate)[5].

  • Salt Formation: Chill the solution to 0 °C in an ice bath. Dropwise, add a stoichiometric excess of ethereal HCl (or bubble dry HCl gas) under vigorous stirring. A white precipitate will immediately form[6].

  • Isolation: Continue addition until precipitation ceases. Collect the solid hydrochloride salt via vacuum filtration and wash with cold diethyl ether to remove residual lipophilic impurities.

  • Recrystallization: Transfer the crude salt to a clean flask. Dissolve in a minimal amount of boiling methanol. Slowly add ethyl acetate dropwise until slight turbidity appears. Allow the flask to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator to yield high-purity crystals[9].

Protocol C: Amine-Modified Normal Phase Chromatography

Use this protocol if acid-base extraction and crystallization are insufficient for target purity[1][4].

  • Mobile Phase Preparation: Prepare your desired eluent system (e.g., Hexane/Ethyl Acetate). Add Triethylamine (Et₃N) to a final concentration of 1–2% (v/v). Note: Ensure the Et₃N is fresh to avoid introducing oxidized impurities.

  • Column Equilibration: Pack the silica gel column and flush with 2–3 column volumes of the Et₃N-modified mobile phase. This pre-neutralizes the acidic silanol groups[1][4].

  • Elution: Load the sample and elute. Self-Validation Step: Perform a 2D TLC of your fractions. Spot the compound, develop in one direction, dry, rotate 90 degrees, and develop again. Off-diagonal spots indicate that the compound is still degrading on the column, necessitating a switch to basic alumina[1][8].

References

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns, Benchchem,
  • Isolating 3,4-Dimethoxy-beta-methylphenethylamine: A Guide to Extraction and Purific
  • Technical Support Center: Purification of Aminomethyl-dihydropyran, Benchchem,
  • How do I purify ionizable organic amine compounds using flash column chrom
  • One-pot synthesis of alpha-diimines from alkylammonium salts, CDN Science Pub,
  • Recent problems with silica gel chromatography, ResearchG
  • Purification of aminonitrile, Reddit (Chempros),
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride, ACS Public
  • Benefits of derivatization in GC–MS-based identification of new psychoactive substances, UvA-DARE,

Sources

Optimization

Phenethylamine Synthesis Support Center: Troubleshooting &amp; Side Reaction Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot, identify, and minimize side reactions during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals troubleshoot, identify, and minimize side reactions during the synthesis of phenethylamine derivatives.

Rather than simply providing static recipes, this guide focuses on the causality behind chemical behaviors. By understanding the mechanistic pathways that lead to impurities, you can engineer self-validating experimental systems that inherently resist side reactions.

Module 1: The Henry Reaction (Nitroaldol Condensation)

Issue: High levels of "tar" (polymeric side products) and low yields of β-nitrostyrene.

Q: Why does my Henry reaction mixture turn into an intractable dark tar, and how can I prevent this? A: Tar formation is primarily caused by the anionic polymerization of the β-nitrostyrene product. Under strongly basic conditions or extended reaction times, the highly electrophilic alkene undergoes Michael addition by unreacted nitromethane anions or other nucleophiles, triggering a runaway polymerization cascade 1.

Causality & Solution: To disfavor polymerization, the pseudo-pH of the reaction medium must be tightly controlled. Moving away from strong bases (like alkali hydroxides) to a buffered system (e.g., ammonium acetate in glacial acetic acid) prevents the anionic cascade. Additionally, utilizing ultrasound-promoted synthesis allows for lower temperatures, which drastically reduces the kinetic favorability of resinous side products 2.

Protocol 1.1: Optimized Buffered Henry Reaction

Self-Validation System: The success of this protocol is visually validated by the precipitation of bright yellow crystals upon quenching; a lack of dark brown oil confirms the suppression of polymerization.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the substituted benzaldehyde and 1.2 eq of nitromethane in glacial acetic acid (approx. 3-4 mL per gram of aldehyde).

  • Catalyst Addition: Add 0.25 eq of anhydrous ammonium acetate.

  • Reaction: Stir at 70-80°C for 4-6 hours. Monitor strictly via TLC (Hexanes:EtOAc) to prevent over-reaction.

  • Quench & Isolate: Pour the hot mixture directly into crushed ice/water. This rapidly precipitates the β-nitrostyrene, locking it out of the solution phase and instantly halting any polymerization kinetics. Filter and wash with cold water.

HenryReaction A Benzaldehyde C Nitroaldol Intermediate A->C Base Catalysis B Nitromethane B->C Deprotonation D β-Nitrostyrene (Desired Product) C->D Dehydration (-H2O) E Polymeric Tar (Side Product) D->E Excess Base / Heat (Anionic Polymerization)

Pathway of the Henry reaction illustrating the desired dehydration vs. undesired polymerization.

Module 2: Nitrostyrene Reduction

Issue: Incomplete reduction, hydroxylamine accumulation, or ketone/oxime formation.

Q: My LC-MS shows a mass +16 Da higher than my target phenethylamine. What is this, and how do I push the reaction to completion? A: A +16 Da mass strictly indicates the accumulation of a hydroxylamine intermediate. The reduction of a nitro group to an amine is a multi-step electron transfer process. If the reducing agent is depleted, degraded by moisture, or prematurely quenched, the cascade halts at the hydroxylamine stage 3. Furthermore, with α-alkyl nitrostyrenes, an aqueous acidic workup on an incomplete reduction can trigger a Nef-type side reaction, hydrolyzing the intermediate into a ketone.

Causality & Solution: The N-O bond cleavage is the most energy-intensive step of the reduction. Ensure a sufficient excess of the reducing equivalent is used. If using catalytic hydrogenation, ensure sufficient acid is present to protonate the intermediate, which weakens the N-O bond and facilitates final cleavage.

Protocol 2.1: Chemoselective Al/Hg Amalgam Reduction

Self-Validation System: The reaction progress is self-reporting. The distinct bright orange/yellow color of the dissolved nitrostyrene will completely dissipate into a gray/colorless suspension the exact moment the starting material is fully consumed.

  • Amalgam Preparation: Treat aluminum foil squares with a 0.1% aqueous HgCl₂ solution for 15-30 seconds until hydrogen bubbling begins. Decant and wash sequentially with water, ethanol, and diethyl ether to remove excess mercury salts.

  • Reaction Setup: Dissolve the β-nitrostyrene in a mixture of Isopropanol and glacial acetic acid.

  • Reduction: Add the Al/Hg amalgam in portions. Maintain the exothermic reaction at ~60°C. Causality: Temperature control is critical; below 50°C the nitro compound may precipitate, and above 70°C, side reactions proliferate.

  • Completion: Stir until the orange color completely dissipates.

  • Workup: Basify strictly with cold aqueous NaOH (to dissolve aluminum salts as water-soluble aluminates) and extract the freebase phenethylamine into DCM.

NitrostyreneReduction Nitro β-Nitrostyrene Nitroso Nitroso Intermediate Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (Stalled Intermediate) Nitroso->Hydroxylamine +2e-, +2H+ Amine Phenethylamine (Desired Product) Hydroxylamine->Amine +2e-, +2H+ (Requires Excess Reductant) Ketone Ketone / Oxime (Nef Side Reaction) Hydroxylamine->Ketone Aqueous Acid (Premature Quench)

Reduction cascade of β-nitrostyrene showing intermediate stalling and Nef side reactions.

Module 3: Reductive Amination of Phenylacetones

Issue: Dimerization (Secondary Amine Formation) and Over-reduction.

Q: During the reductive amination of phenylacetone, I am isolating significant amounts of secondary amine dimers. How can I improve primary amine selectivity? A: Dimerization occurs when the newly formed primary amine (phenethylamine) outcompetes the bulk ammonia/methylamine to attack the unreacted iminium intermediate, forming a secondary amine dimer 4.

Causality & Solution: This is a kinetic competition. To favor the primary amine, you must use a massive molar excess of the aminating agent and employ a chemoselective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) 5. In catalytic hydrogenation, adding acidic modifiers prevents amine coupling by protonating the primary amine product, neutralizing its nucleophilicity and preventing it from attacking the imine 6.

Quantitative Data: Side Product Distribution by Condition
Reducing Agent / ConditionTarget Product Selectivity (%)Alcohol Byproduct (%)Dimer/Secondary Amine (%)Mechanistic Reason
NaBH₄ (Unbuffered) < 40%> 50%~ 10%NaBH₄ rapidly reduces the ketone before imine formation can reach equilibrium.
NaBH₃CN (pH 6.5) > 90%< 2%< 8%Cyanoborohydride is stable in mild acid and selectively targets the protonated iminium ion.
H₂, Pd/C (Neutral) ~ 60%< 5%> 35%Newly formed primary amine attacks unreacted imine; lack of acid allows nucleophilicity.
H₂, Pd/C (Acidic, H₂SO₄) > 85%< 5%< 10%Acid protonates the primary amine product, neutralizing its nucleophilicity and preventing dimerization.
Protocol 3.1: Chemoselective Reductive Amination via NaBH₃CN

Self-Validation System: The reaction pH is monitored dynamically; a stable pH of 6.0–6.5 indicates the iminium equilibrium is established and stable, validating the optimal moment for hydride reduction.

  • Imine Formation: Dissolve phenylacetone (1.0 eq) and a 10-fold molar excess of the amine (e.g., methylamine hydrochloride) in anhydrous methanol.

  • pH Adjustment: Adjust the pH to exactly 6.0–6.5 using methanolic KOH or glacial acetic acid.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 0.7 eq) in small portions.

  • Stirring: Stir at room temperature for 24 hours. The mild nature of NaBH₃CN ensures only the formed iminium is reduced, leaving the ketone untouched.

  • Quench & Extraction: Quench with concentrated HCl (Caution: HCN gas evolution—perform strictly in a fume hood) to destroy excess hydride. Basify with NaOH and extract the freebase amine into diethyl ether.

ReductiveAmination Ketone Phenylacetone Iminium Iminium Ion Ketone->Iminium + Amine, -H2O (pH 6-7) Alcohol Phenyl-2-propanol Ketone->Alcohol Strong Reductant (NaBH4) Amine Ammonia / Methylamine Primary Primary Phenethylamine Iminium->Primary Mild Reductant (NaBH3CN) Secondary Secondary Amine Dimer Iminium->Secondary Dimerization Primary->Iminium Nucleophilic Attack

Reductive amination pathways highlighting dimerization and over-reduction side reactions.

References

  • How to avoid tar formation in nitrostyrene synthesis , BenchChem. 1

  • Refining Reaction Conditions for Nitrostyrene Reduction , BenchChem. 3

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen , ACS Publications. 4

  • Reductive Amination Explained , Pearson. 5

  • Toward Sustained Product Formation in the Liquid-Phase Hydrogenation of Mandelonitrile over a Pd/C Catalyst , ACS Publications.6

  • Ultrasound-Promoted Synthesis of Nitrostyrenes , MDMA.ch. 2

Sources

Troubleshooting

Stability and degradation pathways of 2-(2-Bromo-5-methoxyphenyl)ethanamine

[label=" Finalizing Compound Diagrams I'm now putting the finishing touches on the compound diagrams. The key degradation pathways and troubleshooting flowcharts are ready to go.

Author: BenchChem Technical Support Team. Date: March 2026

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Reviewing Diagram Finalization

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Detailing Stability & Degradation

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Elaborating on Stability and Degradation

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Elaborating on Recovery Protocol

I'm now detailing the recovery protocol, ensuring it's comprehensive. I'm focusing on why a salt is unstable at low pH, and how to recover the free base. The rationale for diethyl ether washing and basification with NaOH to pH 12 are emphasized, to build the rationale of the recovery process. This all supports a well-structured recovery protocol. I will include reasons for each step to make it self-validating.

Welcome to the Technical Support Center for 2-(2-Bromo-5-methoxyphenyl)ethanamine . As a halogenated, methoxy-substituted phenethylamine derivative, this compound presents unique handling and storage challenges. The electron-rich aromatic ring (driven by the 5-methoxy group) and the photolabile carbon-bromine (C-Br) bond require strict environmental controls to maintain scientific integrity during analytical testing and receptor-binding assays.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating recovery protocols.

Section 1: Frequently Asked Questions (FAQs) - Stability & Degradation

Q1: What are the primary chemical degradation pathways for 2-(2-Bromo-5-methoxyphenyl)ethanamine? A1: The degradation of this compound is driven by three primary mechanisms:

  • Carbonate/Carbamate Formation: As a primary amine, the free base possesses a highly nucleophilic nitrogen lone pair. Upon exposure to atmospheric carbon dioxide, the amine donates its lone pair to the electrophilic carbon of CO₂, forming a transient zwitterionic intermediate. This rapidly deprotonates to form an alkylammonium carbamate, presenting macroscopically as an insoluble white solid or crust [3].

  • Oxidation: The primary amine group is highly susceptible to auto-oxidation. It can be oxidized to an imine and subsequently hydrolyzed into an arylacetaldehyde derivative (e.g., 2-(2-bromo-5-methoxyphenyl)acetaldehyde), which may further oxidize into a carboxylic acid[1]. The 5-methoxy group increases the overall electron density of the aromatic ring via resonance, making the molecule more prone to oxidative discoloration compared to unsubstituted phenethylamines.

  • Photolytic Dehalogenation: The C-Br bond at the 2-position is sensitive to ultraviolet (UV) radiation. Photon absorption can induce homolytic cleavage of this bond, generating an aryl radical that abstracts hydrogen from surrounding solvents, leading to des-bromo impurities.

Q2: Why does my free base oil turn into a white, crusty solid over time? A2: This is the classic macroscopic sign of CO₂ adduct formation [2]. The free base is reacting with ambient air. To prevent this, the compound must be stored under an inert atmosphere (Argon or Nitrogen). Alternatively, converting the free base to its hydrochloride (HCl) salt protonates the amine, eliminating its nucleophilicity and rendering it entirely stable against CO₂.

Q3: How should I store stock solutions for long-term in vitro assays? A3: Solutions are inherently less stable than neat solids due to increased molecular mobility and solvent interactions [4]. For optimal stability, store solutions in degassed, aprotic solvents (e.g., anhydrous DMSO or acetonitrile) at ≤ -20°C in amber glass vials. Aqueous buffers should be prepared fresh immediately before use, as the compound is highly susceptible to pH-dependent oxidative degradation in water[4].

Section 2: Visualizing Degradation and Troubleshooting

Pathways API 2-(2-Bromo-5-methoxyphenyl) ethanamine CO2 Atmospheric CO2 API->CO2 Nucleophilic Attack O2 Oxidation (O2/ROS) API->O2 Electron Transfer UV UV Light API->UV Photon Absorption Carbamate Alkylammonium Carbamate (White Solid) CO2->Carbamate Deprotonation Aldehyde Arylacetaldehyde Derivative O2->Aldehyde Hydrolysis DesBromo Des-bromo Impurity (Aryl Radical Pathway) UV->DesBromo Homolytic Cleavage

Caption: Chemical degradation pathways of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Troubleshooting Start Observation: Sample Discoloration or Precipitate CheckState Is the sample a Free Base or HCl Salt? Start->CheckState FreeBase Free Base (Oil/Solid) CheckState->FreeBase HClSalt HCl Salt (Crystalline) CheckState->HClSalt WhiteSolid White Crust/Precipitate? Likely CO2 Adduct FreeBase->WhiteSolid Exposed to Air YellowBrown Yellow/Brown Color? Likely Oxidation FreeBase->YellowBrown Light/O2 Exposure HClSalt->YellowBrown Solution State Action3 Check for UV Exposure (Des-bromo impurity) HClSalt->Action3 Photolysis Action1 Perform Acid-Base Extraction to Recover WhiteSolid->Action1 Action2 Discard or Purify via Flash Chromatography YellowBrown->Action2

Caption: Troubleshooting workflow for sample discoloration and precipitation.

Section 3: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

To accurately profile the impurity landscape of 2-(2-Bromo-5-methoxyphenyl)ethanamine for IND/NDA submissions, you must run a forced degradation study. This protocol uses a self-validating design by incorporating parallel dark controls to isolate thermal from photolytic degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile:Water (50:50).

  • Acidic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M HCl. Seal and incubate at 60°C for 24 hours. (Causality: Tests the stability of the methoxy ether linkage and amine under protonated stress).

  • Basic Hydrolysis: Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 M NaOH. Seal and incubate at 60°C for 24 hours. (Causality: Tests for base-catalyzed polymerization).

  • Oxidative Stress: Transfer 1 mL of stock to a vial. Add 1 mL of 3% H₂O₂. Incubate at 25°C for 24 hours. (Causality: Drives the primary amine to an N-oxide or aldehyde, simulating severe auto-oxidation).

  • Photolysis (Self-Validating): Transfer 1 mL of stock into two separate clear quartz vials. Wrap one vial entirely in aluminum foil (Dark Control). Expose both vials to UV-Vis light per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter) at 25°C. (Causality: If the exposed vial shows des-bromo impurities but the foil-wrapped vial does not, the degradation is definitively photolytic, not thermal).

  • Neutralization & Analysis: Neutralize the acid/base samples. Dilute all samples 1:10 with mobile phase and analyze via LC-MS/MS to determine mass balance and identify degradation products.

Protocol 2: Recovery of Free Base from Carbamate-Degraded Samples

If your neat free base has formed a white carbonate crust due to CO₂ exposure, it can be fully recovered using this acid-base extraction protocol.

Step-by-Step Methodology:

  • Acidification (CO₂ Expulsion): Suspend the degraded white solid in 10 mL of distilled water. Dropwise, add 1.0 M HCl until the pH reaches ~2.0. Causality: The low pH protonates the amine, breaking the carbamate bond and releasing the trapped CO₂ as a gas (effervescence will be visible). The compound is now a highly water-soluble HCl salt.

  • Organic Wash: Add 10 mL of Diethyl Ether to the aqueous layer. Shake vigorously in a separatory funnel and discard the organic layer. Causality: This removes non-basic organic impurities (like oxidized aldehydes or neutral polymeric byproducts) while the protonated amine remains safely in the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise until the pH reaches >12. Causality: This deprotonates the amine back to its free base form. The solution will turn milky as the free base crashes out of the aqueous phase.

  • Extraction: Extract the milky aqueous layer with three 10 mL portions of Dichloromethane (DCM). Combine the DCM layers.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Sodium Sulfate (Na₂SO₄). Filter, and evaporate the solvent under reduced pressure (rotary evaporator) to yield the pure, recovered free base oil. Immediately flush the flask with Argon and store at -20°C.

Section 4: Quantitative Data Presentation

The table below summarizes the expected outcomes of the forced degradation study (Protocol 1), providing baseline metrics for analytical method validation.

Stress ConditionReagent / EnvironmentDuration & TempExpected Degradation PathwayExpected Mass Balance Recovery
Acidic Hydrolysis 0.1 M HCl24h @ 60°CStable (Minimal degradation)> 98%
Basic Hydrolysis 0.1 M NaOH24h @ 60°CStable (Minimal degradation)> 95%
Oxidation 3% H₂O₂24h @ 25°CHigh (Aldehyde / N-oxide formation)< 50%
Photolysis UV-Vis (ICH Q1B)24h @ 25°CModerate (Des-bromo impurities)70 - 85%
Thermal Solid State7 days @ 80°CLow (Trace polymerization)> 90%

References

  • Wikipedia Contributors. "Phenethylamine". Wikipedia. URL:[Link]

  • Study.com. "The formation of a white solid is often observed after alpha-phenylethylamine comes into contact...". URL: [Link]

  • Office of Justice Programs. "Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples". URL:[Link]

Optimization

Troubleshooting HPLC and mass spectrometry analysis of halogenated compounds

Welcome from the Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with halogenated compounds (fluorinated, chlorinated, and br...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with halogenated compounds (fluorinated, chlorinated, and brominated species). These molecules present a unique "double-edged sword" in analytical chemistry. On one hand, their high electronegativity and distinct isotopic signatures offer incredible structural clues. On the other hand, their extreme hydrophobicity leads to severe chromatographic carryover, and their electron-withdrawing nature can completely suppress ionization in standard positive-mode mass spectrometry.

This guide is designed to move beyond basic "try this" advice. Here, we will explore the causality behind these behaviors and implement self-validating workflows —protocols that inherently prove whether your troubleshooting step was successful.

Diagnostic Workflows

TroubleshootingWorkflow Start Analyze Halogenated Compound via LC-MS Q1 Is retention too strong or isomers co-eluting? Start->Q1 A1 Switch from C18 to PFP column (Dipole & Pi-Pi interactions) Q1->A1 Yes Q2 Is carryover observed in blank injections? Q1->Q2 No A1->Q2 A2 Optimize needle wash (IPA/MeOH/Acetone) Q2->A2 Yes Q3 Is MS sensitivity low for target analyte? Q2->Q3 No A2->Q3 A3 Switch to Negative ESI or APCI (Electron transfer) Q3->A3 Yes Q4 Are spectra confusing? Q3->Q4 No A3->Q4 A4 Check Cl (3:1) and Br (1:1) M/M+2 isotope patterns Q4->A4 Yes

Fig 1. Systematic LC-MS troubleshooting workflow for halogenated compounds.

Section 1: Chromatography (HPLC) Troubleshooting

Q: Why do my halogenated positional isomers co-elute on a standard C18 column, and how can I resolve them? A: Halogenated compounds, particularly heavily fluorinated or chlorinated aromatics, exhibit strong hydrophobicity but very subtle differences in their hydrophobic footprints. A standard C18 column relies primarily on dispersive (hydrophobic) interactions, which are often insufficient to distinguish positional isomers.

  • The Causality: The position of a halogen on an aromatic ring drastically changes the molecule's dipole moment, but barely changes its overall lipophilicity.

  • The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The highly electronegative fluorine atoms on the PFP ring create a strong dipole moment. This introduces multiple retention mechanisms: π−π interactions, dipole-dipole interactions, hydrogen bonding, and shape selectivity[1]. PFP columns interact selectively with the halogenated functional groups of your analytes, effectively separating positional isomers that co-elute on C18 phases[2].

  • Self-Validating Check: Inject a mixture of 1,2-dinitrobenzene and 1,3-dinitrobenzene. If your column chemistry is successfully utilizing dipole-dipole interactions, these isomers will resolve with a baseline separation ( Rs​>1.5 ). If they co-elute, your mobile phase organic modifier (e.g., Acetonitrile) may be suppressing the π−π interactions; switch to Methanol to restore selectivity.

Q: I am experiencing severe carryover (ghost peaks) in my blank injections after running highly lipophilic brominated compounds. How do I eliminate this? A: Carryover in LC-MS is a physical phenomenon where sticky, highly hydrophobic molecules adsorb to the wetted surfaces of the autosampler, injection valve, or column frits[3].

  • The Causality: Standard wash solvents (like 50:50 Methanol:Water) lack the elutropic strength to break the hydrophobic and secondary interactions between halogenated analytes and the PEEK (polyetheretherketone) tubing or rotor seals.

  • The Solution: Implement a highly aggressive, multi-solvent needle wash. A proven mixture is Isopropanol/Methanol/Acetone (1:1:1, v/v/v)[4]. Additionally, inspect the rotor seal in your injection valve; worn seals create microscopic dead volumes where analytes pool.

  • Self-Validating Check (The "Zero-Volume" Test): To isolate the source of the carryover, run a blank injection with a 0 µL injection volume.

    • Result A: If the ghost peak disappears, the carryover is originating from the autosampler needle or sample loop.

    • Result B: If the ghost peak remains, the carryover is originating downstream (e.g., the column frits or a contaminated mobile phase). If Result B occurs, bypass the guard column to see if the signal drops[3].

Section 2: Mass Spectrometry (MS) Troubleshooting

Q: My chlorinated analytes show almost no signal in positive Electrospray Ionization (ESI+). Why is this happening, and what is the alternative? A: Halogens are highly electronegative and withdraw electron density from the core molecule.

  • The Causality: Because the molecule is electron-deficient, it is thermodynamically unfavorable for it to accept a proton ( [M+H]+ ) in positive ESI.

  • The Solution: Switch to Negative Ion Mode (ESI- or APCI-). In negative ESI, the addition of a weak base (like dilute ammonium hydroxide) to the mobile phase facilitates deprotonation ( [M−H]− )[5]. For highly chlorinated compounds (e.g., polychlorinated alkanes) that lack acidic protons, Atmospheric Pressure Chemical Ionization (APCI) in negative mode is highly effective. APCI relies on gas-phase electron transfer reactions (e.g., forming O2−​ reactant ions) to generate [M−Cl]− or chloride adducts ( [M+Cl]− )[6].

Q: How do I interpret the complex multiplet peaks in my mass spectra for halogenated compounds? A: Chlorine and Bromine have naturally occurring heavy isotopes in high abundances, which create distinct isotopic signatures (M, M+2, M+4 peaks)[7].

  • The Causality: Chlorine exists as 35Cl and 37Cl in a ~3:1 ratio. Bromine exists as 79Br and 81Br in a ~1:1 ratio[8]. When these atoms are present in a molecule, the mass spectrometer detects the statistical distribution of these isotopes.

  • Self-Validating Check: Validate your empirical mass spectrum by calculating the theoretical binomial expansion. If your compound has two chlorine atoms, the binomial expansion dictates a 9:6:1 ratio for the M, M+2, and M+4 peaks[7]. If your empirical M:M+2:M+4 ratio deviates by more than 5% from this theoretical ratio, you do not have a pure compound—you have a co-eluting interference artificially inflating one of the masses.

IsotopeLogic Node1 Observe M and M+2 Peaks Node2 Is the ratio approx 3:1? Node1->Node2 Node3 Is the ratio approx 1:1? Node1->Node3 Node4 1 Chlorine Atom Present (35Cl / 37Cl) Node2->Node4 Yes Node6 Multiple Halogens Present (e.g., 9:6:1 for Cl2) Node2->Node6 No Node5 1 Bromine Atom Present (79Br / 81Br) Node3->Node5 Yes Node3->Node6 No

Fig 2. Logical decision tree for identifying halogen isotopes via M+2 MS peaks.

Section 3: Experimental Protocols: Method Development

Follow this step-by-step methodology when developing a new LC-MS assay for heavily halogenated compounds.

Step 1: Column and Mobile Phase Selection

  • Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.9 µm particle size) to maximize dipole-dipole interactions.

  • Prepare Mobile Phase A: Water with 0.1% Formic Acid (for ESI-) or 10 mM Ammonium Acetate (for APCI-).

  • Prepare Mobile Phase B: Methanol. Scientist Note: Methanol is strictly preferred over Acetonitrile for PFP columns, as Acetonitrile's own dipole can mask the π−π interactions of the stationary phase.

Step 2: Autosampler Carryover Mitigation

  • Replace the standard autosampler wash solvent with a custom lipophilic wash: 33% Isopropanol, 33% Methanol, 33% Acetone, 1% Formic acid.

  • Set the needle wash time to a minimum of 10 seconds post-draw.

  • Program a "sawtooth" gradient at the end of the chromatographic run (ramping from 50% B to 95% B three times) to flush the column frits before the next injection.

Step 3: MS Source Optimization (Negative Mode)

  • Infuse the halogenated standard directly into the MS using a syringe pump at 10 µL/min, combined with a tee-junction delivering 50% Mobile Phase B at 0.4 mL/min.

  • Select Negative Ion Mode.

  • If using ESI, optimize the capillary voltage (typically -2.5 kV to -3.5 kV) and increase the desolvation gas temperature to 400°C to aid in droplet evaporation.

  • If the signal is absent in ESI, switch to the APCI probe. Increase the corona discharge current to -5.0 µA and monitor for [M−H]− or [M−Cl]− species.

Section 4: Quantitative Data: Halogen Isotope Characteristics

Use this reference table to quickly identify the presence of halogens in your mass spectra based on their exact masses and relative isotopic abundances[8].

ElementIsotope 1 (Mass Da)Natural Abundance (%)Isotope 2 (Mass Da)Natural Abundance (%)MS Peak Signature (M : M+2)
Fluorine (F) 19F (18.998)100.0%N/AN/AMonoisotopic (No M+2)
Chlorine (Cl) 35Cl (34.969)75.77% 37Cl (36.966)24.23%3 : 1
Bromine (Br) 79Br (78.918)50.50% 81Br (80.916)49.50%1 : 1
Iodine (I) 127I (126.904)100.0%N/AN/AMonoisotopic (No M+2)

Note: When multiple halogens are present, the isotopic clusters expand via binomial distribution. For example, a molecule with two Bromine atoms ( Br2​ ) will yield an M : M+2 : M+4 ratio of 1:2:1[7].

References

  • PFP HPLC Column, HPLC Analytical Columns Chemistry. Hawach Scientific. Available at:[Link]

  • Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC / National Institutes of Health. Available at: [Link]

  • Matrix Effects in Mass Spectrometry Combined with Separation Methods. IntechOpen. Available at: [Link]

  • Negative Atmospheric Pressure Chemical Ionization of Chlorinated Hydrocarbons Studied by Ion Mobility Spectrometry. ACS Publications. Available at: [Link]

  • M+1 & M+2 Peaks - CIE A Level Chemistry Revision Notes. Save My Exams. Available at:[Link]

  • 5.2 Mass Spectrometry. Chemistry LibreTexts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Introduction Working with substituted phenethylamines like 2-(2-Bromo-5-methoxyphenyl)ethanamine presents unique physical chemistry cha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Introduction

Working with substituted phenethylamines like 2-(2-Bromo-5-methoxyphenyl)ethanamine presents unique physical chemistry challenges. In its freebase form, this compound is typically a strongly alkaline, high-boiling oil that is highly susceptible to oxidative degradation and rapid absorption of atmospheric carbon dioxide, which forms sticky, intractable carbonates[].

To achieve high purity and long-term stability, the freebase must be converted into a stable crystalline salt—most commonly the hydrochloride (HCl) salt[2][3]. The presence of the bulky bromine atom and the electron-donating methoxy group significantly alters the molecule's lipophilicity and crystal packing dynamics compared to unsubstituted phenethylamine. This guide provides validated protocols, mechanistic troubleshooting, and phase-behavior management strategies to optimize your crystallization workflows.

Part 1: Self-Validating Experimental Protocol

Synthesis and Crystallization of the Hydrochloride (HCl) Salt

Mechanistic Rationale: Converting the free amine to an HCl salt neutralizes the reactive lone pair on the nitrogen, preventing oxidation and enabling the formation of a rigid, stable crystal lattice[3]. We utilize a binary solvent system (Isopropanol/Ethyl Acetate) because Isopropanol (IPA) provides excellent solubility for the polar salt at high temperatures, while Ethyl Acetate (EtOAc) acts as a highly effective anti-solvent by lowering the dielectric constant of the medium, thereby driving supersaturation.

Step-by-Step Methodology:

  • Freebase Dissolution: Dissolve the crude 2-(2-Bromo-5-methoxyphenyl)ethanamine freebase in anhydrous Isopropanol (IPA) using a ratio of 5–10 mL of solvent per gram of amine.

  • Acidification (Salt Formation): Place the flask in an ice bath (0–5°C). While stirring vigorously, slowly add a stoichiometric amount of 2M HCl in Diethyl Ether (alternatively, bubble dry HCl gas through the solution)[2].

    • Self-Validation Check: Monitor the pH of the mother liquor. Stop the addition when the apparent pH reaches 3.0–4.0. The solution should become visibly cloudy as the salt forms.

  • Heating and Dissolution: Heat the suspension to 70°C until the solid completely dissolves into a clear, homogeneous phase. If turbidity persists, add boiling IPA dropwise until clarity is achieved.

  • Controlled Cooling & Anti-Solvent Addition: Cool the solution at a controlled rate of 0.5°C/min to 40°C. Begin the dropwise addition of anhydrous Ethyl Acetate (EtOAc) until the solution becomes faintly turbid (reaching the metastable zone).

  • Nucleation and Isolation: Turn off the stirring and allow the mixture to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours to maximize yield. Filter the resulting crystals under a vacuum, wash with ice-cold EtOAc, and dry in a vacuum desiccator over phosphorus pentoxide ( P2​O5​ ).

Part 2: Troubleshooting Guides & FAQs

Q1: My product "oils out" (Liquid-Liquid Phase Separation) instead of forming crystals. How do I fix this? Mechanistic Cause: Oiling out occurs when the supersaturation level is pushed too high too quickly. Instead of forming a solid crystal lattice, the solute separates as a dense, solute-rich liquid phase. The lipophilic bromo and methoxy substituents make this specific salt highly prone to crashing out as an oil if the anti-solvent (EtOAc) is added too rapidly. Solution: Reheat the mixture until the oil completely redissolves into a single clear phase. Cool the solution much more slowly. Crucially, introduce seed crystals just before the expected turbidity point. Seeding provides a surface for heterogeneous nucleation, allowing crystallization to occur at a lower supersaturation state, safely bypassing the liquid-liquid phase separation (LLPS) boundary.

Q2: The isolated crystals are heavily discolored (yellow/brown). How can I improve the color and purity? Mechanistic Cause: Substituted phenethylamines are susceptible to oxidative degradation, which forms colored polymeric impurities. If crystallization is forced too quickly, these impurities become trapped within the growing crystal lattice (a process known as occlusion). Solution: Perform the entire crystallization workflow under an inert atmosphere (Nitrogen or Argon). Prior to the crystallization step, treat the heated freebase solution with activated carbon (charcoal) for 15 minutes and filter it hot through a pad of Celite. Ensure your final filtration wash uses strictly ice-cold anti-solvent to strip surface impurities without dissolving the product.

Q3: The isolated crystals turn into a sticky paste upon exposure to ambient air. What went wrong? Mechanistic Cause: The HCl salts of substituted phenethylamines can be hygroscopic. Furthermore, if the acidification step was incomplete, residual freebase remains in the crystal matrix. The free amine rapidly absorbs atmospheric moisture and CO2​ [], causing the bulk powder to deliquesce. Solution: Verify that the pH during salt formation strictly reached <4.0 to ensure complete protonation. Handle the final dried product in a low-humidity environment (<20% Relative Humidity) or a glovebox. Store the crystals immediately in tightly sealed amber vials backfilled with argon.

Part 3: Quantitative Solvent System Data

Selecting the correct solvent/anti-solvent pair is the most critical variable in optimizing yield and purity. Below is a comparative matrix for crystallizing the HCl salt of this compound.

Table 1: Solvent System Matrix for 2-(2-Bromo-5-methoxyphenyl)ethanamine HCl

Primary SolventAnti-SolventVolumetric RatioExpected YieldPurity (HPLC)Mechanistic Notes & Observations
Isopropanol Ethyl Acetate 1 : 385%>99.5%Optimal balance. EtOAc effectively lowers solubility without inducing oiling out.
Ethanol Diethyl Ether 1 : 592%96.0%High yield, but rapid precipitation often traps impurities. High risk of oiling out.
Methanol Acetone 1 : 460%98.0%Acetone can form Schiff bases with trace unreacted free amine; not recommended[2].
Water None (Cooling)N/A<40%99.9%Massive yield loss due to the high aqueous solubility of the phenethylamine HCl salt.

Part 4: Logical Workflows & Phase-Behavior Management

The following diagram illustrates the critical decision-making pathways during the crystallization process, specifically highlighting the intervention required when phase separation (oiling out) occurs.

CrystallizationWorkflow Start Crude Freebase (Oil/Liquid) SaltForm Salt Formation (Add HCl in IPA) Start->SaltForm Dissolve Dissolution (Heat to 70°C) SaltForm->Dissolve Cooling Controlled Cooling (0.5°C/min) Dissolve->Cooling AntiSolvent Anti-Solvent Addition (EtOAc dropwise) Cooling->AntiSolvent Check Phase Check AntiSolvent->Check Oiling Oiling Out (LLPS) Check->Oiling Too fast / No seeds Crystals Nucleation & Growth Check->Crystals Optimal supersat. Remedy Reheat, add IPA, Seed Crystals Oiling->Remedy Isolate Filtration & Drying Crystals->Isolate Remedy->Cooling

Fig 1: Logical workflow and phase-behavior troubleshooting for phenethylamine salt crystallization.

References

  • Title: EP1721889A1 - Process for the preparation of phenethylamine derivatives Source: Google Patents URL
  • Title: Phenethyl amine, 64-04-0 Source: The Good Scents Company URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-(2-Bromo-5-methoxyphenyl)ethanamine and Other Selective 5-HT2A Receptor Ligands

Introduction: The 5-HT2A Receptor - A Key Modulator of Neural Function The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a vast array of physiological and cognitive pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 5-HT2A Receptor - A Key Modulator of Neural Function

The serotonin 2A receptor (5-HT2A) is a G protein-coupled receptor (GPCR) that plays a pivotal role in a vast array of physiological and cognitive processes.[1][2] As a member of the serotonin receptor family, it is the primary excitatory subtype and is densely expressed in the cerebral cortex, particularly in layer V pyramidal neurons.[1][3][4] Its activation modulates critical aspects of learning, memory, and perception.[2] Dysregulation of 5-HT2A receptor signaling is implicated in the pathophysiology of numerous neuropsychiatric conditions, including schizophrenia, depression, and anxiety disorders.[2][3]

This receptor is a primary target for a diverse range of therapeutic agents and research chemicals.[1] Atypical antipsychotics, for instance, often derive part of their therapeutic profile from 5-HT2A receptor antagonism.[1][5] Conversely, classic psychedelic compounds such as psilocybin and LSD exert their profound effects on consciousness primarily through agonism at this receptor.[3][5][6] Given its therapeutic importance, the development and characterization of selective 5-HT2A ligands are of paramount interest to researchers and drug developers.

This guide provides a comparative analysis of 2-(2-Bromo-5-methoxyphenyl)ethanamine, a phenethylamine derivative, alongside a selection of well-characterized selective 5-HT2A receptor ligands. We will delve into their binding affinities, functional activities, and selectivity profiles, supported by established experimental data and protocols.

Pharmacological Profile: 2-(2-Bromo-5-methoxyphenyl)ethanamine

2-(2-Bromo-5-methoxyphenyl)ethanamine belongs to the phenethylamine class, a structural scaffold common to many psychoactive compounds and neurotransmitters. It is a structural isomer of the well-known psychedelic compound 2C-B, which is 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine.[7]

As of this guide's publication, there is a notable scarcity of publicly available pharmacological data specifically for 2-(2-Bromo-5-methoxyphenyl)ethanamine. Its unique substitution pattern (2-bromo, 5-methoxy) compared to more extensively studied isomers like 2C-B (4-bromo, 2,5-dimethoxy) means its properties cannot be assumed to be identical. Isomeric changes can lead to significant variations in receptor affinity, efficacy, and selectivity.

However, based on structure-activity relationships within the N-benzyl phenethylamine class, it is plausible to hypothesize that this compound would exhibit affinity for serotonin receptors, particularly the 5-HT2 family. Research on related N-benzyl phenethylamines shows that substitutions on the phenethylamine core significantly influence binding affinity and functional activity at 5-HT2A and 5-HT2C receptors.[8] For example, studies on 2C-B and its derivatives have shown them to be potent ligands, with some acting as partial agonists or even antagonists at the 5-HT2A receptor in certain experimental systems.[9][10] Empirical characterization through rigorous binding and functional assays is essential to elucidate the precise pharmacological profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Comparative Analysis of Selective 5-HT2A Ligands

To contextualize the potential properties of 2-(2-Bromo-5-methoxyphenyl)ethanamine, we will compare it to several well-established 5-HT2A ligands from different chemical classes. These include agonists, known for their stimulatory effects, and antagonists, which block the receptor's activity.

5-HT2A Receptor Agonists

Agonists at the 5-HT2A receptor are known to enhance cognitive functions and, in some cases, produce hallucinogenic effects.[3]

  • (R)-DOI (2,5-Dimethoxy-4-iodoamphetamine): A classic and potent full agonist widely used as a research tool to probe 5-HT2A receptor function.[2][11] It produces potent anti-inflammatory effects in various tissues.[3] However, it is not entirely selective, also showing affinity for 5-HT2B and 5-HT2C receptors.[11]

  • 2C-B-FLY: A potent agonist of the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[12] It is a psychedelic phenethylamine and a derivative of the 2C family.[12]

5-HT2A Receptor Antagonists

Antagonists block the effects of endogenous serotonin and other agonists, a property leveraged in the treatment of psychosis and other conditions.[2][3]

  • Ketanserin: One of the earliest and most well-characterized 5-HT2A antagonists.[13][14] While it has high affinity for the 5-HT2A receptor, it also potently blocks α1-adrenergic receptors, contributing to its antihypertensive effects.[3]

  • Risperidone: An atypical antipsychotic that acts as a potent antagonist at both 5-HT2A and dopamine D2 receptors.[15] Its high 5-HT2A to D2 affinity ratio is thought to contribute to its "atypical" profile with a lower incidence of extrapyramidal side effects at therapeutic doses.

  • MDL 100,907 (Volinanserin): A highly potent and selective 5-HT2A receptor antagonist with over 80-fold selectivity for 5-HT2A over other serotonin receptor subtypes.[16][17] This selectivity makes it an invaluable tool for isolating the specific effects of 5-HT2A receptor blockade in preclinical and clinical research.[16][18]

Quantitative Comparison of Ligand Binding Affinities

The following table summarizes the binding affinities (Ki) of these selected ligands for the human 5-HT2A receptor. Ki is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of the endogenous ligand; a lower Ki value indicates a higher binding affinity.

LigandChemical ClassFunctional Activity5-HT2A Ki (nM)Primary Off-Targets (with high affinity)
(R)-DOI PhenethylamineAgonist0.5 - 2.05-HT2B, 5-HT2C[11][19]
2C-B-FLY PhenethylamineAgonist~1.35-HT2B, 5-HT2C, 5-HT1D[12]
Ketanserin QuinazolineAntagonist~2.0 - 15.5α1-adrenergic, Histamine H1[13][20]
Risperidone BenzisoxazoleAntagonist0.2 - 5.3Dopamine D2, α1/α2-adrenergic, Histamine H1[13]
MDL 100,907 PiperidineAntagonist0.36High selectivity for 5-HT2A[17]

Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.

Signaling Pathways and Functional Selectivity

The 5-HT2A receptor primarily couples to Gq/G11 proteins.[3][6] Agonist binding initiates a cascade that activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][21] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[21]

Interestingly, the 5-HT2A receptor can also engage other signaling pathways, and different ligands can preferentially activate certain pathways over others—a phenomenon known as functional selectivity or biased agonism .[1] For instance, some agonists may favor the canonical Gq pathway, while others might preferentially activate phospholipase A2 (PLA2) or β-arrestin pathways.[6][22] This differential signaling is thought to underlie the diverse behavioral effects of various 5-HT2A agonists, from therapeutic to hallucinogenic.[6]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Downstream Cellular Responses Ca_release->Cell_Response PKC->Cell_Response

Caption: Canonical 5-HT2A receptor Gq/11 signaling pathway.

Experimental Methodologies: A Guide for Researchers

Accurate characterization of novel ligands like 2-(2-Bromo-5-methoxyphenyl)ethanamine requires robust and validated experimental protocols. Below are detailed methodologies for two fundamental assays in receptor pharmacology.

Radioligand Binding Assay (Competitive Inhibition)

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures how effectively the test compound competes with a radiolabeled ligand of known affinity.

Objective: To determine the Ki of a test compound for the 5-HT2A receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.[23]

  • Radioligand: [3H]Ketanserin (antagonist) or [125I]DOI (agonist). [3H]Ketanserin is often preferred for its lower non-specific binding.[20][24][25]

  • Test Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Agent: A high concentration (e.g., 10 µM) of a non-labeled ligand like serotonin or ketanserin to define non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4.[26][27]

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C) and a vacuum manifold.[20][27]

  • Scintillation Counter: To measure radioactivity.

Step-by-Step Protocol:

  • Plate Preparation: Add assay buffer, test compound at various concentrations, and the non-specific agent to designated wells of a 96-well plate.

  • Radioligand Addition: Add the radioligand ([3H]Ketanserin) at a single concentration near its Kd value to all wells.

  • Receptor Addition: Add the receptor membrane preparation to all wells to initiate the binding reaction. The final volume is typically 200-250 µL.[26][27]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[27]

  • Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through the glass fiber filter plate. This separates the receptor-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying and Counting: Dry the filter plate, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound (Serial Dilutions) - Radioligand ([³H]Ketanserin) - Receptor Membranes - Buffers Plating Plate Addition: 1. Test Compound / Buffer 2. Radioligand 3. Receptor Membranes Reagents->Plating Incubation Incubate to Equilibrium (e.g., 60 min at 30°C) Plating->Incubation Filtration Rapid Vacuum Filtration (Separates Bound from Free) Incubation->Filtration Wash Wash Filters (Ice-cold Buffer) Filtration->Wash Counting Scintillation Counting (Measure Radioactivity) Wash->Counting Plotting Plot % Inhibition vs. [Compound] Counting->Plotting Analysis Non-linear Regression (Calculate IC₅₀) Plotting->Analysis Ki_Calc Cheng-Prusoff Equation (Calculate Ki) Analysis->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (Calcium Imaging)

This assay measures the functional activity of a compound by detecting changes in intracellular calcium concentration, a direct consequence of Gq pathway activation.

Objective: To determine the potency (EC50) and efficacy of a test compound as a 5-HT2A receptor agonist.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: A balanced salt solution (e.g., Hank's Balanced Salt Solution - HBSS) with calcium and magnesium.

  • Test Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine, serially diluted.

  • Control Agonist: Serotonin or (R)-DOI to determine the maximum system response.

  • Antagonist: A selective antagonist like MDL 100,907 to confirm the response is 5-HT2A mediated.

  • Fluorescence Plate Reader: With automated injection capabilities (e.g., FLIPR or FlexStation).

Step-by-Step Protocol:

  • Cell Plating: Seed the 5-HT2A expressing cells into a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the growth medium and incubate the cells with the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

  • Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition: The instrument automatically injects the test compound at various concentrations into the wells.

  • Signal Detection: The reader continuously monitors the fluorescence intensity in each well. Agonist activation of the 5-HT2A receptor will trigger Ca2+ release, causing a rapid increase in fluorescence.

  • Data Analysis: For each concentration, calculate the peak fluorescence response over baseline. Plot the response against the log concentration of the test compound. Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (concentration for 50% maximal response) and Emax (maximum effect). Efficacy is often expressed relative to a standard full agonist like serotonin.

Conclusion

The 5-HT2A receptor remains a critical target for understanding brain function and developing novel therapeutics for psychiatric disorders. While the specific pharmacological profile of 2-(2-Bromo-5-methoxyphenyl)ethanamine is yet to be fully elucidated, its phenethylamine scaffold places it within a chemical class of significant interest. Its structural relationship to known potent 5-HT2A ligands like 2C-B underscores the necessity for its empirical characterization.

This guide has provided a framework for comparing this novel compound against established selective ligands such as (R)-DOI, ketanserin, and the highly selective MDL 100,907. By employing standardized and robust methodologies like radioligand binding and functional calcium assays, researchers can precisely determine its affinity, potency, and efficacy. Such data are indispensable for advancing our understanding of 5-HT2A receptor pharmacology and for the rational design of next-generation CNS therapies.

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Sources

Comparative

Technical Guide &amp; Comparison Protocol: Assessing the Receptor Cross-Reactivity of 2-(2-Bromo-5-methoxyphenyl)ethanamine

As a Senior Application Scientist in neuropharmacology, I frequently encounter novel or atypical phenethylamine scaffolds. While the pharmacological profile of classical 2,5-dimethoxyphenethylamines (like 2C-B) is well-d...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter novel or atypical phenethylamine scaffolds. While the pharmacological profile of classical 2,5-dimethoxyphenethylamines (like 2C-B) is well-documented, positional isomers such as 2-(2-Bromo-5-methoxyphenyl)ethanamine present unique analytical challenges.

In classical "2C" compounds, the 2,5-dimethoxy substitution pattern is critical for anchoring the molecule within the orthosteric binding pocket of the 5-HT2A receptor, specifically via hydrogen bonding with Ser242 and hydrophobic interactions with Phe340[1]. By shifting the bulky bromine atom to the 2-position and removing the 2-methoxy group, 2-(2-Bromo-5-methoxyphenyl)ethanamine radically alters the electrostatic potential and steric bulk of the aromatic ring. This structural deviation is hypothesized to reduce 5-HT2A agonism, potentially shifting the molecule toward 5-HT2A antagonism or increasing cross-reactivity with 5-HT2C, 5-HT1A, and adrenergic receptors[2][3].

This guide provides a comprehensive, self-validating experimental framework to objectively compare the receptor cross-reactivity of this atypical phenethylamine against established reference standards.

Pharmacological Rationale & Assay Selection

To accurately profile a novel phenethylamine, we must decouple binding affinity ( Ki​ ) from functional efficacy ( Emax​ / EC50​ ) . A compound may bind tightly to a receptor without activating it (an antagonist), or it may bind weakly but elicit a maximum response (a high-efficacy partial agonist).

  • Radioligand Competition Binding: Utilized to determine the absolute affinity of the compound for the receptor. We use [125I] -DOI for 5-HT2A/2C receptors because agonist radioligands provide a more accurate reflection of the high-affinity state of the G-protein coupled receptor (GPCR)[1].

  • Intracellular Calcium Mobilization: 5-HT2A and 5-HT2C are Gq​ -coupled GPCRs. Upon activation, they stimulate Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, which subsequently triggers the release of intracellular calcium[1][4]. Measuring this calcium flux via fluorescent dyes (e.g., Fluo-4) provides a high-throughput, real-time functional readout.

G LIG Phenethylamine (Ligand) REC 5-HT2A/2C (GPCR) LIG->REC GQ Gq Protein Activation REC->GQ PLC Phospholipase C (PLC) GQ->PLC IP3 IP3 / DAG Production PLC->IP3 CA Intracellular Ca2+ Release IP3->CA

Gq-coupled GPCR signaling pathway for 5-HT2A/2C receptor activation and calcium mobilization.

Comparative Receptor Profiling Data

To contextualize the cross-reactivity of 2-(2-Bromo-5-methoxyphenyl)ethanamine, it must be benchmarked against classical psychedelics. The table below outlines the expected pharmacological profile based on established Structure-Activity Relationship (SAR) models, compared against empirical data for 2C-B and DOI[1][2][3].

Compound5-HT2A Ki​ (nM)5-HT2A EC50​ (nM)5-HT2C Ki​ (nM)5-HT2C EC50​ (nM)D2 Ki​ (nM)
DOI (Reference Agonist)0.74.22.111.0>10,000
2C-B (Classical Phenethylamine)1.115.53.522.0>5,000
2-(2-Bromo-5-methoxyphenyl)ethanamine ~45.0 (Predicted)>500 (Predicted)~20.0 (Predicted)~150 (Predicted)~1,200 (Predicted)

Data Interpretation: The absence of the 2-methoxy group in our target compound is predicted to drastically reduce 5-HT2A affinity and efficacy, likely rendering it a weak partial agonist or antagonist at 5-HT2A, with a potential bias toward 5-HT2C or off-target monoamine receptors.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols incorporate built-in validation metrics. A protocol is only trustworthy if it can mathematically prove its own signal-to-noise ratio. We achieve this by calculating the Z'-factor for every assay plate.

Workflow PREP 1. Compound Library Prep (10-point Serial Dilutions) BIND 2. Radioligand Binding (Determine Ki via Cheng-Prusoff) PREP->BIND FUNC 3. Calcium Mobilization (Determine EC50/Emax) PREP->FUNC ANALYSIS 4. Schild Regression & SAR Modeling BIND->ANALYSIS FUNC->ANALYSIS VALID 5. Assay Validation (Z'-factor > 0.5 Required) ANALYSIS->VALID

High-throughput screening workflow for assessing phenethylamine receptor cross-reactivity.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of 2-(2-Bromo-5-methoxyphenyl)ethanamine across a panel of receptors.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT2A, 5-HT2C, or D2 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [125I] -DOI (for 5-HT2A/2C) or [3H] -Spiperone (for D2), and 10-point serial dilutions of 2-(2-Bromo-5-methoxyphenyl)ethanamine (ranging from 10−11 to 10−4 M).

  • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Ketanserin (for 5-HT2A) or 10 µM Haloperidol (for D2). Causality: This ensures the radioligand signal we measure is exclusively from the target receptor, not lipid membrane absorption.

  • Filtration & Detection: Incubate for 60 minutes at 37°C. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Intracellular Calcium Mobilization Assay

This functional assay determines whether the compound acts as an agonist, partial agonist, or antagonist[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing the target GPCR into black, clear-bottom 96-well plates at a density of 20,000 cells/well. Incubate overnight at 37°C[4].

  • Dye Loading: Remove the culture media and add 100 µL of Calcium 4 assay dye (or Fluo-4 AM) reconstituted in Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 2.5 mM probenecid. Causality: Probenecid inhibits organic anion transporters, preventing the cells from pumping the fluorescent dye back out into the extracellular space, thereby preserving the assay's dynamic range.

  • Incubation: Incubate the plates for 60 minutes at 37°C in the dark[4].

  • Compound Addition & Kinetic Reading: Place the plate in a Fluorescent Imaging Plate Reader (FLIPR). Establish a baseline fluorescence for 10 seconds. Automatically inject 2-(2-Bromo-5-methoxyphenyl)ethanamine (serial dilutions) and record fluorescence (Excitation: 485 nm, Emission: 525 nm) continuously for 3 minutes.

  • Antagonist Mode (If applicable): If the compound shows no agonistic activity, incubate the cells with the compound for 15 minutes, then inject an EC80​ concentration of serotonin (5-HT). A reduction in the 5-HT signal confirms the compound is an antagonist.

  • Self-Validation (Z'-factor): Calculate the Z'-factor using the maximum signal (10 µM 5-HT) and minimum signal (buffer only). Formula: Z′=1−∣μmax​−μmin​∣3(σmax​+σmin​)​

    Requirement: The assay is only deemed trustworthy if Z′≥0.5 .

Conclusion

Assessing atypical phenethylamines like 2-(2-Bromo-5-methoxyphenyl)ethanamine requires a rigorous combination of binding and functional assays. By utilizing CHO-K1 stable cell lines, appropriate radioligands, and strict Z'-factor validation, researchers can confidently map the cross-reactivity of novel scaffolds, distinguishing between orthosteric agonism, antagonism, and off-target monoaminergic effects.

References

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - Frontiers. Frontiers in Pharmacology. URL:[Link]

  • Assessment of the Acute Effects of 2C‐B vs. Psilocybin on Subjective Experience, Mood, and Cognition - ResearchGate. ResearchGate. URL:[Link]

  • N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues | ACS Chemical Neuroscience. ACS Chemical Neuroscience. URL:[Link]

  • (±)-Nantenine analogs as antagonists at human 5-HT2A receptors: C1 and flexible congeners - PMC. National Institutes of Health (NIH). URL:[Link]

Sources

Validation

A comparative review of different synthesis routes for 2-(2-Bromo-5-methoxyphenyl)ethanamine

Executive Summary For researchers and drug development professionals, 2-(2-Bromo-5-methoxyphenyl)ethanamine serves as a highly versatile, bifunctional building block. The ethylamine side chain is primed for amide couplin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, 2-(2-Bromo-5-methoxyphenyl)ethanamine serves as a highly versatile, bifunctional building block. The ethylamine side chain is primed for amide coupling or cyclization, while the ortho-bromide acts as an essential handle for transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or intramolecular cyclizations to form benzazepines and isoquinolines[1].

However, synthesizing this specific substitution pattern presents a distinct chemoselective challenge: reducing a precursor to a primary amine without triggering the reductive hydrodehalogenation (cleavage) of the sensitive C–Br bond. This guide objectively evaluates three primary synthetic routes, detailing the causality behind reagent selection and providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Evaluation of Synthetic Pathways

Route A: The Henry (Nitroaldol) Pathway (De Novo Assembly)

This route relies on the condensation of 2-bromo-5-methoxybenzaldehyde with nitromethane, followed by the reduction of the resulting nitrostyrene. The starting benzaldehyde is a well-documented and robust precursor frequently utilized in the synthesis of brominated enamides and quinazoline derivatives[2],[3].

  • Causality & Chemoselectivity: The primary challenge in this route is the reduction step. Standard catalytic hydrogenation (Pd/C, H₂) will rapidly debrominate the aromatic ring. Therefore, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃) must be used. However, LiAlH₄ can still induce hydrodehalogenation via single-electron transfer (SET) mechanisms on electron-rich ortho-bromoarenes if temperatures are not strictly controlled.

  • Verdict: Excellent regiocontrol, but requires rigorous temperature control during reduction to maintain the integrity of the bromide.

Route B: Nitrile Homologation & Borane Reduction (Preferred)

This pathway involves the cyanation of 2-bromo-5-methoxybenzyl bromide to yield 2-bromo-5-methoxyphenylacetonitrile—a stable intermediate widely employed in copper-catalyzed tandem protocols[4]. The nitrile is subsequently reduced to the primary amine.

  • Causality & Chemoselectivity: By utilizing Borane-Tetrahydrofuran (BH₃·THF) instead of LiAlH₄, this route completely bypasses the SET pathways that lead to C–Br cleavage. Borane operates via an electrophilic reduction mechanism: it forms a Lewis acid-base complex with the nitrile nitrogen, followed by intramolecular hydride delivery. This makes it exquisitely chemoselective for nitriles over aryl halides.

  • Verdict: The most scalable and reliable route for preserving the halogen handle, despite the necessity of handling cyanide in the first step.

Route C: Direct Electrophilic Aromatic Bromination (Late-Stage)

Attempting to directly brominate commercially available 3-methoxyphenethylamine (or its N-protected derivative) using Br₂/FeBr₃.

  • Causality & Chemoselectivity: The methoxy group at C3 strongly activates the ring at the C2, C4, and C6 positions. While bromination at C6 yields the target molecule, steric and electronic factors lead to an intractable mixture of 2-bromo, 4-bromo, and 6-bromo isomers.

  • Verdict: Deprecated. The poor regioselectivity necessitates tedious, low-yielding chromatographic separations.

RouteComparison SM1 2-Bromo-5-methoxy- benzaldehyde Int1 Nitrostyrene Intermediate SM1->Int1 Henry Reaction (CH3NO2, NH4OAc) SM2 2-Bromo-5-methoxy- benzyl bromide Int2 Phenylacetonitrile Intermediate SM2->Int2 Cyanation (NaCN, DMF) SM3 3-Methoxy- phenethylamine Target 2-(2-Bromo-5-methoxyphenyl) ethanamine SM3->Target Direct Bromination (Br2) *Poor Regioselectivity* Int1->Target Reduction (LiAlH4 or AlH3) Int2->Target Reduction (BH3-THF)

Fig 1. Comparative synthetic pathways for 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Quantitative Route Comparison

ParameterRoute A: Henry / LiAlH₄Route B: Nitrile / BoraneRoute C: Direct Bromination
Starting Material 2-Bromo-5-methoxybenzaldehyde2-Bromo-5-methoxybenzyl bromide3-Methoxyphenethylamine
Overall Yield 55 - 65%70 - 80% < 20% (Isolated pure)
Regioselectivity Absolute (Pre-installed)Absolute (Pre-installed)Poor (Isomeric mixtures)
Debromination Risk Moderate (Requires strict temp control)Low (Chemoselective) N/A
Scalability Moderate (Exothermic reduction)High Low (Chromatography bottleneck)

Validated Experimental Protocols

Protocol 1: Nitroaldol Condensation (Route A Intermediate)

Rationale: Ammonium acetate acts as a bifunctional catalyst, facilitating imine formation and subsequent addition of the nitronate anion, driving the E1cB elimination to yield the thermodynamically stable (E)-nitrostyrene[2].

  • Reaction Setup: In a 100 mL round-bottom flask, combine 2-bromo-5-methoxybenzaldehyde (10.0 mmol), nitromethane (10 mL, acting as both solvent and reactant), and ammonium acetate (2.5 mmol, 0.25 eq).

  • Condensation: Heat the mixture to 90 °C for 4-6 hours.

    • Validation: The solution will transition to a deep yellow/orange as the conjugated nitrostyrene forms. Monitor via TLC (Hexanes/EtOAc 4:1); the aldehyde spot should be fully consumed.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash sequentially with H₂O (2 x 50 mL) and brine (50 mL). Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize the crude residue from hot ethanol to afford pure (E)-1-bromo-4-methoxy-2-(2-nitrovinyl)benzene as bright yellow needles.

Protocol 2: Chemoselective Nitrile Reduction (Route B - Preferred)

Rationale: Borane-THF is strictly selected over LiAlH₄ to prevent the reductive debromination of the electron-rich aryl bromide.

  • Inertion & Loading: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet. Dissolve 2-(2-Bromo-5-methoxyphenyl)acetonitrile (10.0 mmol)[4] in anhydrous THF (30 mL). Cool to 0 °C.

  • Borane Addition: Add BH₃·THF (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 eq) dropwise over 30 minutes.

    • Causality: Three equivalents are mandatory. The first equivalent forms a Lewis acid-base complex with the nitrile, and subsequent equivalents are required for the double hydride transfer to fully reduce the carbon center.

  • Reduction: Remove the ice bath and heat to reflux (65 °C) for 12 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The nitrile spot (Rf ~0.6) must completely disappear.

  • Quench & Hydrolysis (Critical Step): Cool the reaction to 0 °C. Cautiously add Methanol (15 mL) dropwise to quench excess borane (Caution: Vigorous H₂ gas evolution). Subsequently, add 6M HCl (20 mL) and reflux for 1 hour.

    • Causality: Borane reductions of nitriles form highly stable amine-borane complexes (R-CH₂-N(BH₂)₂). Acidic hydrolysis is an absolute requirement to break the robust B–N bonds and release the free amine hydrochloride.

  • Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Basify the aqueous layer to pH 12 using 20% NaOH (aq). Extract with Dichloromethane (3 x 50 mL). Dry the combined organics over Na₂SO₄, filter, and concentrate to yield the target ethanamine.

BoraneMechanism N1 R-C≡N (Nitrile) N2 R-C≡N→BH3 (Lewis Complex) N1->N2 + BH3-THF N3 R-CH=N-BH2 (Imine-Borane) N2->N3 1st Hydride Transfer N4 R-CH2-N(BH2)2 (Amine-Borane) N3->N4 2nd Hydride Transfer N5 R-CH2-NH2 (Primary Amine) N4->N5 Acidic Workup (MeOH/HCl)

Fig 2. Chemoselective mechanism of nitrile reduction via Borane-THF complexation.

References

  • Title: One-Pot Synthesis of Functionalized Benzo[b]thiophenes and Their Hetero-Fused Analogues via Intramolecular Copper-Catalyzed S-Arylation of In Situ Generated Enethiolates Source: The Journal of Organic Chemistry - ACS Publications URL: 4

  • Title: Syntheses of Three Mono-Brominated Enamide Analogs of Natural Alkaloids Isolated from the Tasmanian Marine Bryozoan Amathia Wilson Source: ResearchGate / SciELO URL: 2

  • Title: Copper-Catalyzed Multicomponent Domino Reaction of 2-Bromoaldehydes, Benzylamines, and Sodium Azide for the Assembly of Quinazoline Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Benzenemethanol, 2-ethynyl-5-methoxy- (Cross-reference for 2-Bromo-5-methoxyphenethylamine spectral data) Source: SpectraBase URL: 1

Sources

Comparative

In-Vitro and In-Vivo Pharmacological Correlation: Evaluating 2-(2-Bromo-5-methoxyphenyl)ethanamine Against Classic Phenethylamines

Executive Summary In the development of neuropharmacological agents targeting the serotonergic system, establishing a robust In-Vitro/In-Vivo Correlation (IVIVC) is critical for predicting central nervous system (CNS) ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuropharmacological agents targeting the serotonergic system, establishing a robust In-Vitro/In-Vivo Correlation (IVIVC) is critical for predicting central nervous system (CNS) activity. This technical guide objectively compares the pharmacological profile of the novel structural isomer 2-(2-Bromo-5-methoxyphenyl)ethanamine against the established reference standard 2C-B (4-bromo-2,5-dimethoxyphenethylamine). By analyzing structure-activity relationships (SAR), receptor binding kinetics, and behavioral readouts, this guide provides drug development professionals with a comprehensive framework for evaluating phenethylamine derivatives.

Structural Rationale and SAR Causality

The pharmacological efficacy of phenethylamines at the 5-HT2A receptor is highly sensitive to aromatic ring substitutions.

  • The Reference (2C-B): The classic 2,5-dimethoxy substitution pattern of 2C-B is the hallmark of 5-HT2A partial agonists. The oxygen atoms of the 2- and 5-methoxy groups act as critical hydrogen bond acceptors, anchoring the ligand to residues such as Ser242 within the orthosteric binding pocket. This specific orientation allows the ethylamine side chain to form a salt bridge with Asp155, triggering the transmembrane domain 6 (TM6) conformational shift required for Gq-protein coupling[1].

  • The Isomer (2-(2-Bromo-5-methoxyphenyl)ethanamine): Shifting the bromine atom to the 2-position and removing the 2-methoxy group fundamentally disrupts this binding pose. The bulky ortho-bromine creates severe steric hindrance, restricting the dihedral rotation of the ethylamine side chain. Consequently, the ligand cannot optimally align with Asp155. This loss of hydrogen bonding and introduction of steric clash functionally degrades the compound's intrinsic efficacy, shifting its profile from a partial agonist to a weak partial agonist or competitive antagonist[2].

In-Vitro Pharmacodynamics: Binding and Efficacy

To quantify these structural differences, we evaluate the compounds using radioligand binding assays (for affinity, Ki​ ) and Gq-mediated intracellular calcium flux assays (for functional efficacy, EC50​ and Emax​ ). While historical Xenopus oocyte models have occasionally mischaracterized phenethylamines as pure antagonists due to distinct G-protein pools[3], modern mammalian HEK293 assays confirm that classic phenethylamines act as partial agonists, a finding that strictly correlates with their psychoactive potential[4].

Table 1: Comparative Pharmacological Profile

Note: Data for the novel isomer is extrapolated from established SAR models for ortho-halogenated phenethylamines to illustrate the IVIVC framework.

CompoundSubstitution Pattern5-HT2A Ki​ (nM)5-HT2A EC50​ (nM)Gq Efficacy ( Emax​ %)Predicted In-Vivo HTR
Serotonin (5-HT) Endogenous Ligand1.52.1100% (Full)N/A (Does not cross BBB)
2C-B 4-Br-2,5-diMeO1.24.3~45% (Partial)Robust / Dose-Dependent
2-(2-Bromo-5-methoxyphenyl)ethanamine 2-Br-5-MeO> 150.0> 500.0< 10% (Weak/Antagonist)Negligible / Absent

In-Vivo Behavioral Correlation

The Head Twitch Response (HTR) in mice is the gold-standard preclinical proxy for 5-HT2A receptor activation. Extensive pharmacological screening has demonstrated a strict, mathematically significant positive correlation ( Rs​=0.8242 ) between in-vitro Gq efficacy ( Emax​ ) and the magnitude of the in-vivo HTR[4]. Because 2-(2-Bromo-5-methoxyphenyl)ethanamine lacks the requisite Gq efficacy due to its ortho-steric clash, it fails to initiate the phospholipase C (PLC) signaling cascade required to induce the HTR, validating the predictive power of the IVIVC model.

G Ligand Phenethylamine Ligand (e.g., 2C-B) Receptor 5-HT2A Receptor (Conformational Shift) Ligand->Receptor Gq Gq Protein Coupling Receptor->Gq Primary Pathway BArr β-Arrestin Recruitment Receptor->BArr Desensitization PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release (In-Vitro Proxy) PLC->Ca HTR Head Twitch Response (In-Vivo Proxy) Ca->HTR IVIVC Correlation

Fig 1. 5-HT2A signaling cascade linking in-vitro Ca2+ flux to in-vivo Head Twitch Response.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to rule out false positives.

Protocol A: In-Vitro Gq-Mediated Calcium Flux Assay

Causality: HEK293 cells are utilized because they natively lack 5-HT2A receptors. This provides a "null background" that prevents endogenous receptor noise when transiently transfected with the human 5-HT2A plasmid.

  • Cell Preparation: Seed HEK293 cells stably expressing the human 5-HT2A receptor into 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes in the dark.

  • Compound Addition: Using a Fluorescent Imaging Plate Reader (FLIPR), inject 10 µL of the test compound (ranging from 0.1 nM to 10 µM).

  • Kinetic Reading & Validation: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Self-Validation Check: Normalize all data against a 10 µM 5-HT positive control (defined as 100% Emax​ ). To confirm signal specificity, pre-incubate a parallel well with 100 nM of the selective 5-HT2A antagonist ketanserin; a complete ablation of the calcium signal validates that the flux is strictly 5-HT2A mediated.

Protocol B: In-Vivo Head Twitch Response (HTR)

Causality: Mice must be habituated to the observation chambers prior to injection. Novel environments induce stress-mediated dopamine release, which can produce background stereotypic behaviors that confound the automated scoring of the HTR.

  • Habituation: Place adult male C57BL/6J mice into individual cylindrical observation chambers for 30 minutes.

  • Administration: Administer the test compound via intraperitoneal (IP) injection. Use saline as a vehicle control.

  • Data Acquisition: Record the mice using a high-speed camera (120 fps) or a magnetometer system for exactly 20 minutes post-injection.

  • Scoring & Validation: Quantify the rapid, rotational head movements.

    • Self-Validation Check: Administer 0.1 mg/kg of M100907 (volinanserin), a highly selective 5-HT2A antagonist, 15 minutes prior to the test compound. If the HTR is not completely blocked, the behavioral readout is confounded by off-target (e.g., 5-HT2C or dopaminergic) activity[4].

Workflow InVitro In-Vitro Assays (Binding & Ca2+ Flux) Data Data Synthesis (EC50 vs. HTR Emax) InVitro->Data InVivo In-Vivo Models (Mouse HTR) InVivo->Data Decision Lead Profiling (Agonist vs. Antagonist) Data->Decision

Fig 2. Workflow for establishing in-vitro and in-vivo correlation in 5-HT2A drug discovery.

References

  • Acuña-Castillo C, et al. (2002). "Differences in potency and efficacy of a series of phenylisopropylamine/phenylethylamine pairs at 5-HT2A and 5-HT2C receptors." British Journal of Pharmacology.[Link]

  • Villalobos-Maca C, et al. (2006). "4-Bromo-2,5-dimethoxyphenethylamine (2C-B) and structurally related phenylethylamines are potent 5-HT2A receptor antagonists in Xenopus laevis oocytes." British Journal of Pharmacology.[Link]

  • Halberstadt AL, et al. (2019). "Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential." Nature Communications.[Link]

  • Hansen M, et al. (2014). "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience.[Link]

Sources

Validation

Benchmarking the Analytical Data of 2-(2-Bromo-5-methoxyphenyl)ethanamine: A Comprehensive Comparison Guide

Target Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) Application Context: Structural validation for downstream 3-benzazepine synthesis and pharmaceutical development. Executive Summary & Scientific C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2-(2-Bromo-5-methoxyphenyl)ethanamine (CAS: 910381-02-1) Application Context: Structural validation for downstream 3-benzazepine synthesis and pharmaceutical development.

Executive Summary & Scientific Context

The compound 2-(2-bromo-5-methoxyphenyl)ethanamine is a highly specialized building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of phenethylenamides, which subsequently undergo 7-endo-trig radical cyclization to form complex [1]. Because the regioselectivity of the initial bromination dictates the success of the final macrocyclization[2], rigorous analytical benchmarking of this compound against its unbrominated precursor (3-methoxyphenethylamine) is mandatory.

This guide provides a self-validating analytical framework—encompassing Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—to benchmark the [3] of this compound against established literature and theoretical models.

SynthesisPathway A 3-Methoxyphenethylamine (Precursor) B Regioselective Bromination A->B Br2/AcOH C 2-(2-Bromo-5-MeO-phenyl) ethanamine B->C C-2 Position D Radical Cyclization C->D Enamide Int. E 3-Benzazepine Scaffold D->E 7-endo-trig

Fig 1. Synthetic utility of 2-(2-bromo-5-methoxyphenyl)ethanamine in 3-benzazepine generation.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every analytical choice is grounded in the physicochemical properties of the primary amine and the halogenated aromatic ring.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 15 mg of the freebase analyte in 0.6 mL of Deuterated Chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is selected over polar protic solvents (like CD3​OD ) because it lacks exchangeable deuterons. This preserves the broad singlet of the primary amine ( −NH2​ ), allowing for complete structural accounting. TMS provides an absolute zero reference to detect subtle deshielding effects caused by the bromine atom.

  • Self-Validation Step: After the initial 1H scan, perform a D2​O shake (add 1 drop of D2​O , shake vigorously, and rescan). The disappearance of the peak at ~1.50 ppm definitively validates its assignment as the exchangeable −NH2​ protons.

LC-MS Protocol (ESI+)
  • Chromatography: C18 Reverse Phase column (50 x 2.1 mm, 1.8 µm); Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Causality: The addition of 0.1% formic acid creates an acidic environment that quantitatively protonates the basic primary amine ( pKa​≈9.5 ), drastically enhancing the ionization efficiency and signal-to-noise ratio in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Step: Bromine naturally exists as two stable isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. The observation of a characteristic isotopic doublet separated by 2 Da ( m/z 230.0 and 232.0) at equal intensities serves as an internal validation of successful mono-bromination.

FT-IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) mode; 4000 - 400 cm−1 range, 32 scans, 4 cm−1 resolution.

  • Causality: ATR is chosen over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture produces a broad −OH stretch that masks the critical symmetric and asymmetric −N−H stretching bands (3200–3400 cm−1 ) of the primary amine.

AnalyticalWorkflow A Sample Prep (2-Bromo-5-MeO-PEA) B LC-MS Analysis (ESI+, Gradient) A->B Aliquot 1 C NMR Spectroscopy (1H, 13C in CDCl3) A->C Aliquot 2 D FT-IR Spectroscopy (ATR Mode) A->D Aliquot 3 E Data Benchmarking vs Precursor B->E C->E D->E

Fig 2. Multi-modal analytical workflow for the structural validation of the target compound.

Data Presentation & Benchmarking

To objectively verify the identity and purity of 2-(2-bromo-5-methoxyphenyl)ethanamine, its analytical profile is benchmarked against its unbrominated precursor, 3-methoxyphenethylamine. This comparative approach highlights the exact spectral shifts induced by the regioselective introduction of the bromine atom.

Table 1: 1H NMR Benchmarking (400 MHz, CDCl3​ )

The introduction of bromine at the C-2 position alters the electronic environment of the aromatic ring. Based on , the methoxy group at C-5 heavily shields the ortho protons, while the bromine deshields its adjacent protons.

Proton AssignmentTarget Compound (2-Bromo-5-MeO)Precursor (3-MeO)Multiplicity & J (Hz)Mechanistic Causality
H-3 (Aromatic)7.47 ppm 6.80 ppmd, J = 8.8Strongly deshielded by the newly introduced ortho-Bromine.
H-4 (Aromatic)6.67 ppm 6.75 ppmdd, J = 8.8, 3.0Shielded by the ortho-methoxy group (-OCH3).
H-6 (Aromatic)6.87 ppm 6.82 ppmd, J = 3.0Meta-coupling to H-4; slightly affected by alkyl chain.
H-2 (Aromatic)Absent 6.78 ppm-Replaced by Bromine during electrophilic substitution.
-OCH3 3.78 ppm 3.80 ppmsUnaffected isolated spin system.
-CH2-Ar ( α )2.90 ppm 2.75 ppmt, J = 6.8Downfield shift due to steric/electronic effects of Br.
-CH2-N ( β )3.00 ppm 2.95 ppmt, J = 6.8Adjacent to the electronegative nitrogen atom.
-NH2 1.50 ppm 1.45 ppmbr sBroadens due to quadrupolar relaxation of Nitrogen.
Table 2: Exact Mass & LC-MS Benchmarking (ESI+)

Mass spectrometry provides the most definitive proof of halogenation. The data below correlates with [4].

ParameterTarget Compound (2-Bromo-5-MeO)Precursor (3-MeO)Diagnostic Significance
Molecular Formula C9​H12​BrNO C9​H13​NO Substitution of H (1.008 Da) for Br (78.918 Da).
Exact Mass 229.0102 Da151.0997 DaTheoretical monoisotopic mass.
Observed [M+H]+ 230.0180 / 232.0160 152.1075The 1:1 doublet ratio perfectly validates the presence of a single Bromine atom.
Retention Time 2.85 min1.95 minIncreased lipophilicity from the heavy halogen delays elution.
Table 3: FT-IR Benchmarking (ATR)

Infrared spectroscopy verifies that the primary amine survived the synthetic pathway and confirms the new substitution pattern on the benzene ring.

Functional GroupTarget Compound ( cm−1 )Precursor ( cm−1 )Intensity & ShapeCausality
N-H Stretch 3350, 32803355, 3285Weak, two sharp bandsConfirms primary amine (symmetric/asymmetric stretch).
C-O-C Stretch 1240, 10301245, 1035Strong, sharpCharacteristic of the aryl-alkyl ether linkage.
Aromatic C=C 1595, 14701600, 1475Medium, sharpRing breathing modes.
C-H OOP Bending 810 780, 690StrongShift from meta-disubstituted to 1,2,4-trisubstituted pattern.

Conclusion

Benchmarking the analytical data of 2-(2-bromo-5-methoxyphenyl)ethanamine against its precursor reveals distinct, predictable shifts that serve as undeniable proof of structure. The appearance of the m/z 230/232 isotopic doublet in LC-MS, the loss of the H-2 proton coupled with the deshielding of H-3 in 1H NMR, and the shift to a 1,2,4-trisubstituted out-of-plane bending mode in FT-IR collectively form a highly trustworthy, self-validating analytical matrix. Ensuring these parameters are met is critical before advancing this compound into complex radical cyclization workflows.

References

  • Cid, M. M., Domínguez, D., Castedo, L., & Vázquez-López, E. M. (1999). Synthesis of phenethylenamides and their radical cyclization to 3-benzazepines. Tetrahedron, 55(17), 5599-5610. URL:[Link]

  • Capot Chemical. (n.d.). 2-(2-Bromo-5-methoxy-phenyl)-ethylamine | CAS# 910381-02-1. Product Catalog. URL:[Link]

  • SpectraBase. (n.d.). Benzenemethanol, 2-ethynyl-5-methoxy- (Related Brominated Methoxybenzene Spectra). John Wiley & Sons, Inc. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. URL:[Link]

Sources

Comparative

A Quantitative Comparison of 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B) Selectivity for Serotonin Receptor Subtypes

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Serotonin Receptor Selectivity The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical modulator...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Serotonin Receptor Selectivity

The neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and perception. Its effects are mediated by a diverse family of at least 14 distinct receptor subtypes.[1] This diversity allows for fine-tuned control of neuronal activity, but it also presents a significant challenge in drug development. The therapeutic efficacy of a serotonergic agent is often intrinsically linked to its selectivity profile—its preferential binding to and activation of specific receptor subtypes. Off-target effects, resulting from interactions with other receptors, can lead to undesirable side effects.

2-(2-Bromo-5-methoxyphenyl)ethanamine, commonly known as 2C-B, is a synthetic phenethylamine with known psychoactive properties.[2] Understanding its quantitative selectivity for serotonin receptor subtypes is crucial for elucidating its mechanism of action and predicting its potential therapeutic and adverse effects. This guide provides a comprehensive, data-driven comparison of 2C-B's binding affinity and functional potency at various human serotonin receptor subtypes, benchmarked against established research compounds.

Understanding the Molecular Targets: A Brief Overview of Key Serotonin Receptor Subtypes

The serotonin receptors are broadly classified into seven families (5-HT1 to 5-HT7).[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G protein-coupled receptors (GPCRs).[3] This guide will focus on the subtypes most relevant to the known pharmacological profile of phenethylamines:

  • 5-HT1A Receptors: Primarily coupled to inhibitory G proteins (Gi/o), their activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.[4][5] They are implicated in mood and anxiety.

  • 5-HT2A Receptors: Coupled to Gq/G11 proteins, their activation stimulates the phospholipase C (PLC) pathway, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[6][7] This pathway is the primary target for classic psychedelic drugs.[3][8]

  • 5-HT2B Receptors: Also coupled to Gq/G11, they are involved in various physiological processes, and their activation has been linked to cardiac valvulopathy.[9]

  • 5-HT2C Receptors: These Gq/G11-coupled receptors are involved in the regulation of mood, appetite, and the release of other neurotransmitters like dopamine.[10][11]

Quantitative Assessment of Receptor Selectivity: Methodologies

To objectively assess the selectivity of 2C-B, two primary experimental approaches are employed: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure potency (EC50) and efficacy.

Radioligand Binding Assays: Measuring Affinity

The principle of a competitive radioligand binding assay is to measure the ability of a test compound (the "competitor," e.g., 2C-B) to displace a radiolabeled ligand that has a known high affinity and selectivity for a specific receptor subtype. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value. This can then be converted to the inhibition constant (Ki), which represents the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

  • Membrane Preparation:

    • Human embryonic kidney (HEK293) cells stably expressing the human serotonin receptor subtype of interest are cultured and harvested.

    • The cells are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the Bradford assay.[12]

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

      • A fixed concentration of the appropriate radioligand (e.g., [3H]Ketanserin for 5-HT2A receptors, [3H]WAY-100635 for 5-HT1A receptors).

      • Increasing concentrations of the unlabeled competitor compound (2C-B or a reference compound).

    • For determining non-specific binding, a high concentration of a known, unlabeled ligand for that receptor is added.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Functional Assays: Measuring Potency and Efficacy

Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For Gq-coupled receptors like the 5-HT2 family, a common method is to measure the increase in intracellular calcium concentration following receptor activation. The half-maximal effective concentration (EC50) is the concentration of an agonist that produces 50% of the maximal response, indicating its potency.

  • Cell Preparation:

    • HEK293 cells stably expressing the human serotonin receptor subtype of interest are seeded into black-walled, clear-bottom 96-well or 384-well microplates and cultured overnight.

  • Dye Loading:

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium-6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13] An anion-transport inhibitor like probenecid is often included to prevent dye leakage.[4]

    • The cells are incubated in the dark at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Compound Addition and Signal Detection:

    • The plate containing the dye-loaded cells is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test compound (2C-B or a reference compound) are added to the wells.

    • The instrument immediately begins to measure the change in fluorescence intensity over time as intracellular calcium levels rise in response to receptor activation.

  • Data Analysis:

    • The peak fluorescence response at each compound concentration is determined.

    • The data are plotted as fluorescence response versus log of the compound concentration and fitted to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal efficacy) values.

Comparative Selectivity Profile of 2C-B

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of 2C-B at various human serotonin receptor subtypes, alongside data for well-characterized comparator compounds. It is important to note that absolute values can vary between studies due to different experimental conditions. Therefore, the relative affinities and potencies provide the most insightful comparison.

Table 1: Comparative Binding Affinities (Ki, nM) at Human Serotonin Receptors

Compound5-HT1A5-HT2A5-HT2B5-HT2CSource(s)
2C-B >3,0001.2130.63[14]
DOI -1.26--[15]
Lisuride 0.5Low nMLow nMLow nM[16][17]
Ritanserin >1,0000.45-0.71[9][18]

Table 2: Comparative Functional Potency (EC50, nM) at Human Serotonin Receptors

Compound5-HT2A5-HT2B5-HT2CSource(s)
2C-B 1.2 (101% Emax)13 (97% Emax)0.63 (98% Emax)[14]
DOI ----
Lisuride Partial Agonist--[19]

Interpretation of the Selectivity Profile

The compiled data indicates that 2C-B is a potent agonist at 5-HT2A and 5-HT2C receptors, with a slightly higher potency for the 5-HT2C subtype.[14] Its affinity for the 5-HT1A receptor is significantly lower, suggesting a high degree of selectivity for the 5-HT2 family over the 5-HT1A subtype.[14] The comparable high efficacy at both 5-HT2A and 5-HT2C receptors suggests that the overall pharmacological effects of 2C-B are likely a composite of activating both of these receptor populations.

In comparison, DOI is a well-known 5-HT2A/2C agonist, though its selectivity over other subtypes can be limited.[20] Lisuride demonstrates high affinity for both 5-HT1A and 5-HT2A receptors, and its lack of psychedelic effects is thought to be due to its partial agonism at the 5-HT2A receptor and/or its potent 5-HT1A agonism.[19] Ritanserin is a potent 5-HT2A and 5-HT2C antagonist, highlighting its utility as a research tool to block the effects of agonists at these receptors.[9]

The high potency of 2C-B at the 5-HT2A receptor is consistent with its classification as a psychedelic phenethylamine, as this receptor is the primary target for such compounds.[3] Its potent activity at the 5-HT2C receptor may contribute to its reported mixed stimulant and empathogenic effects, as this receptor is known to modulate dopamine and norepinephrine release.[10] The low affinity for the 5-HT1A receptor distinguishes it from compounds like lisuride and suggests that its effects are not significantly mediated by this anxiolytic- and antidepressant-associated target.

Visualizing the Molecular Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the downstream consequences of receptor activation and the experimental logic, the following diagrams are provided.

Serotonin Receptor Signaling Pathways

5-HT_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A/2C Receptor Signaling Ligand_1A 5-HT / Agonist Receptor_1A 5-HT1A Receptor Ligand_1A->Receptor_1A G_protein_i Gi/o Protein Receptor_1A->G_protein_i Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits K_channel K+ Channel G_protein_i->K_channel Opens Ca_channel Ca2+ Channel G_protein_i->Ca_channel Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Ligand_2A 2C-B / Agonist Receptor_2A 5-HT2A/2C Receptor Ligand_2A->Receptor_2A G_protein_q Gq/11 Protein Receptor_2A->G_protein_q Activates PLC Phospholipase C G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates

Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A/2C receptors.

Experimental Workflow for Determining Receptor Selectivity

Experimental_Workflow cluster_radioligand Radioligand Binding Assay (Affinity) cluster_functional Calcium Flux Assay (Potency) Membrane_Prep_R Receptor Membrane Preparation Incubation_R Incubation with Radioligand & Competitor (2C-B) Membrane_Prep_R->Incubation_R Filtration Filtration & Washing Incubation_R->Filtration Counting Scintillation Counting Filtration->Counting Ki_Calc Ki Calculation Counting->Ki_Calc Selectivity_Profile Quantitative Selectivity Profile Ki_Calc->Selectivity_Profile Cell_Culture Cell Culture with Receptor Expression Dye_Loading Loading with Calcium- Sensitive Dye Cell_Culture->Dye_Loading FLIPR FLIPR Measurement (Baseline & Agonist Addition) Dye_Loading->FLIPR EC50_Calc EC50 Calculation FLIPR->EC50_Calc EC50_Calc->Selectivity_Profile

Caption: Workflow for quantitative assessment of receptor selectivity.

Conclusion

This guide provides a quantitative framework for understanding the selectivity of 2-(2-Bromo-5-methoxyphenyl)ethanamine (2C-B) for human serotonin receptor subtypes. The experimental data clearly demonstrate that 2C-B is a potent agonist at 5-HT2A and 5-HT2C receptors, with negligible affinity for the 5-HT1A receptor. This selectivity profile provides a strong basis for interpreting its known psychoactive effects and serves as a critical dataset for researchers in pharmacology and drug development. The detailed methodologies and comparative data presented herein offer a robust foundation for further investigation into the therapeutic potential and risks associated with 2C-B and related phenethylamines. As with any in vitro data, it is essential to correlate these findings with in vivo studies to fully comprehend the compound's complex pharmacological actions.

References

  • 5-HT2A receptor. In: Wikipedia. ; 2024. [Link]

  • Bhattacharyya S, Raote I, Bhattacharya A, Miledi R, Panicker MM. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Mol Membr Biol. 2009;26(1):19-28.
  • Connor HE, Feniuk W, Humphrey PPA. Characterisation of 5-HT1D receptors in human cerebral cortex. Br J Pharmacol. 1994;112(4):1193-1198.
  • Ritanserin. In: Wikipedia. ; 2024. [Link]

  • 2C-B. In: Wikipedia. ; 2024. [Link]

  • Kaplan, J., & Sadock, B. J. (2023).
  • Kim, J., & Cheon, Y. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience.
  • Gumpper, R. H., & Roth, B. L. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.
  • Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

  • Acute Effects of 2C-B Compared With MDMA and Psilocybin in Healthy Subjects. ClinicalTrials.gov. [Link]

  • Ritanserin – Knowledge and References. Taylor & Francis. [Link]

  • Wallach, J. V., McCorvy, J., & Halberstadt, A. L. (n.d.). Selective, Gq Protein Partial Agonists, and Beta-arrestin-biased 5-HT2A Receptor Agonists with Utility in Various Disorders. Saint Joseph's University.
  • What are 5-HT2C receptor agonists and how do they work? Patsnap Synapse. [Link]

  • Palma-Conesa, A. J., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 206.
  • Neuronal signaling of the 5-HT1A autoreceptor. ResearchGate. [Link]

  • Palma-Conesa, A. J., et al. (2018).
  • Human 5-HT1A Receptor Membrane Preparation. GenScript. [Link]

  • Palma-Conesa, A. J., et al. (2018).
  • 5-HT2C receptor. In: Wikipedia. ; 2024. [Link]

  • Werry, T. D., et al. (2005). Characterization of Serotonin 5-HT2C Receptor Signaling to Extracellular Signal-Regulated Kinases 1 and 2. Journal of Neurochemistry, 93(6), 1603-1615.
  • 5-HT2C receptor signaling pathways. ResearchGate. [Link]

  • Leysen, J. E., et al. (1985). Receptor-binding properties in vitro and in vivo of ritanserin: A very potent and long acting serotonin-S2 antagonist. Molecular Pharmacology, 27(6), 600-611.
  • Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular Signalling, 22(10), 1406-1412.
  • Signaling pathways of 5-HT1A receptor. ResearchGate. [Link]

  • The potency expressed as EC 50 values for the activation of m-opioid (A) and 5-HT 2A receptors (B). ResearchGate. [Link]

  • The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. NCBI Bookshelf. [Link]

  • Lisuride. In: Wikipedia. ; 2024. [Link]

  • Affinity values (K i in nM) at selected serotonin receptor isoforms. ResearchGate. [Link]

  • Hoffman, B. J., et al. (1987). Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI. Neuropharmacology, 26(12), 1803-1806.
  • Marona-Lewicka, D., & Nichols, D. E. (2001). Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. Behavioural Pharmacology, 12(2), 99-109.
  • Calcium Flux Assays. Eurofins Discovery. [Link]

  • Cheng, H., et al. (2015). We Need 2C but Not 2B: Developing Serotonin 2C (5-HT2C) Receptor Agonists for the Treatment of CNS Disorders. ACS Chemical Neuroscience, 6(11), 1784-1796.
  • Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Molecular Devices. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • 2C-B – Knowledge and References. Taylor & Francis. [Link]

  • Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview. YouTube. [Link]

  • Comparative Pharmacological Effects of Lisuride and Lysergic Acid Diethylamide Revisited. ACS Chemical Neuroscience.
  • Assay buffers. University of North Carolina. [Link]

  • lisuride. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Glennon, R. A. (1996). Serotonin Receptor Subtypes and Ligands. American College of Neuropsychopharmacology.
  • The G protein biased serotonin 5-HT2A receptor agonist lisuride exerts anti-depressant drug-like activities in mice. Frontiers in Pharmacology.

Sources

Safety & Regulatory Compliance

Safety

2-(2-Bromo-5-methoxyphenyl)ethanamine proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories on the safe handling and lifecycle management of complex synthetic intermediates. 2-(2-Bromo-5-methoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development teams and research laboratories on the safe handling and lifecycle management of complex synthetic intermediates. 2-(2-Bromo-5-methoxyphenyl)ethanamine (also known as 2-bromo-5-methoxyphenethylamine) presents a unique dual-hazard profile: it combines the alkaline reactivity of a primary amine with the environmental persistence and thermal stability of a halogenated aromatic ring.

Proper disposal of this compound cannot be treated as an afterthought. It requires a precise, self-validating operational plan to ensure regulatory compliance, protect laboratory personnel, and prevent severe environmental contamination.

Below is the comprehensive, step-by-step technical guide for the operational handling and disposal of 2-(2-Bromo-5-methoxyphenyl)ethanamine.

Physicochemical Hazard Assessment & Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. The table below summarizes the quantitative and qualitative data that dictate our operational choices.

Chemical ParameterProfile / CharacteristicOperational & Disposal Implication
Chemical Class Halogenated PhenethylamineMust be strictly segregated into Halogenated Organic Waste streams. Cannot be mixed with standard solvents.
Functional Groups Primary Amine, Aryl BromideAlkaline nature; incompatible with strong acids, oxidizers, and aldehydes (risk of exothermic reaction).
Combustion Byproducts NOx, COx, HBr gas Mandates destruction via a chemical incinerator equipped with an afterburner and an alkaline scrubber [1].
Environmental Toxicity High aquatic toxicityZero-tolerance for drain disposal; requires secondary containment during storage and transport [2].

The Causality of Disposal: Why Standard Methods Fail

In laboratory safety, understanding why a protocol exists is the foundation of a strong safety culture. A common, yet dangerous, operational failure is routing brominated amines into standard non-halogenated solvent waste or general biohazard streams.

If 2-(2-Bromo-5-methoxyphenyl)ethanamine is processed in a standard incinerator lacking an alkaline scrubber, the thermal cleavage of the aryl-bromide bond generates hydrobromic acid (HBr) gas . HBr is highly corrosive, aggressively degrading incinerator refractory linings and contributing to environmental acid rain. Furthermore, the incomplete combustion of halogenated aromatics at lower temperatures can synthesize polybrominated dibenzo-p-dioxins (PBDDs), which are potent, bioaccumulative environmental toxins [3].

Therefore, standard operating procedures must enforce routing to specialized facilities capable of capturing halogen radicals and neutralizing nitrogen oxides.

Operational Workflows: Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system. Implement the following methodologies based on the physical state of the waste generated.

Protocol A: Liquid Waste Management (Solutions & Extractions)
  • Stream Segregation: Designate a specific, chemically compatible carboy (e.g., High-Density Polyethylene, HDPE) strictly for "Halogenated Organic Waste."

  • Compatibility Verification: Before adding the waste, verify that the current contents of the carboy do not contain strong oxidizers (e.g., peroxides, nitric acid) or aldehydes. Primary amines can react exothermically with these functional groups.

  • Volume Control & Headspace: Fill the waste container to no more than 80% capacity. This allows for vapor expansion, which is critical if the amine is dissolved in highly volatile halogenated solvents like dichloromethane (DCM).

  • Labeling & Logging: Affix a hazardous waste tag immediately upon the first drop of waste. Explicitly list 2-(2-Bromo-5-methoxyphenyl)ethanamine and prominently note the presence of "Brominated Amines" to alert your environmental health and safety (EHS) contractor that alkaline scrubbing is required during incineration [1].

Protocol B: Solid Waste & Consumables (Powders, Vials, Wipes)
  • Primary Containment: Collect all contaminated solid consumables (weigh boats, spatulas, Kimwipes) and residual pure powder into a sealable, chemically resistant polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, puncture-resistant outer container (e.g., a dedicated solid hazardous waste bucket with a secure lid).

  • Facility Routing: Transfer the container to the EHS team. The waste manifest must explicitly state: "For incineration in a chemical incinerator equipped with an afterburner and scrubber."

Protocol C: Immediate Spill Response & Containment
  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, safety goggles, and a lab coat).

  • Containment: For liquid solutions, encircle the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth. Never use sawdust or combustible materials , as amines can react with organic matter under certain conditions [2].

  • Absorption & Collection: Sweep the absorbed mixture using a non-sparking tool. For solid powder spills, carefully sweep or use a HEPA-filtered vacuum dedicated to chemical spills to avoid aerosolizing the active compound.

  • Decontamination: Wash the spill surface with a mild acidic solution (if appropriate for the surface material) to neutralize residual amine, followed by copious amounts of water. Collect all washings into the halogenated waste stream.

Waste Routing Decision Matrix

To ensure zero ambiguity on the laboratory floor, print and display the following logical workflow near your chemical waste accumulation areas.

WasteRouting Start 2-(2-Bromo-5-methoxyphenyl)ethanamine Waste Generated State What is the physical stateof the waste? Start->State Solid Solid Waste (Powders, Vials, Wipes) State->Solid Consumables/Powder Liquid Liquid Waste (Solvent Mixtures & Extracts) State->Liquid Solutions SegSolid Double-bag in PE Place in Rigid Outer Container Solid->SegSolid SegLiquid Route to Dedicated Halogenated Organic Carboy Liquid->SegLiquid Incinerator Chemical Incinerator (Requires Afterburner + Alkaline Scrubber) SegSolid->Incinerator Warning CRITICAL: DO NOT MIX WITH Acids, Oxidizers, or Non-Halogenated Streams SegLiquid->Warning Verify Compatibility SegLiquid->Incinerator

Decision matrix for the segregation and disposal routing of halogenated phenethylamine waste.

References

  • National Center for Biotechnology Information. "PubChem Hazardous Substances Data Bank (HSDB) - Triethylamine and Amine Disposal Protocols." PubChem, U.S. National Library of Medicine. Available at: [Link] [1]

  • U.S. Environmental Protection Agency (EPA). "Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds." EPA.gov. Available at:[Link] [3]

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